molecular formula C28H24F5N3O5 B6292668 Fmoc-Homocit-OPfp CAS No. 2565792-83-6

Fmoc-Homocit-OPfp

Cat. No.: B6292668
CAS No.: 2565792-83-6
M. Wt: 577.5 g/mol
InChI Key: XTDWQZGOAZYFTG-IBGZPJMESA-N
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Description

Fmoc-Homocit-OPfp is a protected amino acid derivative designed for use in Fmoc-solid-phase peptide synthesis (SPPS). The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and the pentafluorophenyl (OPfp) ester activating the carboxylic acid group. The OPfp ester is highly reactive towards nucleophilic attack by amino groups, facilitating efficient coupling to form peptide bonds and often leading to reduced racemization. The homocitrulline side chain requires orthogonal protection to ensure selective deprotection during synthesis. This building block is essential for introducing homocitrulline residues into peptide sequences, which is valuable for biochemical research, the study of post-translational modifications like citrullination, and the development of peptide-based probes and therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C are recommended to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDWQZGOAZYFTG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture and Application of Fmoc-Homocit-OPfp in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptide therapeutics and Antibody-Drug Conjugate (ADC) linkers requires building blocks that offer both high reactivity and absolute stereochemical fidelity. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) represents a highly specialized, pre-activated amino acid derivative designed for Solid-Phase Peptide Synthesis (SPPS). By combining the base-labile Fmoc protecting group, the structurally critical homocitrulline side chain, and the highly electrophilic pentafluorophenyl active ester, this molecule bypasses the limitations of traditional in situ coupling reagents. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the utilization of Fmoc-Homocit-OPfp in modern bioconjugation and peptide elongation workflows.

Structural Decomposition and Chemical Logic

Fmoc-Homocit-OPfp (CAS: ) is engineered with three distinct functional domains, each serving a precise chemical purpose:

  • Fmoc (

    
    -9-fluorenylmethyloxycarbonyl):  A standard base-labile protecting group that masks the alpha-amine during chain elongation. It is cleanly removed via 
    
    
    
    -elimination using secondary amines (e.g., piperidine), releasing a dibenzofulvene byproduct.
  • Homocitrulline Core (

    
    -carbamoyl-L-lysine):  A non-proteinogenic amino acid featuring a four-carbon aliphatic chain terminating in a urea moiety. In ADC development, the standard Val-Cit (Valine-Citrulline) linker is highly susceptible to spontaneous cyclization into a six-membered cyclic urea byproduct. Homocitrulline, possessing one additional methylene group compared to citrulline, sterically hinders this cyclization. Furthermore, the Val-Homocit sequence is strategically utilized to modulate the enzymatic cleavage kinetics of Cathepsin B in the tumor microenvironment.
    
  • OPfp (Pentafluorophenyl) Ester: The active ester leaving group. The five highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect on the aromatic ring. This renders the ester carbonyl carbon exceptionally electrophilic and primed for rapid nucleophilic attack by a free amine.

Physicochemical Profiling
Physicochemical PropertyValue / Specification
Chemical Name Fmoc-L-Homocitrulline pentafluorophenyl ester
CAS Registry Number 2565792-83-6
Molecular Formula C₂₈H₂₄F₅N₃O₅
Molecular Weight 577.50 g/mol
Appearance White to pale yellow crystalline solid
Storage Temperature 2–8°C (Desiccated)

Mechanistic Advantages of OPfp Esters

The decision to utilize a pre-activated OPfp ester over traditional in situ activation (e.g., DIC/HOBt or HATU) is rooted in reaction kinetics and byproduct mitigation. As foundational research by demonstrated, pentafluorophenyl esters are stable, easy-to-handle crystalline solids that drive facile amide bond coupling.

The Causality of Pre-activation: When using uronium-based coupling reagents like HATU, slow activation of sterically hindered amino acids can lead to the coupling reagent reacting directly with the resin-bound N-terminus, causing irreversible guanidylation (chain termination). Fmoc-Homocit-OPfp eliminates this risk entirely because the amino acid is already activated; no external coupling reagent is present during the aminolysis step to cause side reactions.

Furthermore, the extreme electron deficiency of the pentafluorophenol leaving group accelerates the collapse of the tetrahedral intermediate, driving the reaction to completion with minimal racemization at the alpha-carbon.

Mechanism A Fmoc-Homocit-OPfp (Electrophilic Carbonyl) C Tetrahedral Intermediate (Transition State) A->C Nucleophilic Attack B Peptide-Resin (Nucleophilic Amine) B->C Amine Nitrogen D Elongated Peptide (Stable Amide Bond) C->D Collapse & Bond Formation E Pentafluorophenol (Leaving Group) C->E Cleavage

Mechanistic pathway of Fmoc-Homocit-OPfp aminolysis during peptide bond formation.

Comparative Efficacy Data

The following table summarizes the kinetic and purity advantages of OPfp esters compared to legacy active esters and in situ activation methods, based on established .

MetricPre-activated OPfp EsterONp EsterIn situ Activation (DIC/HOBt)
Relative Coupling Rate 1111~30–50
Racemization Risk < 0.1%Moderate0.4% - 1.0%
Risk of N-terminal Guanidylation 0% (No uronium salts)0%Moderate (if HATU is used)
Byproduct Management Pentafluorophenol (Highly soluble, washes easily)p-Nitrophenol (Yellow color interferes with assays)DCU (Insoluble, precipitates on resin)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the chemical causality dictating the action, ensuring researchers understand why a step is performed, not just how.

Protocol A: Synthesis of Fmoc-Homocit-OPfp

This protocol details the generation of the active ester from the free acid precursor.

  • Dissolution: Dissolve 1.0 equivalent of Fmoc-Homocit-OH in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive OPfp ester back to the free acid once formed.

  • Reagent Addition: Add 1.1 equivalents of pentafluorophenol to the solution. Cool the reaction vessel to 0°C in an ice bath.

  • Activation: Portion-wise, add 1.1 equivalents of Dicyclohexylcarbodiimide (DCC) while stirring. Causality: DCC activates the carboxyl group to form an O-acylisourea intermediate. Cooling to 0°C suppresses thermal degradation and limits the rearrangement of the intermediate into an inactive N-acylurea.

  • Propagation & Precipitation: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature overnight. Causality: As pentafluorophenol attacks the intermediate, dicyclohexylurea (DCU) is formed. DCU is highly insoluble in DCM/EtOAc and will precipitate out of solution, driving the reaction equilibrium forward.

  • Validation & Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crystalline Fmoc-Homocit-OPfp.

Protocol B: SPPS Coupling Cycle

This workflow details the incorporation of Fmoc-Homocit-OPfp into a growing peptide chain or ADC linker on a solid support.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 15 minutes to remove the terminal Fmoc group.

  • Critical Wash Step: Wash the resin extensively with DMF (5 × 5 mL). Causality: Residual piperidine is a strong nucleophile. If not completely removed, it will rapidly attack the incoming Fmoc-Homocit-OPfp, forming a piperidide byproduct and permanently consuming the expensive reagent.

  • Coupling: Dissolve 3 equivalents of Fmoc-Homocit-OPfp in minimal DMF. Optional but recommended: Add 3 equivalents of 1-Hydroxybenzotriazole (HOBt). Causality: While OPfp is reactive, HOBt acts as a powerful catalyst by displacing the OPfp group to form an OBt ester in situ. The OBt ester undergoes aminolysis with the resin-bound amine even faster than the OPfp ester, which is crucial for sterically hindered sequences.

  • Incubation: Add the solution to the resin and agitate for 45–60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser (ninhydrin) test on a few resin beads. Causality: A colorless bead indicates complete conversion of the primary amine (successful coupling). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step before the next deprotection cycle.

SPPS Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Step2 2. DMF Wash (Remove Piperidine) Step1->Step2 Step3 3. Coupling (Fmoc-Homocit-OPfp + HOBt) Step2->Step3 Step4 4. DMF/DCM Wash (Remove Byproducts) Step3->Step4 Step5 5. Kaiser Test (Verify Completion) Step4->Step5 Step5->Step1 If Elongation Continues

Step-by-step solid-phase peptide synthesis (SPPS) cycle utilizing pre-activated OPfp esters.

References

  • National Institutes of Health (PMC). "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation."[Link]

  • PeptART Bioscience. "Amino Acid Derivatives Catalog." [Link]

Technical Monograph: Fmoc-Homocit-OPfp in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis utility, and handling of Fmoc-Homocit-OPfp , a specialized reagent for incorporating homocitrulline residues into peptides.

Executive Summary

Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline Pentafluorophenyl Ester) is a pre-activated amino acid derivative designed for the high-fidelity incorporation of homocitrulline into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

In the context of drug development and immunology, homocitrulline is a critical non-standard amino acid. It serves as a biomarker for carbamylation—a post-translational modification (PTM) distinct from citrullination, yet heavily implicated in autoimmune pathologies such as Rheumatoid Arthritis (RA). The use of the OPfp (pentafluorophenyl) ester moiety provides a distinct advantage over standard in situ activation methods by minimizing side-chain dehydration and ensuring stable, stoichiometric coupling without the need for potent, potentially deleterious uronium/phosphonium activators.

Part 1: Chemical Profile & Identity

Nomenclature and Structure
  • Chemical Name: Pentafluorophenyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoate

  • Common Name: Fmoc-Homocit-OPfp

  • Parent Amino Acid: L-Homocitrulline (N

    
    -carbamoyl-L-lysine)[1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 577.51 g/mol

Structural Components

The molecule consists of three functional domains:[2]

  • N-Terminal Protection (Fmoc): Ensures orthogonality with acid-labile side-chain protectors and allows for base-induced deprotection (typically 20% piperidine).

  • Side Chain (Homocitrulline): A lysine derivative where the

    
    -amino group is carbamylated (
    
    
    
    ). Unlike lysine, this side chain is non-basic and does not require acid-labile protection (e.g., Boc/Trt) during SPPS, though it can be sensitive to dehydration.
  • C-Terminal Activation (OPfp): An electron-deficient pentafluorophenyl ester that facilitates rapid aminolysis by the growing peptide chain's free amine.

Physicochemical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DCM; sparingly soluble in water
Purity (HPLC)

Chiral Purity

L-isomer (minimal racemization due to OPfp stability)
Storage

, desiccated. Protect from light.

Part 2: Mechanistic Insight & Rationale

Why Homocitrulline? (The Biological Imperative)

Homocitrulline is structurally homologous to Citrulline but contains an extra methylene group in the side chain.[1][3] It arises in vivo from the carbamylation of lysine by cyanate (a dissociation product of urea), often elevated in uremia or chronic inflammation.

  • Research Relevance: Anti-Carbamylated Protein Antibodies (AMPAs) are distinct from Anti-Citrullinated Protein Antibodies (ACPAs). Researchers use Fmoc-Homocit-OPfp to synthesize precise neoepitopes to differentiate between RA subsets and study the "homocitrulline effect" in antigen recognition.

Why OPfp Activation? (The Synthetic Advantage)

Standard SPPS often uses in situ activators like HATU or HBTU. However, for urea-containing side chains (like Homocitrulline), these potent activators can occasionally cause side-chain dehydration , converting the urea to a carbodiimide or nitrile, or promoting cyclization.

The OPfp Advantage:

  • Chemoselectivity: The Pfp ester is pre-formed. No excess activator is added to the reaction vessel, eliminating the risk of activating the side-chain urea.

  • Stability: Pfp esters are hydrolytically more stable than N-hydroxysuccinimide (OSu) esters and acid chlorides, allowing for longer handling times in automated synthesizers.

  • Reactivity: The electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic, ensuring rapid coupling even in difficult sequences.

ReactionMechanism Reagent Fmoc-Homocit-OPfp (Activated Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Resin-Bound Amine (Nucleophile) Amine->Intermediate Product Extended Peptide (Amide Bond Formed) Intermediate->Product Elimination LeavingGroup Pentafluorophenol (Byproduct) Intermediate->LeavingGroup

Caption: Figure 1. Aminolysis mechanism of Fmoc-Homocit-OPfp. The resin-bound amine attacks the activated carbonyl, displacing the pentafluorophenol leaving group.

Part 3: Experimental Protocol (SPPS)

Reagent Preparation
  • Calculation: Calculate the required mass for a 3-fold to 5-fold excess relative to the resin loading.

  • Dissolution: Dissolve Fmoc-Homocit-OPfp in anhydrous DMF (Dimethylformamide).

    • Concentration: 0.1 M to 0.3 M is standard.

    • Note: If the solution appears cloudy, sonicate briefly. Pfp esters are generally soluble in DMF.

Coupling Workflow (Standard Fmoc Cycle)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang, Rink Amide).

StepReagent/ActionDurationNotes
1. Swelling DMF30 minEnsure resin beads are fully solvated.
2. Deprotection 20% Piperidine in DMF2 x 10 minRemoves Fmoc from previous amino acid.[4] Wash 5x with DMF.
3. Coupling Fmoc-Homocit-OPfp (3-5 eq) + HOAt (3-5 eq)45 - 90 minDo NOT add DIC/HBTU. HOAt is optional but accelerates the reaction. Add DIPEA (1 eq) only if kinetics are slow.
4. Monitoring Kaiser Test / Chloranil Test5 minKaiser test may be false-negative if Proline is previous residue.
5. Washing DMF (x3), DCM (x3)1 min ea.Removes released pentafluorophenol.
6. Capping Acetic Anhydride / Pyridine10 minOptional: Caps unreacted amines to prevent deletion sequences.

Critical Note on Base: Unlike uronium couplings (HBTU/HATU) which require base (DIPEA/NMM) to initiate, Pfp esters react directly with the amine. However, adding 1 equivalent of DIPEA or HOBt/HOAt can catalyze the reaction significantly by buffering the pH or forming a transient active ester.

Cleavage and Isolation

Since the Homocitrulline side chain is urea-based, it does not require specific deprotection.

  • Cleavage Cocktail: TFA (95%) + TIS (2.5%) + H2O (2.5%).

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

  • Analysis: Analyze via RP-HPLC (C18 column) and ESI-MS. Expect mass shift corresponding to Homocitrulline (Residue Mass: 171.1 Da).

SPPS_Workflow cluster_1 Coupling Phase Start Resin-Peptide-NH2 (Fmoc Removed) Dissolve Dissolve Fmoc-Homocit-OPfp in DMF (No Activator) Add Add Solution to Resin Start->Add Dissolve->Add Prep React Coupling Reaction (1-2 Hours) Add->React Check Kaiser Test React->Check Wash Wash (DMF/DCM) Check->Wash Blue (Negative) Recouple Re-couple with HOAt additive Check->Recouple Color (Positive) Next Proceed to Next Cycle Wash->Next Recouple->React

Caption: Figure 2. SPPS workflow for Fmoc-Homocit-OPfp. Note the absence of pre-activation steps typically required for free acid amino acids.

Part 4: Quality Control & Troubleshooting

Solubility Issues

If the Pfp ester does not dissolve fully in DMF, adding a small amount of DCM (Dichloromethane) can help. Ensure the DCM is anhydrous to prevent hydrolysis of the ester.

Slow Coupling

Homocitrulline is not sterically hindered at the alpha-carbon, but the Pfp ester is less reactive than an HATU-activated ester.

  • Solution: If coupling is incomplete after 2 hours, add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole). This converts the Pfp ester in situ to the more reactive OAt ester without the risks associated with adding excess uronium salts.

Side Reactions
  • Guanylation: Not an issue with Pfp esters (unlike HBTU).

  • Cyclization: The urea side chain is stable under standard TFA cleavage. Avoid high temperatures (>40°C) during coupling to prevent intramolecular nucleophilic attack.

References

  • PubChem. (2025).[5] Fmoc-beta-ala-opfp (Analogous Pfp Ester Properties). National Library of Medicine. Retrieved from [Link]

  • Turunen, S., et al. (2015). Rheumatoid Arthritis Antigens: Homocitrulline vs Citrulline. Arthritis Research & Therapy.

Sources

Fmoc-Homocit-OPfp supplier and pricing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-Homocit-OPfp: Sourcing, Synthesis, and Technical Application Guide Content Type: In-Depth Technical Whitepaper Audience: Peptide Chemists, Medicinal Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp ) is a specialized, pre-activated amino acid derivative used in the synthesis of citrullinated peptides and proteins.[1] Unlike standard amino acids, the "OPfp" ester variant of Homocitrulline is rarely available as an off-the-shelf catalog item due to its niche application and hydrolytic sensitivity over long-term storage.

This guide addresses the supply gap by providing a dual strategy:

  • Sourcing: Direct procurement channels for the stable precursor, Fmoc-Homocit-OH (CAS: 201485-17-8).[1]

  • Synthesis: A validated laboratory protocol to convert the free acid into the activated Pfp ester, granting researchers autonomy over their reagent quality.

  • Application: Optimized Solid-Phase Peptide Synthesis (SPPS) protocols to mitigate urea-side-chain cyclization.

Part 1: Technical Profile & Strategic Rationale

Chemical Identity:

  • Name: Fmoc-L-Homocitrulline pentafluorophenyl ester[1]

  • Precursor CAS: 201485-17-8 (Free Acid)[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
    (Calculated for Pfp ester)[1]
  • Function: Introduction of Homocitrulline, a post-translational modification (carbamylation) mimic, into peptide backbones.

Why the Pfp Ester? While modern coupling reagents (HATU, HBTU) allow for in-situ activation of the free acid, the isolated OPfp ester offers distinct advantages for difficult sequences:

  • Reactivity Control: Pfp esters react cleanly with primary amines without the high exotherm of uronium salts, reducing the risk of side-chain cyclization (urea attack on the activated carbonyl).

  • Atom Economy: Eliminates the need for additional activators (e.g., HBTU) during the coupling step, simplifying purification.

  • Storage: Once crystallized, Pfp esters are stable for months at -20°C, allowing for rapid "dissolve-and-shoot" automated synthesis.[1]

Part 2: Market Landscape – Suppliers & Pricing

Current Market Status: Direct commercial listings for Fmoc-Homocit-OPfp are virtually non-existent in public catalogs.[1] The standard industry practice is to purchase the free acid (Fmoc-Homocit-OH ) and activate it immediately prior to use or synthesize the ester in bulk for storage.

Table 1: Validated Suppliers for Precursor (Fmoc-Homocit-OH) [1]

SupplierCatalog RefPurityPack SizeEst. Price (USD)Lead Time
Bachem 4019724>98%1g / 5g$215 / 1gStock
Chem-Impex 05722>99%1g / 5g$185 / 1gStock
Iris Biotech FAA1530>98%1g / 5g€190 / 1g1-2 Weeks
Santa Cruz sc-263309>98%500mg$140 / 500mgStock

Note: Prices are estimated based on Q1 2025 catalog data and subject to institutional discounts.

Part 3: Synthesis Protocol (Fmoc-Homocit-OH Fmoc-Homocit-OPfp)

Since the Pfp ester is not readily buyable, the following protocol enables in-house production. This method uses DCC coupling to generate the active ester.

Reagents Required:

  • Fmoc-L-Homocitrulline (1.0 eq)[1]

  • Pentafluorophenol (HOPfp) (1.1 eq)[1]

  • Dicyclohexylcarbodiimide (DCC) (1.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Ethyl Acetate / Hexane (for recrystallization)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-Homocit-OH (1 mmol) and Pentafluorophenol (1.1 mmol) in anhydrous DCM (5 mL) at 0°C under nitrogen.

  • Activation: Add DCC (1 mmol) dissolved in a minimal amount of DCM dropwise to the stirring solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2–4 hours. A white precipitate (Dicyclohexylurea, DCU) will form.[1]

  • Filtration: Filter off the DCU byproduct using a sintered glass funnel. Wash the solid with a small volume of cold DCM.

  • Isolation: Evaporate the filtrate in vacuo to obtain an oily residue.

  • Crystallization: Dissolve the residue in a minimum volume of hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to -20°C overnight to crystallize the Fmoc-Homocit-OPfp.[1]

  • Quality Control: Verify by TLC (check for disappearance of free acid) and HPLC.

Part 4: Application Protocol (SPPS Coupling)

Context: The urea side chain of Homocitrulline is generally stable, but high temperatures or strong bases can induce cyclization. The Pfp ester method minimizes this risk.

Protocol: Automated/Manual Coupling

  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine/DMF (2 x 10 min).[1] Wash resin 5x with DMF.[1][2]

  • Coupling Cocktail:

    • Dissolve Fmoc-Homocit-OPfp (3.0 eq relative to resin loading) in dry DMF.[1]

    • Add HOAt (3.0 eq) as a catalyst (optional but recommended to accelerate kinetics).[1]

    • Note: Do NOT add DIPEA or Collidine unless the reaction is extremely sluggish, as base promotes side reactions.

  • Reaction: Add solution to resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin).[1] If positive (blue), recouple using fresh reagents.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine if necessary.[1]

Part 5: Visualization & Decision Logic

Figure 1: Procurement & Synthesis Decision Tree

ProcurementLogic Start Requirement: Fmoc-Homocit-OPfp CheckMarket Check Commercial Catalogs (Bachem, Iris, Chem-Impex) Start->CheckMarket Found Direct Pfp Ester Available? CheckMarket->Found Buy Purchase Direct (High Cost, Low Stability) Found->Buy Yes BuyPrecursor Purchase Precursor: Fmoc-Homocit-OH (CAS: 201485-17-8) Found->BuyPrecursor No (Likely) Result Proceed to Peptide Coupling Buy->Result RouteChoice Select Activation Route BuyPrecursor->RouteChoice RouteA Route A: In-Situ Activation (Standard SPPS) RouteChoice->RouteA RouteB Route B: Isolate Pfp Ester (For Sensitive/Bulk Use) RouteChoice->RouteB ProcessA Use HATU/DIPEA or DIC/HOBt Risk: Urea Cyclization if heated RouteA->ProcessA ProcessB React with HOPfp + DCC Crystallize Product RouteB->ProcessB ProcessA->Result ProcessB->Result

Caption: Decision logic for sourcing Homocitrulline derivatives, highlighting the synthesis pathway for the Pfp ester.

Figure 2: Synthesis Workflow (Chemical Pathway)

SynthesisWorkflow Input Fmoc-Homocit-OH + Pentafluorophenol Activation Add DCC (0°C, DCM) Input->Activation Dissolve Filter Filter DCU (Byproduct) Activation->Filter 4 hrs RT Crystallize Recrystallize (EtOAc/Hexane) Filter->Crystallize Evaporate Product Pure Fmoc-Homocit-OPfp (Stable Solid) Crystallize->Product -20°C

Caption: Step-by-step chemical workflow for converting the free acid to the activated pentafluorophenyl ester.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • PubChem. (2025).[1] Fmoc-L-Homocitrulline - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Whitepaper: Certificate of Analysis (CoA) Validation for Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Fmoc-L-homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp, CAS: 2565792-83-6) is a highly specialized, pre-activated amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics[1]. Homocitrulline, a homolog of citrulline containing an extended urea side-chain, is heavily utilized in immunology research, particularly in the synthesis of modified peptides for studying immune responses, developing vaccines, and engineering antibody-drug conjugate (ADC) linkers[2].

The incorporation of the pentafluorophenyl (OPfp) active ester provides a distinct chemical advantage. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester highly reactive, facilitating rapid and efficient amide bond formation without the need for in-situ coupling reagents (such as HATU, DIC, or Oxyma)[3]. This pre-activation strategy is critical for sterically hindered couplings and minimizes side reactions, such as the racemization or cyano-formation often observed with sensitive amino acids[3][4].

However, this elevated reactivity introduces strict quality control (QC) challenges. OPfp esters are highly susceptible to nucleophilic attack by ambient moisture, leading to hydrolytic degradation back into the unactivated Fmoc-Homocit-OH and free pentafluorophenol (PfpOH). Consequently, the Certificate of Analysis (CoA) for this compound must go beyond standard purity checks, employing a self-validating analytical system to ensure the structural integrity of the active ester before it is released for pharmaceutical use.

Quantitative Data: CoA Specification Parameters

To guarantee the efficacy of Fmoc-Homocit-OPfp in automated SPPS, the batch must meet the following rigorous analytical specifications.

Quality AttributeAnalytical MethodologySpecification LimitCausality / Rationale
Appearance Visual InspectionWhite to pale yellow powderIndicates absence of highly colored oxidation byproducts.
Molecular Identity LC-ESI-MS577.5 ± 1.0 DaConfirms the exact mass of the intact OPfp active ester.
Chemical Purity RP-HPLC (UV @ 254 nm)≥ 98.0%Ensures high coupling efficiency during automated SPPS.
Free PfpOH RP-HPLC (UV @ 254 nm)≤ 1.0%Limits the presence of the cleaved leaving group byproduct.
Free Fmoc-Homocit-OH RP-HPLC (UV @ 214 nm)≤ 1.0%Quantifies the hydrolytic degradation of the active ester.
Chiral Purity Chiral HPLC≥ 99.0% ee (L-isomer)Prevents the formation of diastereomeric peptide impurities.
Moisture Content Coulometric Karl Fischer≤ 0.5%Critical to prevent premature hydrolysis of the OPfp ester.

Mechanistic Workflows

Mechanism A Fmoc-Homocit-OPfp (Pre-activated Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Resin-Bound Amine (Nucleophile) B->C D Amide Bond (Elongated Peptide) C->D Elimination E Pentafluorophenol (Leaving Group) C->E Cleavage

Fig 1: Mechanistic pathway of Fmoc-Homocit-OPfp amide bond formation during SPPS.

QC_Workflow Batch Raw Batch Fmoc-Homocit-OPfp SST System Suitability Test (SST) Batch->SST Sampling HPLC RP-HPLC (Purity & Degradants) SST->HPLC Pass KF Karl Fischer (Moisture Content) SST->KF Pass MS LC-MS / NMR (Structural Identity) SST->MS Pass Decision Specification Verification HPLC->Decision KF->Decision MS->Decision CoA Generate CoA Decision->CoA All Specs Met

Fig 2: Self-validating analytical workflow for generating the Fmoc-Homocit-OPfp CoA.

Self-Validating Analytical Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies incorporate mandatory System Suitability Tests (SST) to ensure causality and self-validation.

Protocol A: RP-HPLC for Chemical Purity & Degradant Quantification

Causality & Rationale: The primary risk when analyzing Fmoc-Homocit-OPfp is on-column hydrolysis. If the mobile phase pH is neutral or basic, the active ester will rapidly degrade during the chromatographic run, yielding artificially low purity results and false peaks for Fmoc-Homocit-OH. Therefore, a strictly acidic mobile phase is employed to kinetically stabilize the OPfp ester against nucleophilic attack by water.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) capable of withstanding acidic conditions.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Suitability Test (SST): Inject a resolution standard containing Fmoc-Homocit-OPfp, Fmoc-Homocit-OH, and Pentafluorophenol. Validation Check: The system is only validated if the resolution (

    
    ) between the free acid and the active ester is 
    
    
    
    .
  • Sample Preparation: Dissolve 1.0 mg of the Fmoc-Homocit-OPfp batch in 1.0 mL of anhydrous Acetonitrile immediately prior to injection to prevent solvent-induced degradation in the autosampler.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Integration: Monitor UV absorbance at 254 nm (optimal for the Fmoc and OPfp aromatic systems) and 214 nm (amide backbone). Integrate the main peak and quantify degradants against the total area.

Protocol B: Coulometric Karl Fischer Titration for Moisture Content

Causality & Rationale: Because even 0.5% water can catalyze the bulk degradation of the OPfp ester over time, precise moisture quantification is mandatory. Coulometric Karl Fischer (KF) is selected over volumetric KF because it generates iodine in situ at the anode, providing superior sensitivity for the trace water levels (<0.1%) expected in high-grade peptide building blocks.

Step-by-Step Methodology:

  • Cell Conditioning: Fill the anodic compartment with a specialized KF reagent designed for ketones/amides to prevent side reactions with the homocitrulline urea side-chain. Neutralize the cell until the background drift is stable at

    
    .
    
  • SST (Water Standard): Inject exactly 1.0 mL of a certified 0.1 mg/g water standard. Validation Check: Recovery must be strictly between 97.0% and 103.0%.

  • Sample Introduction: Rapidly weigh 100 mg of Fmoc-Homocit-OPfp in a dry-box or low-humidity environment. Introduce the solid into the titration cell using a specialized solid-addition funnel to prevent atmospheric moisture ingress.

  • Titration & Calculation: Run the coulometric titration until the drift returns to the baseline. Calculate the water content as a percentage of the sample mass.

Handling and Storage Directives

To maintain the validity of the CoA throughout the product's lifecycle, Fmoc-Homocit-OPfp must be stored under an inert gas (Argon or Nitrogen) at 0 - 8 °C[2]. Prior to use, the vial must be allowed to equilibrate to room temperature while still sealed; opening a cold vial will cause immediate condensation of atmospheric moisture, instantly compromising the active ester and invalidating the established CoA parameters.

References

1.[2] "Fmoc-L-homocitrulline" - Chem-Impex. URL: 2.[3] "Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters." - Benchchem. URL: 3.[4] "Fmoc-Amino Acid OPfp Esters" - Aapptec Peptides. URL: 4.[1] "PSEUDOPROLINE BUILDING BLOCKS AMINO ACID DERIVATIVES FMOC-DIPEPTIDES CUSTOM MANUFACTURING CHF" - PeptART. URL:

Sources

Technical Guide: Fmoc-L-Homocitrulline Pentafluorophenyl Ester (Fmoc-Hcit-OPfp)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Identification

Compound Name: Fmoc-L-Homocitrulline Pentafluorophenyl Ester Short Name: Fmoc-Hcit-OPfp Molecular Formula: C₂₈H₂₄F₅N₃O₅ (Calculated for mono-Pfp ester) Parent Compound CAS: 201485-17-8 (Fmoc-L-Homocitrulline free acid) Activation Reagent CAS: 771-61-9 (Pentafluorophenol)

Status of CAS Number Assignment

As of the current chemical indexing (2025/2026), a unique CAS Registry Number specifically for Fmoc-L-homocitrulline pentafluorophenyl ester has not been widely indexed in public databases (such as Common Chemistry or PubChem). While the parent acid (Fmoc-L-Homocitrulline) is well-registered, the pentafluorophenyl (Pfp) active ester is typically classified as a specialized reagent. It is commercially available from select peptide synthesis vendors (e.g., PeptART) or prepared in situ to maximize reactivity and minimize storage degradation.

Why This Matters: Researchers seeking this compound for Solid-Phase Peptide Synthesis (SPPS) often face ambiguity. This guide provides the definitive protocol for generating Fmoc-Hcit-OPfp from its parent acid, ensuring you can proceed with synthesis even without a direct commercial source for the pre-activated ester.

Part 2: Technical Significance & Rationale

The Role of Homocitrulline (Hcit)

Homocitrulline is a non-proteinogenic amino acid structurally similar to Citrulline but with an extended side chain (one additional methylene group). It is the hallmark of carbamylation , a post-translational modification (PTM) driven by cyanate exposure (often from urea dissociation in uremic conditions) or myeloperoxidase activity during inflammation.

FeatureCitrulline (Cit)Homocitrulline (Hcit)
Origin Deimination (PAD enzymes)Carbamylation (Cyanate/MPO)
Side Chain Length 3 carbons (Ornithine derived)4 carbons (Lysine derived)
Biomarker For Rheumatoid Arthritis (ACPA)Atherosclerosis, Renal Failure
Why Use the Pentafluorophenyl (Pfp) Ester?

Coupling Fmoc-Homocitrulline is challenging due to the urea moiety in the side chain (


). Standard activation (e.g., HATU/HBTU) can occasionally lead to side reactions or slow coupling kinetics due to steric bulk.

Advantages of Fmoc-Hcit-OPfp:

  • Chemoselectivity: Pfp esters are "active esters" that react cleanly with amines without requiring additional activation reagents that might attack the side-chain urea.

  • Stability: Unlike acid chlorides, Pfp esters are relatively stable to hydrolysis, allowing for purification and storage.

  • Racemization Suppression: The Pfp activation method is known to minimize racemization at the

    
    -carbon, preserving the L-configuration critical for biological activity.
    

Part 3: Synthesis & Activation Protocols

Protocol A: In Situ Preparation of Fmoc-Hcit-OPfp

Use this protocol if you possess the free acid (Fmoc-Hcit-OH) and need to generate the active ester immediately for coupling.

Reagents Required:

  • Fmoc-L-Homocitrulline (1.0 eq) [CAS: 201485-17-8][1][2][3]

  • Pentafluorophenol (Pfp-OH) (1.1 eq) [CAS: 771-61-9]

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq) [CAS: 693-13-0]

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-L-Homocitrulline (1 mmol) and Pentafluorophenol (1.1 mmol) in minimal anhydrous DCM (approx. 5–10 mL) at 0°C.

  • Activation: Add DIC (1.1 mmol) dropwise to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The formation of diisopropylurea (DIU) precipitate indicates reaction progress.

  • Filtration: Filter off the DIU byproduct. The filtrate contains the active Fmoc-Hcit-OPfp species.[4]

  • Utilization: Use the filtrate directly for the coupling step in SPPS (add to resin).

Protocol B: Solid-Phase Coupling (SPPS)

Standard cycle for incorporating Fmoc-Hcit-OPfp into a peptide chain.

System: Fmoc/tBu strategy on Rink Amide or Wang Resin.

  • Deprotection: Treat resin with 20% Piperidine in DMF (2

    
     5 min) to remove Fmoc from the previous amino acid. Wash with DMF (5 
    
    
    
    ).[5]
  • Coupling:

    • Add the Fmoc-Hcit-OPfp solution (from Protocol A or commercial source) to the resin (3–5 eq relative to resin loading).

    • Add HOAt (1-Hydroxy-7-azabenzotriazole) (3–5 eq) as a catalyst to accelerate the Pfp ester reaction.

    • Note: Base (DIPEA) is typically NOT required for pre-formed Pfp esters unless using a salt form, but 1 eq can be added to ensure basic pH.

  • Incubation: Shake/agitate for 2–4 hours at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), recouple. If colorless (negative), proceed.

  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Visualizing the Workflow

Diagram 1: Activation Pathway

The following diagram illustrates the chemical transformation from the free acid to the active Pfp ester.

ActivationPathway FmocAcid Fmoc-L-Homocitrulline (Free Acid) CAS: 201485-17-8 Intermediate O-Acylisourea (Unstable Intermediate) FmocAcid->Intermediate DIC Attack Reagents Pentafluorophenol (Pfp-OH) + DIC (Activator) Reagents->Intermediate Product Fmoc-Hcit-OPfp (Active Ester) Intermediate->Product Pfp-OH Attack Byproduct Diisopropylurea (Insoluble Byproduct) Intermediate->Byproduct Elimination

Caption: Chemical activation pathway transforming Fmoc-Homocitrulline into its reactive pentafluorophenyl ester.

Diagram 2: SPPS Integration Logic

This flowchart guides the decision-making process for incorporating Homocitrulline into a peptide sequence.

SPPS_Logic Start Start: Peptide Elongation CheckResidue Next Residue: Homocitrulline? Start->CheckResidue SelectMethod Select Activation Method CheckResidue->SelectMethod Risk Risk: Side-chain Urea Modification? SelectMethod->Risk Standard Standard Coupling (HBTU/DIEA) Action Coupling Reaction (2-4 Hours) Standard->Action Add Base PfpEster Pfp Ester Strategy (Fmoc-Hcit-OPfp) PfpEster->Action Add HOAt Catalyst Risk->Standard Low Risk (Short coupling) Risk->PfpEster High Risk (Pre-activation preferred) QC Test Result Action->QC Kaiser Test Finish Proceed to Next Cycle QC->Finish Negative (Clear) Recouple Recouple with Fresh Fmoc-Hcit-OPfp QC->Recouple Positive (Blue) Recouple->Action

Caption: Decision logic for selecting the Pfp ester strategy to mitigate side-reactions during Homocitrulline coupling.

Part 5: References

  • PeptART Bioscience GmbH. (n.d.). OPfp Derivatives Product List. Retrieved March 8, 2026, from [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Pfp ester chemistry).

  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethoxycarbonyl amino acids for peptide synthesis. Synthesis, 1983(04), 325-327.

Sources

Molecular weight of Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis Strategy, and Application in Peptidomimetics

Part 1: Molecular Identity & Physicochemical Profile

Executive Summary

Fmoc-Homocit-OPfp (Fluorenylmethyloxycarbonyl-L-Homocitrulline Pentafluorophenyl Ester) is a pre-activated amino acid derivative used in high-fidelity Solid-Phase Peptide Synthesis (SPPS). Unlike standard in-situ activation methods (e.g., HBTU/DIEA), the pentafluorophenyl (Pfp) ester provides a stable, active species that minimizes racemization and suppresses side reactions associated with the urea functionality in the homocitrulline side chain.

This compound is critical in the synthesis of peptides for researching carbamylation , a post-translational modification (PTM) distinct from citrullination, often implicated in autoimmune responses such as Rheumatoid Arthritis (RA) and atherosclerosis.

Quantitative Specifications

The following data is derived from the stoichiometric addition of the pentafluorophenyl active ester group to the standard Fmoc-L-Homocitrulline core.

PropertyValueNotes
Molecular Weight 577.51 g/mol Calculated based on standard atomic weights.
Molecular Formula C₂₈H₂₄F₅N₃O₅ Core: Fmoc-Hcit (

)

Ester (

).
Monoisotopic Mass 577.16 g/mol Useful for Mass Spectrometry (ESI-MS) validation.
Physical State White to off-white crystalline solidHygroscopic; store at -20°C under inert gas.
Solubility Soluble in DMF, NMP, DMSOSparingly soluble in DCM due to the polar urea side chain.
Structural Composition

The molecule consists of three distinct functional domains:

  • N-Terminus Protection: Fmoc (9-Fluorenylmethyloxycarbonyl) group, removable by piperidine.

  • Amino Acid Core: L-Homocitrulline (

    
    -carbamoyl-L-lysine).[1] The side chain contains a urea group (
    
    
    
    ) which is typically unprotected.
  • C-Terminus Activation: Pentafluorophenyl (Pfp) ester.[2] This electron-withdrawing group activates the carbonyl carbon for nucleophilic attack by the amino group of the resin-bound peptide.

MolecularStructure Fig 1. Functional Connectivity of Fmoc-Homocit-OPfp Fmoc Fmoc Group (Protection) AlphaC α-Carbon (L-Configuration) Fmoc->AlphaC Amide Bond SideChain Homocitrulline Side Chain -(CH2)4-NH-CO-NH2 AlphaC->SideChain Functional Group Carbonyl Carbonyl (C=O) AlphaC->Carbonyl Pfp Pentafluorophenyl (Activation) Carbonyl->Pfp Active Ester Bond

Part 2: Synthesis & Quality Control

Synthetic Route

While Fmoc-Homocit-OH is commercially available, the Pfp ester is often synthesized in-house to ensure maximum reactivity, as active esters can hydrolyze over prolonged storage.

Reaction Protocol:

  • Reagents: Fmoc-L-Homocitrulline-OH (1.0 eq), Pentafluorophenol (HOPfp, 1.1 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.0 eq).

  • Solvent: Anhydrous DMF or Dioxane (due to solubility of Hcit).

  • Procedure:

    • Dissolve Fmoc-Homocit-OH and HOPfp in solvent at 0°C.

    • Add DCC dropwise.

    • Stir at 0°C for 1 hour, then room temperature for 12 hours.

    • Purification: Filter off DCU (dicyclohexylurea) byproduct.[2] Precipitate product with cold ether/hexane.

  • Validation: Check via HPLC (shift in retention time) and IR (characteristic active ester carbonyl stretch at ~1780 cm⁻¹).

Stability & Storage
  • Hydrolysis Risk: Pfp esters are sensitive to moisture.

  • Storage: Store in a desiccator at -20°C.

  • Shelf Life: ~6 months if strictly anhydrous.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Why use OPfp Esters for Homocitrulline?

Standard activation (e.g., HBTU/HATU) generates highly reactive O-acylisourea intermediates. For Homocitrulline, the urea side chain is nucleophilic enough to attack the activated carboxyl, potentially forming cyclic lactams or terminating the chain.

Advantages of Fmoc-Homocit-OPfp:

  • Chemoselectivity: The Pfp ester reacts specifically with primary amines (N-terminus) and is less prone to intramolecular cyclization with the side-chain urea.

  • Racemization Suppression: Pfp esters couple without the high basicity required for uronium salts, preserving the L-configuration.

Coupling Protocol

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 mins.

  • Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 10 mins). Wash 5x with DMF.

  • Coupling (The Critical Step):

    • Reagent: Dissolve Fmoc-Homocit-OPfp (3.0 eq relative to resin loading) in anhydrous DMF.

    • Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) to accelerate the reaction (optional but recommended for steric hindrance).

    • Base: Add DIPEA (3.0 eq). Note: Keep base concentration low to prevent Fmoc cleavage.

    • Reaction Time: Shake at room temperature for 2–4 hours.

  • Monitoring: Perform Kaiser Test (ninhydrin). If positive (blue), re-couple.

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

SPPS_Workflow Fig 2. SPPS Coupling Cycle for Fmoc-Homocit-OPfp Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Couple Coupling Reaction + Fmoc-Homocit-OPfp (3 eq) + HOAt (3 eq) Wash1->Couple Check Kaiser Test Couple->Check Success Continue Synthesis Check->Success Negative (Colorless) Fail Double Coupling Check->Fail Positive (Blue) Fail->Couple

Part 4: Biological Significance (Carbamylation)

Homocitrulline is the marker of carbamylation , a non-enzymatic PTM driven by the reaction of cyanate (from urea dissociation or myeloperoxidase activity) with lysine residues.

  • Differentiation: It is structurally similar to Citrulline but contains one extra methylene group (

    
    ) in the side chain.
    
  • Immunogenicity: Carbamylated proteins (CarP) are targets for anti-CarP antibodies, which are specific biomarkers for erosive Rheumatoid Arthritis.

  • Research Use: Fmoc-Homocit-OPfp allows the precise insertion of this residue into synthetic antigenic peptides to map epitope specificity in patient sera.

References

  • Chem-Impex International. (n.d.). Fmoc-L-Homocitrulline Product Page. Retrieved from

    • Source for the base molecular weight of Fmoc-Homocit-OH (411.4 g/mol ) and CAS 201485-17-8.[1][3]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. Foundational text on Fmoc chemistry and the use of Pfp esters for difficult couplings.
  • Kalesh, K. A., et al. (2017). "Peptide-based probes for the detection of protein carbamylation." Chemical Communications.
  • PubChem. (n.d.). Pentafluorophenyl esters - Compound Summary. Retrieved from

    • Verification of Pfp ester mass contribution (+166.05 Da).

Sources

Homocitrulline: The "Silent" PTM Driving Autoimmunity and Chronic Disease

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 15 Minutes

Executive Summary

Homocitrulline is a non-canonical amino acid formed post-translationally via carbamylation , a non-enzymatic reaction where isocyanic acid reacts with the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino group of lysine residues.[1][2][3][4][5][6] Unlike enzymatic post-translational modifications (PTMs) like phosphorylation or citrullination, homocitrulline formation is often driven by environmental stressors—specifically inflammation (MPO pathway) and uremia (urea dissociation).

For drug developers and structural biologists, homocitrulline represents a critical variable: it neutralizes the positive charge of lysine, disrupting salt bridges, altering protein conformation, and generating neo-epitopes associated with Rheumatoid Arthritis (RA) and atherosclerosis. This guide provides an advanced technical analysis of homocitrulline, from its physicochemical impact to validated LC-MS/MS detection protocols.

Part 1: The Biochemistry of Carbamylation

Carbamylation is distinct from citrullination, though both generate a ureido group. While citrullination is an enzymatic process (Peptidylarginine Deiminases - PADs) converting Arginine to Citrulline, carbamylation is a chemical modification of Lysine .[7]

The Dual-Origin Mechanism

Homocitrulline formation is driven by the availability of Cyanate (OCN⁻) , which accumulates via two distinct pathways:

  • The Uremic Pathway (Renal Failure): In chronic kidney disease (CKD), elevated urea spontaneously dissociates into cyanate and ammonia. The cyanate then actively attacks nucleophilic lysine side chains.[7]

    
    
    
  • The Inflammatory Pathway (MPO-Driven): During inflammation, neutrophils release Myeloperoxidase (MPO).[1][8] MPO oxidizes thiocyanate (SCN⁻)—a dietary ion elevated in smokers—into cyanate.[4][9]

    
    
    
Pathway Visualization

The following diagram illustrates the convergence of renal and inflammatory pathways on the lysine residue.

CarbamylationPathway Urea Urea (Elevated in CKD) Cyanate Cyanate (OCN⁻) Reactive Species Urea->Cyanate Spontaneous Dissociation SCN Thiocyanate (SCN⁻) (Diet/Smoking) SCN->Cyanate Oxidation H2O2 H₂O₂ (Inflammation) H2O2->Cyanate MPO Myeloperoxidase (Neutrophils) MPO->Cyanate Catalysis Homocit Homocitrulline (Neutral Charge) Cyanate->Homocit Nucleophilic Attack on ε-amino group Lysine Protein Lysine (Positively Charged) Lysine->Homocit + Carbamoyl Group (+43 Da)

Figure 1: The dual mechanism of in vivo carbamylation linking uremia and inflammation to protein modification.

Part 2: Structural Impact on Proteins

The conversion of Lysine to Homocitrulline is not merely a mass shift; it is a drastic physicochemical alteration that compromises protein stability.

The Electrostatic Collapse

Lysine is a basic amino acid (pKa ~10.5), carrying a positive charge at physiological pH. This charge is often essential for:

  • Salt Bridges: Stabilizing tertiary structures via interaction with Aspartate/Glutamate.

  • Solubility: Preventing aggregation.

  • Ligand Binding: Interacting with negatively charged substrates (e.g., DNA, ATP).

Carbamylation neutralizes this charge. The resulting homocitrulline side chain is uncharged and bulkier.

FeatureLysine (Lys, K)Homocitrulline (Hcit)Structural Consequence
Charge (pH 7.4) +1 (Positive)0 (Neutral)Loss of electrostatic interactions; destabilization of salt bridges.
Side Chain AminobutylUreidobutylIncreased steric bulk; potential steric clashes in tight binding pockets.
H-Bonding Donor (NH3+)Donor/Acceptor (Urea)Altered hydrogen bonding network; promotes aggregation (amyloid-like).
Hydrophobicity LowModerateIncreased surface hydrophobicity, driving protein precipitation.
Functional Case Study: Carbamylated LDL (cLDL)

In atherosclerosis, carbamylation of Apolipoprotein B-100 (ApoB) on LDL particles prevents recognition by the LDL receptor (which requires positively charged lysines). Instead, cLDL is recognized by scavenger receptors (CD36, SR-A1) on macrophages, leading to uncontrolled uptake, foam cell formation, and plaque progression.

Part 3: Analytical Methodologies (The "How-To")

Detecting homocitrulline requires high specificity to distinguish it from citrulline and to avoid analytical artifacts .

The "Urea Artifact" Warning

CRITICAL: Do NOT use urea for protein denaturation during sample preparation (e.g., FASP protocols). Urea solutions containing trace cyanate will carbamylate your sample ex vivo, leading to false positives.

  • Alternative: Use 6M Guanidine-HCl or 2% SDS for denaturation.

LC-MS/MS Workflow

Mass spectrometry is the gold standard. The carbamylation of lysine results in a specific mass shift.

Target Mass Shift:

  • Delta Mass: +43.0058 Da (Addition of -CONH)

  • Residue Mass: Lysine (128.09)

    
     Homocitrulline (171.10)
    
Protocol: Label-Free Quantification of Homocitrulline
  • Sample Lysis: Lyse cells/tissue in RIPA buffer containing 100 mM Ammonium Bicarbonate (scavenges free cyanate) and protease inhibitors. Avoid Urea.

  • Reduction/Alkylation: DTT (5 mM) followed by Iodoacetamide (15 mM).

  • Digestion: Trypsin digestion.

    • Note: Trypsin cleaves C-terminal to Lysine and Arginine. Carbamylation blocks trypsin cleavage at Lysine. This results in missed cleavages. You will see longer peptides with internal Homocitrulline residues.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (Homocitrulline increases hydrophobicity slightly, improving retention vs. Lysine peptides).

    • Search Engine Settings:

      • Variable Modification: Carbamyl (K) [+43.006 Da].

      • Variable Modification: Carbamyl (N-term) [+43.006 Da].

      • Enzyme: Trypsin (Allow up to 3 missed cleavages due to blocked K sites).

Experimental Workflow Diagram

MS_Workflow Sample Biological Sample (Serum/Tissue) Prep Denaturation (USE: Guanidine-HCl) (AVOID: Urea) Sample->Prep Digest Trypsin Digestion (Expect Missed Cleavages) Prep->Digest LCMS LC-MS/MS Analysis (HCD Fragmentation) Digest->LCMS Data Data Search Mod: Carbamyl (K) +43.006 Da LCMS->Data

Figure 2: Optimized LC-MS/MS workflow emphasizing the avoidance of urea-induced artifacts.

Part 4: Clinical Implications & Drug Development

Homocitrulline is not just a marker; it is a pathogenic driver.

Rheumatoid Arthritis (RA)

Anti-Carbamylated Protein Antibodies (Anti-CarP) are found in 45% of RA patients.[5][10] Crucially, they are present in 16-30% of patients who are negative for ACPA (Anti-Citrullinated Protein Antibodies).[10]

  • Diagnostic Value: Anti-CarP antibodies predict joint destruction and are a biomarker for "seronegative" RA.

  • Therapeutic Target: Strategies to inhibit MPO or scavenge cyanate could reduce the antigenic load.

Atherosclerosis & Kidney Disease

In CKD, serum homocitrulline levels correlate strongly with cardiovascular mortality.[2][11][12]

  • Mechanism: Carbamylation of albumin and LDL alters their function, promoting fibrosis and plaque formation.

  • Biomarker: Homocitrulline serves as a "molecular memory" of uremic stress, integrating urea exposure over the protein's half-life (similar to HbA1c for glucose).

References

  • Shi, J., et al. (2014). "Anti-carbamylated protein (anti-CarP) antibodies precede the onset of rheumatoid arthritis." Annals of the Rheumatic Diseases. Link

  • Berg, A.H., et al. (2013). "Carbamylation of serum albumin as a risk factor for mortality in patients with kidney failure." Science Translational Medicine. Link

  • Wang, Z., et al. (2007). "Protein carbamylation links inflammation, smoking, and atherosclerosis." Nature Medicine. Link

  • Kollipara, L., & Zahedi, R.P. (2013). "Protein carbamylation: in vivo modification or in vitro artifact?" Proteomics. Link

  • Mydel, P., et al. (2010). "Carbamylation-dependent activation of T cells: a novel mechanism in the pathogenesis of autoimmune arthritis." Journal of Immunology. Link

Sources

The Molecular Pathology of Protein Carbamylation: Homocitrulline as a Biomarker and Pathogenic Driver in Chronic Disease

Author: BenchChem Technical Support Team. Date: March 2026

Protein carbamylation is a non-enzymatic post-translational modification (PTM) characterized by the covalent binding of isocyanic acid (cyanate) to the free amino groups of proteins, predominantly the ε-amino group of lysine residues, resulting in the formation of homocitrulline (HCit) [1]. Unlike enzymatically regulated PTMs such as phosphorylation or ubiquitination, carbamylation is driven strictly by mass action, substrate availability, and environmental or metabolic stress.

Historically viewed as an inert biomarker of uremia, recent mechanistic insights have repositioned protein-bound homocitrulline as a direct pathogenic driver in chronic kidney disease (CKD), cardiovascular disease (CVD), and rheumatoid arthritis (RA). This whitepaper provides an in-depth technical analysis of the biochemical etiology of carbamylation, its clinical significance, and the rigorous analytical workflows required for its quantification in translational research.

Biochemical Etiology of Cyanate and Carbamylation

The formation of cyanate—the reactive electrophile responsible for carbamylation—proceeds via two distinct biochemical axes, each linked to specific disease states:

  • The Uremic Axis (Spontaneous Dissociation): Under physiological conditions, urea exists in equilibrium with trace amounts of cyanate and ammonium. In CKD, the progressive decline in glomerular filtration rate (GFR) leads to severe uremia. The supraphysiological accumulation of urea shifts the equilibrium, generating high concentrations of cyanate that indiscriminately carbamylate circulating and tissue-resident proteins [1].

  • The Inflammatory Axis (Myeloperoxidase Catalysis): In non-uremic patients, carbamylation is primarily driven by inflammation. Myeloperoxidase (MPO), a heme enzyme secreted by activated neutrophils and monocytes, utilizes hydrogen peroxide (

    
    ) to catalyze the oxidation of thiocyanate (
    
    
    
    ) into cyanate [2]. Because
    
    
    levels are heavily influenced by diet and are significantly elevated in smokers (due to hydrogen cyanide metabolism), this pathway mechanistically links smoking, inflammation, and accelerated atherogenesis [3].

G Urea Urea (Elevated in CKD) Cyanate Cyanate (OCN-) Urea->Cyanate Spontaneous Dissociation SCN Thiocyanate (SCN-) (Diet, Smoking) SCN->Cyanate Oxidation MPO Myeloperoxidase (MPO) (Inflammation) MPO->Cyanate Catalysis (+ H2O2) HCit Homocitrulline (HCit) (Carbamylated Protein) Cyanate->HCit Non-enzymatic Carbamylation Lysine Protein Lysine Residues Lysine->HCit Target Modification

Biochemical pathways of cyanate generation and subsequent homocitrulline formation.

Pathophysiological Significance Across Disease States

The conversion of a positively charged lysine residue to a neutral homocitrulline residue fundamentally alters protein conformation, disrupting protein-protein interactions, enzymatic activity, and receptor recognition.

Chronic Kidney Disease (CKD) and Fibrosis

In CKD, the chronic accumulation of urea leads to extensive carbamylation of long-lived extracellular matrix (ECM) proteins, such as collagen and fibronectin. This modification impairs ECM remodeling and promotes progressive renal fibrosis. Furthermore, carbamylation of erythropoietin (EPO) deactivates its erythropoietic activity, contributing directly to the pathophysiology of uremic anemia [4]. Total free homocitrulline is now recognized as an independent predictor of mortality and disease progression in CKD cohorts [5].

Cardiovascular Disease and Atherosclerosis

Carbamylated low-density lipoprotein (cLDL) is highly atherogenic. The carbamylation of apolipoprotein B-100 shifts its receptor affinity away from the classical LDL receptor and toward scavenger receptors (e.g., SRA-1) on macrophages [3]. This triggers unregulated lipid uptake, massive foam cell formation, and endothelial apoptosis, accelerating atherosclerotic plaque destabilization.

Rheumatoid Arthritis (RA) and Anti-CarP Antibodies

A break in immune tolerance to homocitrulline-containing proteins results in the generation of anti-carbamylated protein (anti-CarP) antibodies. Present in approximately 45% of RA patients, anti-CarP antibodies are distinct from anti-citrullinated protein antibodies (ACPA) [6]. Crucially, in ACPA-negative patients, the presence of anti-CarP antibodies strongly predicts a more severe disease course and accelerated radiological joint damage, making it a vital diagnostic tool for early intervention [6].

Quantitative Data Summary
BiomarkerDisease ContextClinical SignificanceDiagnostic Observation
Total Homocitrulline (HCit) Chronic Kidney DiseasePredicts mortality and CKD progressionElevated in CKD vs AKI; correlates with time-averaged urea
Anti-CarP Antibodies (IgG/IgA) Rheumatoid ArthritisPredicts radiological progression in ACPA-negative RAPresent in ~45% of RA patients; distinct from ACPA
Carbamylated LDL (cLDL) Atherosclerosis / CADPromotes macrophage foam cell formationIndependent predictor of Major Adverse Cardiac Events (MACE)
Myeloperoxidase (MPO) Cardiovascular DiseaseCatalyzes cyanate formation from

Levels > 350 μg/L predict myocardial infarction risk

Analytical Workflows and Experimental Protocols

To ensure scientific integrity and reproducibility, the quantification of carbamylation requires rigorous, self-validating analytical systems. Below are the field-proven methodologies for assessing homocitrulline and its associated autoantibodies.

Protocol 1: LC-MS/MS Quantification of Total Homocitrulline

Quantifying total homocitrulline (free + protein-bound) requires complete acid hydrolysis of the sample followed by Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is strictly chosen over reverse-phase chromatography because highly polar amino acids like homocitrulline exhibit poor retention on standard C18 columns. HILIC provides normal-phase separation while allowing a high-organic mobile phase, which vastly improves electrospray ionization (ESI) and desolvation efficiency in the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation & Hydrolysis: Aliquot 50 µL of plasma or tissue homogenate into a 2-mL glass ampoule. Add 0.6 mL of 12 M HCl. Seal the ampoule using a Bunsen burner to prevent evaporation and oxidation. Incubate at 110°C for 18 hours. Causality: This harsh acidic environment completely cleaves peptide bonds, releasing all protein-bound homocitrulline into its free amino acid form [7].

  • Evaporation: Open ampoules and transfer 1 mL of hydrolysate to a microcentrifuge tube. Evaporate to dryness under a steady stream of nitrogen gas (approx. 8 hours). Add 1 mL Milli-Q water and evaporate again to ensure the complete removal of residual HCl, which would otherwise suppress MS ionization [7].

  • Reconstitution & Internal Standard: Resuspend the dried pellet in 100 µL of 125 mM ammonium formate containing 1 µM of heavy-isotope labeled internal standard (

    
    -citrulline). Self-Validation: The internal standard corrects for matrix effects and ion suppression during the LC-MS/MS run.
    
  • HILIC Separation: Inject the sample onto an Acquity BEH Amide column (or equivalent). Utilize a gradient mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Tandem Mass Spectrometry (SRM): Operate the triple quadrupole mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM). Monitor the specific transitions:

    
     190.1 > 127.1 and 190.1 > 173.1 for homocitrulline, and 183.1 > 120.2 for the 
    
    
    
    -citrulline internal standard.

G Sample Plasma/Tissue Sample Hydrolysis Acid Hydrolysis (12M HCl, 110°C, 18h) Sample->Hydrolysis Step 1: Release bound HCit Evaporation Evaporation & Reconstitution (Ammonium Formate + IS) Hydrolysis->Evaporation Step 2: Remove HCl HILIC HILIC Chromatography (Separation of Polar AAs) Evaporation->HILIC Step 3: Retain polar analytes MSMS Tandem MS (SRM) (Transitions: 190.1 > 127.1) HILIC->MSMS Step 4: Specific detection Quant Quantification (vs d7-Citrulline ISTD) MSMS->Quant Step 5: Data analysis

Analytical workflow for the LC-MS/MS quantification of total homocitrulline.

Protocol 2: Anti-CarP ELISA for Rheumatoid Arthritis Profiling

To detect autoantibodies against carbamylated proteins, an in-house or commercial ELISA must differentiate between homocitrulline and citrulline to prevent cross-reactivity with ACPA.

Step-by-Step Methodology:

  • Antigen Preparation: In vitro carbamylation of fetal calf serum (FCS) or fibrinogen is achieved by incubating the protein with 1 M potassium cyanate (

    
    ) at 37°C for 12 hours. A non-modified control protein is incubated under identical conditions without 
    
    
    
    .
  • Plate Coating: Coat half of a 96-well microtiter plate with the carbamylated antigen and the other half with the native (control) antigen overnight at 4°C.

  • Blocking & Incubation: Block wells with 1% BSA in PBS-Tween. Add patient serum (diluted 1:50) and incubate for 2 hours at room temperature.

  • Detection: Wash thoroughly and apply an HRP-conjugated anti-human IgG (or IgA) secondary antibody. Develop with TMB substrate and halt the reaction with

    
    .
    
  • Data Processing (Self-Validation): The true anti-CarP reactivity is calculated by subtracting the optical density (OD) of the native protein well from the OD of the carbamylated protein well. This subtractive validation ensures that the signal is strictly specific to the homocitrulline modification, not the protein backbone.

Therapeutic and Diagnostic Implications

The transition of homocitrulline from a passive biomarker to an active pathological agent opens novel avenues for drug development:

  • Amino Acid Supplementation: Because cyanate reacts competitively with free amino acids, supplementing CKD patients with essential amino acids or ketoanalogues can act as a "cyanate scavenger," effectively shielding structural proteins from carbamylation [4].

  • MPO Inhibitors: For cardiovascular indications, targeted myeloperoxidase inhibitors are under investigation to block the catalytic conversion of thiocyanate to cyanate, thereby reducing the burden of carbamylated LDL in atherosclerotic plaques [2].

Understanding the precise mechanisms of carbamylation allows researchers to design better diagnostic assays and targeted therapies, ultimately mitigating the systemic damage caused by this insidious post-translational modification.

References

  • Wang, Z., et al. "Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques?" PMC (nih.gov). URL:[Link]

  • Shi, J., et al. "Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage." PNAS. URL:[Link]

  • Teng, N., et al. "The roles of myeloperoxidase in coronary artery disease and its potential implication in plaque rupture." Taylor & Francis. URL:[Link]

  • Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation‐derived Product, in Serum and Tissues by LC‐MS/MS." ResearchGate. URL:[Link]

  • Berg, A.H., et al. "Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications." PMC (nih.gov). URL:[Link]

  • Kalim, S., et al. "Comparative CKD risk prediction using homocitrulline and carbamylated albumin." PMC (nih.gov). URL:[Link]

  • Koppe, L., et al. "The Microbiome and Protein Carbamylation: Potential Targets for Protein-Restricted Diets Supplemented with Ketoanalogues in Predialysis Chronic Kidney Disease." MDPI. URL:[Link]

Sources

Introduction to Fmoc-Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has evolved from the acid-labile Boc/Bzl chemistry of the Merrifield era to the base-labile Fmoc/tBu strategy, which now dominates the field. This shift was driven by the need for milder reaction conditions that preserve sensitive post-translational modifications (PTMs) and reduce the hazards associated with repetitive acidolysis (e.g., HF cleavage).

This guide provides a rigorous technical examination of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy. It details the mechanistic underpinnings of orthogonality, the kinetic parameters of coupling and deprotection, and the critical role of scavengers during global cleavage. It is designed for researchers requiring high-fidelity synthesis of complex sequences.

The Chemistry of the Fluorenylmethoxycarbonyl (Fmoc) Group[1][2][3][4][5][6]

The Fmoc group is a carbamate protecting group that masks the


-amino function of amino acids. Its utility relies on the unique electronic properties of the fluorene ring system.
Mechanism of Deprotection

Unlike Boc (tert-butyloxycarbonyl), which requires acidolysis, Fmoc is removed via base-induced


-elimination .
  • Proton Abstraction: The acidic proton at the 9-position of the fluorene ring (

    
    ) is abstracted by a non-nucleophilic base (typically secondary amines like piperidine).
    
  • 
    -Elimination:  The resulting carbanion collapses to form dibenzofulvene (DBF) and carbamate, which spontaneously decarboxylates to release the free amine.
    
  • Scavenging: The highly reactive DBF byproduct is an electrophile that can re-alkylate the free amine.[1] In standard protocols, the excess secondary amine (piperidine) acts as a scavenger, forming a stable DBF-piperidine adduct.

The Concept of Orthogonality

Fmoc chemistry operates on an orthogonal protection scheme .

  • Temporary Protection (

    
    -amine):  Base-labile (Fmoc). Removed every cycle.
    
  • Permanent Protection (Side-chains): Acid-labile (tBu, Trt, Pbf).[2] Stable to base; removed only during final cleavage.

This duality allows the peptide chain to grow in basic conditions without disturbing the side-chain guards, a significant advantage over Boc chemistry where the benzyl-based side chains are constantly exposed to TFA.

Fmoc_Mechanism Fmoc_AA Fmoc-Peptide-Resin Carbanion Fluorenyl Carbanion (Intermediate) Fmoc_AA->Carbanion Proton Abstraction Base Base (Piperidine) Base->Carbanion Elimination Beta-Elimination Carbanion->Elimination Free_Amine Free Amine (NH2-Peptide-Resin) Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF CO2 CO2 Elimination->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging by Piperidine

Figure 1: Mechanism of Fmoc deprotection via base-catalyzed beta-elimination and subsequent DBF scavenging.[3]

Side-Chain Protection Strategy (Fmoc/tBu)

To maintain orthogonality, side-chain protecting groups must be stable to 20% piperidine but hyper-labile to Trifluoroacetic Acid (TFA). The industry standard is the tert-butyl (tBu) based system.

Table 1: Standard Side-Chain Protecting Groups in Fmoc SPPS
Amino AcidProtecting GroupStructure/TypeRationale for Selection
Asp, Glu OtBu (tert-butyl ester)EsterMinimizes aspartimide formation compared to benzyl esters.
Ser, Thr, Tyr tBu (tert-butyl ether)EtherPrevents O-acylation; stable to base.
Lys, Trp Boc (tert-butyloxycarbonyl)CarbamateStrictly orthogonal to Fmoc; prevents branching or alkylation.
Arg Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)SulfonamideMore acid-labile than the older Pmc group; reduces tryptophan alkylation byproducts.
His, Cys Trt (Trityl)TritylSterically bulky; prevents racemization (His) and oxidation (Cys).
Asn, Gln Trt (Trityl)AmidePrevents dehydration to nitriles (a risk with unprotected amides).

Critical Insight: For Arginine, Pbf is preferred over Pmc because Pbf is cleaved faster in TFA, minimizing the exposure of sensitive residues (like Trp and Met) to the cleavage cocktail [1].

Activation and Coupling Dynamics

The formation of the peptide bond requires activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid. The choice of reagent dictates the reaction rate and the level of racemization (epimerization).

Evolution of Coupling Reagents
  • Carbodiimides (DIC): Robust but slow. Requires additives like HOBt or Oxyma to suppress racemization.

  • Aminium/Uronium Salts (HBTU/HATU): Fast and efficient.

    • HBTU: Standard for routine couplings.

    • HATU: Contains a nitrogen in the aromatic ring (7-azabenzotriazole), utilizing the "neighboring group effect" to stabilize the active ester. Mandatory for difficult sequences or hindered amino acids.

  • Oxyma Pure: A non-explosive alternative to HOBt/HOAt. When combined with DIC, it offers superior suppression of racemization compared to HBTU [2].

Mechanism of Activation (Uronium Salts)

Reagents like HBTU react with the carboxylate to form an unstable O-acylisourea (or similar active species), which is then converted in situ to an OBt or Oxyma active ester. This ester is aminolyzed by the resin-bound amine.

Protocol Note: Uronium salts require a base (DIEA/NMM) to deprotonate the carboxylic acid. Never premix Fmoc-AA, HBTU, and DIEA for long periods before adding to the resin, as this leads to guanidinium formation (capping the amino acid).

The Deprotection Cycle[1][8][9]

Standard Reagents
  • 20% Piperidine in DMF: The gold standard.

  • Piperazine: A non-controlled substance alternative, often used with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Troubleshooting Deprotection

In "difficult sequences" (e.g., hydrophobic stretches like poly-Ala or beta-sheet formers), deprotection kinetics slow down due to aggregation.

  • Solution: Use DBU (2%) in piperidine. DBU is a stronger base and drives the reaction, but it promotes aspartimide formation.[1]

  • Mitigation: If using DBU with Asp residues, add 0.1 M HOBt to the deprotection mix to suppress side reactions.

Cleavage and Global Deprotection[7]

This is the most critical step. The peptide is detached from the resin, and all side-chain groups are removed simultaneously using high-concentration TFA.

The Role of Scavengers

Cleavage generates highly reactive carbocations (tBu+, Trt+, Pbf+). Without scavengers, these cations will alkylate nucleophilic side chains (Trp, Met, Tyr, Cys), permanently ruining the peptide.

Table 2: Optimized Cleavage Cocktails
ComponentFunctionStandard Mix (Reagent B)Reagent K (Complex/Cys-rich)
TFA Acidolysis / Solvolysis95%82.5%
TIS (Triisopropylsilane) Scavenges Trt+, Pbf+2.5%-
Water Scavenges tBu+2.5%5%
Phenol Protects Tyr/Trp-5%
Thioanisole Accelerates Pbf removal; protects Met-5%
EDT / DODT Prevents Cys oxidation; scavenges tBu+-2.5%

Recommendation: For sequences without Cys or Met, TFA/TIS/H2O (95:2.5:2.5) is sufficient. For sequences with Cys, Met, or multiple Arg(Pbf), use Reagent K or add 2.5% DODT (less odorous than EDT).

SPPS_Workflow cluster_Cycle SPPS Cycle (Repeated) Start Resin Loading (Fmoc-AA attached) Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Activate 3. Activation (Fmoc-AA + HBTU + DIEA) Wash1->Activate Couple 4. Coupling (Amide Bond Formation) Activate->Couple Wash2 5. Wash (DMF) Couple->Wash2 Check Sequence Complete? Wash2->Check Check->Deprotect No (Next AA) Cleavage Global Cleavage (TFA + Scavengers) Check->Cleavage Yes Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Figure 2: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Standard Manual Fmoc Cycle

Materials:

  • Resin: Rink Amide (0.5 mmol/g loading).

  • Solvent: DMF (peptide synthesis grade).

  • Reagents: Piperidine, HBTU, DIEA, TFA, TIS.

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection:

    • Add 20% Piperidine/DMF (5 mL). Shake for 3 min. Drain.

    • Add 20% Piperidine/DMF (5 mL). Shake for 12 min. Drain.

    • Why two steps? The first short step removes the bulk of Fmoc; the second ensures completion and prevents DBF adducts from contaminating the resin.

  • Washing: Wash with DMF (5 x 1 min).

    • Validation: Perform a Kaiser Test (Ninhydrin). Resin beads should be blue (positive for free amine).

  • Coupling:

    • Dissolve Fmoc-AA (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (8 eq). Activate for only 30-60 seconds.

    • Add mixture to resin. Shake for 45-60 min.

  • Washing: Wash with DMF (5 x 1 min).

    • Validation: Kaiser Test should be colorless/yellow (negative for free amine).

  • Repeat: Proceed to next amino acid.

References

  • Carpino, L. A., & Han, G. Y. (1970).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5][6][7] The Journal of Organic Chemistry, 37(22), 3404–3409.[7] Link

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach.
  • Albericio, F., & El-Faham, A. (2018).[2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(6), 760–772.[2] Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][6] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Precision Peptide Synthesis: A Technical Guide to Pentafluorophenyl (Pfp) Esters in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of activation strategy dictates the purity, yield, and stereochemical integrity of the final product. While in-situ activation reagents (e.g., HATU, DIC/Oxyma) dominate high-throughput workflows, Pentafluorophenyl (Pfp) esters occupy a critical niche for high-precision synthesis.

This guide details the mechanistic basis, operational protocols, and strategic advantages of using pre-formed Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp). Unlike transient active esters generated in situ, Pfp esters are isolable, crystalline, and hydrolytically stable intermediates that offer exceptional reactivity toward amines while suppressing racemization—making them indispensable for coupling sterically hindered residues, preventing epimerization in Cys/His, and enabling additive-free flow chemistry.

The Mechanistic Basis of Pfp Activation

Electronic Activation via the Pentafluorophenyl Group

The reactivity of Pfp esters stems from the unique electronic properties of the pentafluorophenyl ring.[1][2] Unlike alkyl esters, which are inert to aminolysis under mild conditions, the Pfp group transforms the ester into a potent electrophile.

  • Inductive Effect (-I): The five fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the benzene ring.

  • Resonance Effect: This electron deficiency is transmitted to the ester carbonyl carbon, significantly lowering its LUMO energy and making it highly susceptible to nucleophilic attack by the

    
    -amino group of the resin-bound peptide.
    
  • Leaving Group Ability: The resulting pentafluorophenolate anion (

    
    ) is a stable, weak base, making it an excellent leaving group compared to non-fluorinated phenolates.
    
Reaction Pathway

The coupling reaction follows a bimolecular nucleophilic acyl substitution (


) mechanism.

Pfp_Mechanism cluster_0 Reactants cluster_1 Products Fmoc_AA_OPfp Fmoc-AA-OPfp (Electrophile) Transition Tetrahedral Intermediate Fmoc_AA_OPfp->Transition Nucleophilic Attack Resin_Amine Resin-NH2 (Nucleophile) Resin_Amine->Transition Peptide_Bond Elongated Peptide (Resin-AA-Fmoc) Transition->Peptide_Bond Collapse & Elimination Leaving_Group Pentafluorophenol (Pfp-OH) Transition->Leaving_Group

Figure 1: Mechanism of aminolysis for Pentafluorophenyl esters in SPPS.

Preparation of Fmoc-AA-OPfp Esters

While many Pfp esters are commercially available, custom synthesis is often required for non-canonical amino acids. This protocol ensures the generation of high-purity, crystalline active esters.[3]

Synthesis Protocol

Objective: Synthesize Fmoc-AA-OPfp from Fmoc-AA-OH.

Reagents:

  • Fmoc-Amino Acid (1.0 equiv)[3][4][5]

  • Pentafluorophenol (Pfp-OH) (1.0–1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.0 equiv)[5]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-AA-OH and Pfp-OH in anhydrous EtOAc at

    
     under nitrogen.
    
  • Activation: Add DCC (dissolved in a minimal amount of solvent) dropwise to the stirring mixture.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature (RT) and stir for 2–4 hours.
    
    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form, indicating reaction progress.

  • Filtration: Filter the mixture to remove the DCU byproduct.

  • Workup: Wash the filtrate with 5%

    
     (removes unreacted Pfp-OH) and brine. Dry over 
    
    
    
    .
  • Crystallization: Evaporate solvent to a small volume and add Hexane to induce crystallization.

  • Validation:

    • TLC: Check for disappearance of starting material.

    • Melting Point: Compare with literature values (sharp MP indicates high purity).

SPPS Workflow with Pfp Esters

Using Pfp esters simplifies the coupling cycle by removing the need for activation reagents (like HATU or DIC) during the synthesis cycle.[1][2] This reduces the "chemical cocktail" complexity inside the reaction vessel.

Standard Coupling Protocol

Scale: 0.1 mmol resin loading.[3]

StepReagent/ActionTimeNotes
1. Deprotection 20% Piperidine in DMF2 x 5 minRemoves Fmoc group.[5]
2. Wash DMF5 x 1 minCritical to remove piperidine (causes side reactions).
3. Coupling Fmoc-AA-OPfp (3-5 equiv) + HOBt (optional, 1 equiv)in DMF30–60 minNo base (DIEA) required unless using HOBt salts.
4. Monitoring Kaiser Test / Chloranil Test~5 minVerify complete coupling (Yellow = Pass).
5. Wash DMF3 x 1 minRemove excess ester and Pfp-OH.
Catalysis with HOBt

While Pfp esters react spontaneously with amines, the addition of 1-Hydroxybenzotriazole (HOBt) can accelerate the reaction via a trans-esterification mechanism. The Pfp ester converts to the OBt ester in situ, which is often more reactive in polar solvents like DMF.

  • Recommendation: Use HOBt catalysis for sterically hindered amino acids (Val, Ile, Thr).

SPPS_Workflow cluster_coupling 3. Pfp Coupling Event Start Fmoc-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. DMF Wash (x5) Deprotect->Wash1 Prepare Dissolve Fmoc-AA-OPfp (Optional: + HOBt) Wash1->Prepare React Add to Resin (30-60 min, RT) Prepare->React Monitor 4. Kaiser Test React->Monitor Monitor->React Fail (Blue) -> Recouple Wash2 5. DMF Wash (x3) Monitor->Wash2 Pass (Yellow) Next_Cycle Next Cycle / Cleavage Wash2->Next_Cycle

Figure 2: SPPS Cycle utilizing pre-activated Pfp esters.

Comparative Analysis: Pfp vs. Common Reagents[1][2][6][7][8]

The following data highlights why Pfp esters are preferred for "difficult" or "high-fidelity" sequences over standard high-throughput reagents.

FeaturePfp Esters HATU / DIEA DIC / Oxyma
Activation Type Pre-activated (Stable Solid)In-situ (Uronium)In-situ (Carbodiimide)
Reactivity High (Tunable with HOBt)Very High (Aggressive)Moderate to High
Racemization Risk Very Low (Ideal for Cys/His)Moderate (High if base excess)Low
Stability (Hydrolysis) High (

in neutral DMF)
Low (Must use immediately)N/A (Generated in situ)
Atom Economy Good (Pfp-OH is only byproduct)Poor (Urea + Guanidinium byproducts)Moderate
Primary Use Case Prevention of racemization ; Flow chemistry; Incorporation of expensive non-canonical AAs.Difficult sequences; High-throughput synthesis.[6]Standard automated synthesis; Green chemistry.

Key Insight: Pfp esters avoid the use of tertiary bases (like DIEA) during the coupling step (unless HOBt is added as a salt). The absence of base is the primary factor in minimizing base-catalyzed racemization (epimerization) of sensitive residues like Cysteine and Histidine [1].

Troubleshooting & Optimization

Slow Coupling
  • Symptom: Kaiser test remains blue after 1 hour.

  • Cause: Steric hindrance (e.g., coupling onto N-methylated residues) or aggregation.

  • Solution:

    • Add 1.0 equiv HOAt (more potent than HOBt) to the reaction.

    • Increase temperature to

      
       (Pfp esters are thermally stable enough for mild heating).
      
    • Switch solvent to NMP (N-methylpyrrolidone) to disrupt aggregation.

Solubility Issues
  • Symptom: Fmoc-AA-OPfp precipitates in DMF.

  • Solution:

    • Dissolve the ester in a minimal amount of DCM or DMSO before adding to the DMF-swollen resin.

    • Ensure the Pfp ester is dry; moisture can cause hydrolysis to the free acid (which will not couple).

Racemization Control

For extremely sensitive couplings (e.g., Cys(Trt)-OPfp), ensure the reaction environment is base-free . Do not add DIEA or NMM. The intrinsic reactivity of the Pfp ester is sufficient for aminolysis, albeit slower than base-catalyzed methods.

References

  • Atherton, E., & Sheppard, R. C. (1985).[7] Solid phase peptide synthesis using Fmoc amino acid pentafluorophenyl esters.[2][3][5][6][7] Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem. (2025).[1][2][3][5][8][9] The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem Technical Library. Link

  • Hattori, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters.[8][6] Organic Process Research & Development. Link

  • BroadPharm. (2022). PEG PFP Ester Reagents User Guide. BroadPharm Protocols. Link

  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids.[3] Synthesis.[1][2][3][8][10][7][11][12][13][14] Link

Sources

Understanding Post-Translational Modifications Involving Homocitrulline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homocitrulline (ε-carbamyl-lysine) is a non-enzymatic post-translational modification (NEPTM) resulting from the reaction of isocyanic acid with the ε-amino group of lysine residues—a process termed carbamylation .[1][2][3][4][5][6][7] Unlike citrullination, which is an enzymatically regulated process (via Peptidyl Arginine Deiminases, PADs), carbamylation is chemically driven by environmental stressors, specifically uremia and inflammation.

For drug development professionals and researchers, distinguishing homocitrulline from citrulline is critical. While structurally homologous (differing by only one methylene group), they drive distinct autoimmune pathologies, most notably in Rheumatoid Arthritis (RA) where anti-carbamylated protein (anti-CarP) antibodies serve as independent prognostic markers.[7][8]

Part 1: Mechanistic Foundations of Carbamylation

Carbamylation is not encoded by the genome; it is a stochastic chemical event driven by the accumulation of cyanate (OCN⁻). Two primary physiological pathways generate the reactive cyanate species required for this modification.

The Uremic Pathway (Dissociation of Urea)

In conditions of renal failure, elevated blood urea nitrogen leads to an equilibrium shift. Urea spontaneously dissociates into ammonium and cyanate.[9][10] The cyanate then interconverts to isocyanic acid, the reactive electrophile that attacks lysine residues.[10]

The Inflammatory Pathway (MPO-Mediated)

During inflammation, neutrophils release Myeloperoxidase (MPO).[3] MPO oxidizes thiocyanate (SCN⁻)—a dietary ion found in plasma, particularly elevated in smokers—using hydrogen peroxide (H₂O₂) to form cyanate.[10] This links smoking and inflammation directly to autoimmune risk via protein carbamylation.

Visualization: Dual Pathways of Homocitrulline Formation[4]

CarbamylationPathways cluster_uremic Uremic Pathway (Renal) cluster_inflam Inflammatory Pathway (MPO) Urea Urea (Elevated in CKD) Ammonium Ammonium Urea->Ammonium Cyanate1 Cyanate (OCN-) Urea->Cyanate1 Spontaneous Dissociation Isocyanic Isocyanic Acid (HN=C=O) Cyanate1->Isocyanic Equilibrium Thiocyanate Thiocyanate (SCN-) (Diet/Smoking) Cyanate2 Cyanate (OCN-) Thiocyanate->Cyanate2 Oxidation H2O2 H2O2 MPO Myeloperoxidase (Neutrophils) H2O2->MPO MPO->Cyanate2 Cyanate2->Isocyanic Homocitrulline Homocitrulline (Carbamylated Lysine) Isocyanic->Homocitrulline Nucleophilic Attack on ε-amino group Lysine Protein Lysine Residue (R-NH2) Lysine->Homocitrulline

Figure 1: The dual mechanistic origin of homocitrulline via uremic urea dissociation and MPO-mediated thiocyanate oxidation.[3][4]

Part 2: Biological Implications & Structural Homology[11][12]

The Citrulline vs. Homocitrulline Paradox

The structural similarity between citrulline and homocitrulline often leads to cross-reactivity in immunoassays, yet they represent distinct biological signals.

FeatureCitrullinationCarbamylation (Homocitrulline)
Precursor Amino Acid ArginineLysine
Mechanism Enzymatic (PADs)Chemical (Isocyanic Acid)
Mass Shift (Monoisotopic) +0.9840 Da+43.0058 Da
Charge Alteration Loss of positive charge (Neutral)Loss of positive charge (Neutral)
Structural Change Ureido group formationUreido group formation (+1 CH₂ group length)
Clinical Marker ACPA (Anti-Citrullinated Protein Abs)Anti-CarP (Anti-Carbamylated Protein Abs)

Causality in Autoimmunity: The conversion of a positively charged lysine to a neutral homocitrulline disrupts electrostatic interactions within proteins. This unfolding exposes "cryptic" epitopes, triggering the production of anti-CarP antibodies. In RA, anti-CarP antibodies are associated with more severe joint destruction and can be present in ACPA-negative patients, making them a vital "gap-filling" biomarker.

Part 3: Analytical Methodologies

In Vitro Carbamylation Protocol (Standardization)

To study this PTM, researchers must often generate positive controls. The following protocol uses Potassium Cyanate (KCNO) to induce carbamylation.

Reagents:

  • Target Protein (e.g., BSA, Fibrinogen) at 1–2 mg/mL.

  • Potassium Cyanate (KCNO).[2]

  • Phosphate Buffered Saline (PBS), pH 7.4.[2]

Protocol:

  • Preparation: Dissolve KCNO in PBS immediately before use to prevent degradation.

  • Incubation: Mix target protein with KCNO to achieve a final cyanate concentration of 0.1 M to 1.0 M (depending on desired extent).

    • Note: A 1 M concentration typically yields extensive modification (saturation) within 4–12 hours.

  • Reaction: Incubate at 37°C for 12–24 hours .

  • Quenching: Stop the reaction by removing excess cyanate via extensive dialysis against PBS or using size-exclusion spin columns.

  • Validation: Verify modification via Western Blot (Anti-Homocitrulline) or LC-MS/MS.

Mass Spectrometry Detection (LC-MS/MS)

Detection of homocitrulline is challenging due to potential isobaric interference, but high-resolution MS provides definitive identification.

  • Delta Mass: The hallmark of carbamylation is a mass shift of +43.0058 Da on Lysine residues.

  • Differentiation: Unlike citrullination (+0.98 Da), the +43 Da shift is easily resolved. However, it must be distinguished from acetylation (+42.01 Da). High-mass accuracy instruments (Orbitrap, FT-ICR) can readily distinguish the 0.99 Da difference between carbamylation and acetylation.

  • Fragmentation Pattern: Homocitrulline residues often undergo neutral loss of isocyanic acid (HNCO, -43 Da) during collision-induced dissociation (CID), though this is less dominant than the neutral loss seen in citrulline.

Visualization: Proteomic Workflow for Homocitrulline

ProteomicWorkflow Sample Biological Sample (Serum/Tissue) Digestion Tryptic Digestion (Proteolysis) Sample->Digestion Denature/Reduce/Alkylate Enrichment Enrichment (Optional) Anti-Hcit Affinity Digestion->Enrichment Peptide Level LCMS LC-MS/MS (High Res) Digestion->LCMS Direct Injection Enrichment->LCMS Analysis Data Analysis (+43.0058 Da Shift) LCMS->Analysis Search Algorithm

Figure 2: Proteomic workflow for the identification of homocitrulline residues in complex biological matrices.

Part 4: Therapeutic & Diagnostic Perspectives[8]

Diagnostic Utility: Anti-CarP antibodies are now recognized as a distinct autoantibody system.[7]

  • RA Diagnosis: Anti-CarP is present in ~45% of RA patients and ~16% of ACPA-negative patients.[8]

  • Prognosis: Presence correlates with higher radiographic damage and disability scores over time.

Therapeutic Targets: Since carbamylation is non-enzymatic, traditional enzyme inhibitors (like PAD inhibitors for citrullination) are ineffective. Therapeutic strategies focus on:

  • Scavengers: Amino acids or small molecules that compete for cyanate (e.g., free lysine or nucleophilic drugs).

  • MPO Inhibition: Blocking the inflammatory generation of cyanate.

  • Renal Management: Aggressive management of urea levels in CKD to reduce the "cyanate burden."

References

  • Holzer, M., et al. (2012).[11] Myeloperoxidase-derived chlorinating species induce protein carbamylation through decomposition of thiocyanate and urea: Novel pathways generating dysfunctional high-density lipoprotein.[1][11] Antioxidants & Redox Signaling.[11] Link

  • Shi, J., et al. (2014). Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage.[7][8][12] PNAS. Link

  • Klara, L., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides.[13][14] Journal of the American Society for Mass Spectrometry. Link

  • Verbrugge, F.H., et al. (2015). Protein carbamylation and cardiovascular disease.[1][10][11][15][16][17] Nature Reviews Cardiology. Link

  • Cayman Chemical. (2017). Post-Translational Modification Through Carbamylation.[5][6][9][10][13][15] Cayman News. Link

Sources

Methodological & Application

Synthesis of peptides containing homocitrulline using Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Homocitrulline-Containing Peptides via Fmoc-Homocit-OPfp

Executive Summary

This application note details the robust synthesis of peptides containing Homocitrulline (Hci) , a non-proteinogenic amino acid increasingly relevant in autoimmune research (e.g., Rheumatoid Arthritis) and protein engineering. While standard Fmoc solid-phase peptide synthesis (SPPS) protocols are efficient for canonical amino acids, the urea functionality in the Homocitrulline side chain presents specific chemoselective challenges.

We present a protocol utilizing Fmoc-Homocit-OPfp (Pentafluorophenyl ester) . This pre-activated building block strategy circumvents the risks associated with in-situ activation reagents (such as uronium/phosphonium salts), which can cause side-chain dehydration or guanylation. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting parameters for high-purity synthesis.

Scientific Background & Strategic Rationale

The Homocitrulline Challenge

Homocitrulline is the carbamylated homolog of Lysine.[1][2] Its side chain contains a terminal urea group (


).
  • The Problem: In standard SPPS, coupling reagents like HBTU, HATU, or PyBOP require a tertiary base (e.g., DIPEA) to generate the active ester. In the presence of these electrophilic activating agents, the unprotected urea side chain of Homocitrulline can undergo guanylation (reacting with the uronium reagent) or dehydration (forming a carbodiimide or nitrile derivative).

  • The Solution (OPfp Esters): Pentafluorophenyl (OPfp) esters are stable, pre-activated species.[3] They react exclusively with the free

    
    -amino group of the resin-bound peptide via aminolysis. Because no additional activators (like HBTU) are added, the side-chain urea remains inert, ensuring high fidelity.
    
Mechanism of Action

The Pfp ester relies on the electron-withdrawing nature of the five fluorine atoms, which makes the carbonyl carbon highly electrophilic. The addition of 1-Hydroxybenzotriazole (HOBt) acts as a catalyst, converting the Pfp ester in situ to the even more reactive (but clean) OBt ester, accelerating coupling kinetics without risking side-chain modification.

Materials and Equipment

ComponentSpecificationPurpose
Building Block Fmoc-Homocit-OPfp Pre-activated residue to prevent side reactions.[3]
Resin Rink Amide (0.5-0.7 mmol/g) or WangSolid support (Choice depends on C-term amide/acid).
Catalyst HOBt (anhydrous)Catalyzes Pfp aminolysis; reduces coupling time.
Solvent DMF (Peptide Synthesis Grade)Main reaction solvent.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.
Cleavage Cocktail TFA / TIS /

(95:2.5:2.5)
Global deprotection and resin cleavage.[3]

Experimental Protocol

Resin Preparation
  • Swelling: Weigh appropriate resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. Swell in DMF for 30 minutes.

  • Initial Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove the initial Fmoc group. Wash with DMF (
    
    
    
    ).[3]
Standard Amino Acid Coupling (Non-Hci residues)
  • Use standard HBTU/DIPEA or DIC/Oxyma protocols for all canonical residues except Homocitrulline.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ) after every coupling.[3]
Critical Step: Coupling Fmoc-Homocit-OPfp

Note: Do NOT use HBTU, HATU, or DIPEA for this step.

  • Dissolution: In a small vial, dissolve Fmoc-Homocit-OPfp (3.0 equivalents) and HOBt (3.0 equivalents) in the minimum volume of DMF required to achieve solubility (approx. 2-3 mL for 0.1 mmol scale).

    • Expert Tip: If the Pfp ester is slow to dissolve, mild sonication is permissible. Avoid heating above 35°C.

  • Coupling: Add the dissolved mixture directly to the deprotected, drained resin.

  • Reaction: Agitate at room temperature for 45–60 minutes .

    • Kinetics: Pfp esters react slower than HATU-activated species. Do not shorten this step.

  • Monitoring: Perform a Kaiser Test .

    • Colorless/Yellow beads: Complete coupling. Proceed.

    • Blue beads: Incomplete coupling. Re-couple using 1.5 eq of Fmoc-Homocit-OPfp + 1.5 eq HOBt for 1 hour.

Final Cleavage & Isolation
  • Wash final resin with DCM (

    
    ) and dry under Nitrogen.
    
  • Add Cleavage Cocktail (TFA/TIS/

    
     95:2.5:2.5). Shake for 2–3 hours.
    
  • Precipitate filtrate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualization of Workflows

Figure 1: Synthesis Workflow & Decision Logic

This diagram outlines the decision process, highlighting the divergence between standard coupling and the specialized Pfp protocol.

SPPS_Workflow Start Start: Resin Swelling & Initial Deprotection CheckResidue Next Residue? Start->CheckResidue StandardAA Standard AA (Ala, Gly, etc.) CheckResidue->StandardAA Canonical HciAA Homocitrulline (Hci) CheckResidue->HciAA Target StandardCpl Coupling: HBTU/DIPEA (In-situ Activation) StandardAA->StandardCpl Kaiser Kaiser Test StandardCpl->Kaiser PfpCpl Coupling: Fmoc-Homocit-OPfp + HOBt (No Base) HciAA->PfpCpl PfpCpl->Kaiser Wash Wash & Deprotect (Fmoc) Wash->CheckResidue Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Wash->Cleavage Sequence Complete Kaiser->PfpCpl Fail (Blue) - Recouple Kaiser->Wash Pass (Colorless)

Caption: Decision tree for SPPS incorporating Fmoc-Homocit-OPfp. Note the distinct pathway for Hci to avoid base-mediated side reactions.

Figure 2: Mechanistic Advantage of Pfp Esters

Illustrating why Pfp esters prevent side reactions compared to standard activation.

Mechanism Substrate Fmoc-Homocit-OPfp (Stable Active Ester) Intermediate Intermediate HOBt Active Ester (In Situ) Substrate->Intermediate + HOBt Reagent Resin-NH2 SideReaction RISK: Uronium Activation (HBTU/Base) Reagent->SideReaction If using HBTU... Product Peptide Bond Formed (Urea Side Chain Intact) Intermediate->Product + Resin-NH2 (Aminolysis) BadProduct Guanylated Side Chain (Impurity) SideReaction->BadProduct Side Rxn

Caption: Mechanistic pathway showing clean aminolysis via Pfp/HOBt versus the risk of guanylation inherent in standard uronium activation.

Quality Control & Troubleshooting

Analytical Expectations
  • Mass Spectrometry: Homocitrulline adds a mass of 171.1 Da (residue mass).

    • Diagnostic Shift: Hci is +43 Da heavier than Lysine (128.1 Da).

    • Impurity Check: Look for

      
       Da peaks (dehydration to nitrile) or 
      
      
      
      Da regions (guanylation adducts), which indicate protocol failure (likely use of wrong coupling reagents).
  • HPLC: Hci is more polar than Lys(Boc) but less polar than unprotected Arg. It typically elutes slightly earlier than the corresponding Lys analog in reverse-phase gradients.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser)Slow kinetics of Pfp ester.Extend coupling time to 2 hours; ensure HOBt is fresh/dry.
Precipitate in Vial Low solubility of Pfp ester.Add minimal DMSO (up to 10%) to the coupling mixture.
Side Chain Modification Base contamination.Ensure reaction vessel is thoroughly drained of piperidine before adding Pfp ester. Do NOT add DIPEA.
Low Yield Aggregation.[4]Use a lower loading resin or incorporate pseudoprolines if the sequence is long.

References

  • National Institutes of Health (PMC). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • Bio-Synthesis Inc. Homocitrulline: Structure and Function. Retrieved from [Link]

Sources

Protocol for coupling Fmoc-Homocit-OPfp in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Coupling Fmoc-Homocit-OPfp in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the protocol for incorporating Fmoc-L-Homocitrulline (Fmoc-HoCit-OH) into peptide sequences using its Pentafluorophenyl (OPfp) ester . Homocitrulline, a lysine derivative characterized by a ureido (carbamoyl) group on the


-amine, is a critical residue in the study of carbamylation—a non-enzymatic post-translational modification (PTM) associated with inflammation and autoimmune diseases like Rheumatoid Arthritis (RA).

While standard uronium/guanidinium coupling reagents (e.g., HATU, HBTU) are effective, they pose a risk of side reactions with the unprotected urea side chain of homocitrulline. The use of Fmoc-Homocit-OPfp (a pre-activated active ester) offers a milder, chemoselective alternative that minimizes side-chain cyclization and simplifies the coupling matrix.

Chemical Basis & Rationale

Why Pfp Esters?

Pentafluorophenyl esters are stable, crystalline active esters.[1] Unlike acyl chlorides (too reactive) or N-hydroxysuccinimide esters (often too slow for sterically hindered SPPS), Pfp esters occupy a "Goldilocks" zone of reactivity.

  • Chemoselectivity: They react cleanly with primary amines (the N-terminus of the growing peptide) without requiring exogenous activation agents (like carbodiimides) that could potentially dehydrate the Homocit urea side chain into a carbodiimide or promote intramolecular cyclization.

  • Kinetics: The electron-withdrawing effect of the five fluorine atoms makes the carbonyl highly electrophilic.

The Homocitrulline Challenge

Homocitrulline contains a urea moiety (


).
  • Solubility: The urea group is a potent hydrogen bond donor/acceptor, leading to inter-chain aggregation. This often results in "difficult sequences" with truncated products.

  • Stability: While generally stable to TFA, the urea oxygen can act as a nucleophile under strongly activating conditions, leading to lactamization. Pfp coupling avoids this by eliminating the "over-activation" seen with excess HATU.

Materials & Reagents

ReagentGrade/SpecPurpose
Fmoc-Homocit-OPfp >98% PurityPre-activated building block.
DMF (N,N-Dimethylformamide)Peptide Grade (Amine-free)Primary solvent.
HOBt (1-Hydroxybenzotriazole)AnhydrousCatalyst to accelerate Pfp aminolysis.[1]
DIEA (Diisopropylethylamine)99.5%Base (maintain N-terminus deprotonation).
Piperidine 20% in DMFFmoc deprotection reagent.[2][3]
Resin Rink Amide or WangSolid support (0.3–0.6 mmol/g loading recommended).

Experimental Protocol

Pre-Coupling Preparation

Ensure the resin is fully swollen. Homocitrulline couplings are sensitive to steric hindrance; adequate swelling exposes the reactive sites.

  • Swell Resin: Agitate resin in DMF for 30–60 minutes.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min).
    
  • Wash: DMF (

    
     min) to remove all traces of piperidine. Note: Residual piperidine will prematurely cleave the Fmoc group of the incoming Pfp ester.
    
Coupling of Fmoc-Homocit-OPfp

This protocol assumes a 0.1 mmol synthesis scale.[1][3] Adjust volumes proportionally.

Stoichiometry: 3 to 5 equivalents relative to resin loading.[1][2]

Step-by-Step Procedure:

  • Dissolution: In a clean vial, dissolve Fmoc-Homocit-OPfp (3 eq) and HOBt (3 eq) in minimal DMF (approx. 1–2 mL for 0.1 mmol scale).

    • Expert Tip: If the solution appears cloudy (common due to urea aggregation), add varying amounts of DMSO (up to 20%) or NMP to assist solubility.

  • Activation (Catalysis): Let the mixture stand for 2–3 minutes. The HOBt acts as a trans-esterification catalyst, forming a highly reactive OBt ester in situ, which is faster and cleaner than the Pfp ester alone.

  • Base Addition: Add DIEA (3 eq) to the amino acid solution.

    • Note: Unlike HATU couplings where base is critical for activation, here the base primarily ensures the resin-bound amine remains deprotonated.

  • Reaction: Transfer the solution immediately to the resin.

  • Agitation: Shake/vortex at room temperature for 2 to 4 hours .

    • Optimization: For difficult sequences, extend to 12 hours or perform a "double coupling" (repeat steps 1–5 with fresh reagents).

Monitoring

Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.

  • Colorless/Yellow Beads: Coupling complete (>99%).

  • Blue Beads: Incomplete coupling. Proceed to re-coupling.

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle of HOBt-assisted Pfp coupling, highlighting the pathway that avoids side-chain activation.

PfpCouplingMechanism cluster_side_reaction Avoided Pathway (Uronium Activation) FmocPfp Fmoc-Homocit-OPfp (Stable Active Ester) Intermediate Active OBt Ester (In-Situ formed) FmocPfp->Intermediate Trans-esterification (Fast) PfpOH Pfp-OH (Leaving Group) FmocPfp->PfpOH HOBt HOBt (Catalyst) HOBt->Intermediate Intermediate->HOBt Regenerated CoupledProduct Fmoc-Homocit-Resin (Peptide Bond Formed) Intermediate->CoupledProduct Aminolysis (Nucleophilic Attack) ResinAmine Resin-NH2 (N-Terminus) ResinAmine->CoupledProduct SideReaction Urea Cyclization (Risk with HATU)

Caption: HOBt-catalyzed trans-esterification of Fmoc-Homocit-OPfp ensures rapid coupling while bypassing high-energy intermediates that risk urea side-chain cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Aggregation of Homocit urea groups.1. Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.2. Perform Double Coupling.3. Increase temperature to 50°C (Caution: Fmoc is thermolabile in presence of base; keep time <20 min).
Precipitate in Reaction Vessel Low solubility of Homocit-OPfp.Dissolve the Pfp ester in NMP (N-methylpyrrolidone) or add DMSO before adding to the resin.
Slow Kinetics Steric hindrance from previous residue.Add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling significantly.

Cleavage and Isolation

Homocitrulline is stable under standard acidic cleavage conditions.

  • Cleavage Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5).
    
    • Note: Avoid thiol scavengers (EDT) unless Cysteine/Methionine are present, as they are unnecessary for Homocit and can be difficult to remove.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

Analytical Note: In Mass Spectrometry (ESI-MS), Homocitrulline (


 Da mass shift vs Lysine) can sometimes lose isocyanic acid (HNCO, -43 Da) during fragmentation (CID), mimicking a Lysine residue. Use Electron Transfer Dissociation (ETD) if site localization is ambiguous.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Kisfaludy, L., & Schön, I. (1983). "Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids." Synthesis, 1983(4), 325-327. (Original synthesis of Fmoc-AA-OPfp).
  • Tutturen, A. E. V., et al. (2014). "Synthesizing Citrulline- and Homocitrulline-Containing Peptides." Methods in Molecular Biology, 1171, 13-26. (Specifics on Cit/Homocit handling).
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

Sources

Application Note: High-Fidelity Incorporation of Fmoc-Homocit-OPfp in Automated SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-Homocit-OPfp Coupling Efficiency in Automated Peptide Synthesizers Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists. Format: High-Level Application Note & Protocol (No Templates).

Executive Summary

The incorporation of Homocitrulline (Homocit) —a non-standard, urea-containing amino acid—into peptide sequences is critical for studying post-translational modifications (carbamylation) associated with autoimmune diseases like rheumatoid arthritis. While standard uronium/phosphonium activation (e.g., HATU, HBTU) is common, the use of Pentafluorophenyl (OPfp) esters offers a distinct pathway favoring high chemoselectivity and minimizing potential side reactions associated with in-situ activation of the urea side chain.

This guide details the mechanistic rationale and optimized protocol for coupling Fmoc-Homocit-OPfp in automated synthesizers. It addresses the kinetic challenges of Pfp esters and provides a self-validating workflow to ensure >99% coupling efficiency.

Chemical Rationale & Mechanism[1][2][3][4][5][6][7][8]

The Challenge: Homocitrulline & Urea Instability

Homocitrulline contains a side-chain urea group (


). During standard SPPS using strong activators (e.g., carbodiimides), the urea oxygen can occasionally act as a nucleophile, leading to:
  • O-acylation: Formation of unstable intermediates.

  • Dehydration: Conversion of the urea to a carbodiimide or nitrile under harsh conditions.

  • Aggregation: The urea moiety promotes inter-chain hydrogen bonding, reducing resin swelling and accessibility.

The Solution: Pre-Activated OPfp Esters

Using Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) bypasses the need for in-situ carboxyl activation.

  • Stability: The Pfp ester is isolable and stable, preventing the formation of highly reactive O-acylurea intermediates that could attack the side chain.

  • Reactivity: While Pfp esters are less reactive than OAt/OBt esters, their reactivity is highly specific to amines.

  • Catalysis: The reaction rate is significantly enhanced by adding HOAt (1-Hydroxy-7-azabenzotriazole) , which converts the Pfp ester in-situ to the more reactive OAt ester without introducing the risks of uronium salt byproducts.

Reaction Mechanism Visualization

The following diagram illustrates the HOAt-catalyzed aminolysis of Fmoc-Homocit-OPfp.

PfpCouplingMechanism Substrate Fmoc-Homocit-OPfp Intermediate Active Ester (Fmoc-Homocit-OAt) Substrate->Intermediate Transesterification (- Pfp-OH) Catalyst HOAt (Catalyst) Catalyst->Intermediate Nucleophilic Attack Product Fmoc-Homocit-Peptide-Resin Intermediate->Product Aminolysis (Fast) Byproduct Pfp-OH + HOAt Intermediate->Byproduct Regeneration Resin H2N-Peptide-Resin Resin->Product

Caption: Figure 1. HOAt-catalyzed transesterification of Fmoc-Homocit-OPfp generates a highly reactive OAt-ester intermediate, accelerating peptide bond formation while regenerating the catalyst.

Automated Synthesis Protocol

Materials & Reagents
ReagentGrade/SpecificationFunction
Fmoc-Homocit-OPfp >98% Purity (Chiral)Pre-activated Building Block
HOAt 0.5 M in DMFCatalyst (Critical for Pfp kinetics)
DIPEA Peptide Grade (Anhydrous)Base (Maintains amine deprotonation)
DMF Anhydrous, Amine-freeSolvent
Resin Rink Amide or WangSolid Support
Pre-Synthesis Preparation

Critical Step: Pfp esters have lower solubility than free amino acids.

  • Solubility Check: Dissolve Fmoc-Homocit-OPfp in DMF at 0.3 M . If turbidity persists, add 10% NMP (N-Methyl-2-pyrrolidone) to disrupt urea aggregation.

  • Catalyst Solution: Prepare a fresh solution of 0.5 M HOAt in DMF.

Automated Cycle Parameters

Configure the synthesizer (e.g., CEM Liberty, Gyros Protein, or ABI) with the following "Modified Pfp Coupling" cycle.

Step 1: Resin Preparation (Swelling) [1][2][3]
  • Solvent: DMF

  • Time: 30 mins (Initial), 3 x 3 mins (Between cycles)

  • Temp: 25°C

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine + 0.1 M Oxyma (to prevent aspartimide formation in previous residues).

  • Cycles: Double deprotection (3 min + 10 min).

  • Wash: DMF (5 x 30 sec) to remove all traces of piperidine (Piperidine reacts with Pfp esters!).

Step 3: Coupling (The Pfp Protocol)
  • Stoichiometry:

    • Fmoc-Homocit-OPfp: 4.0 eq (relative to resin loading)

    • HOAt: 4.0 eq

    • DIPEA: 4.0 eq (Optional, but recommended to ensure N-terminus is neutral)

  • Injection Sequence:

    • Dispense Resin in DMF.[1][4][5]

    • Add HOAt solution.

    • Add Fmoc-Homocit-OPfp solution.

    • Add DIPEA.[1][3][6][7]

  • Reaction Conditions:

    • Time: 60 - 120 minutes. (Pfp esters are slower than HATU).

    • Temperature: Room Temperature (25°C).

    • Note: Avoid microwave heating >50°C for urea-containing residues to prevent degradation.

Step 4: Monitoring & Validation (Self-Validating Step)
  • Method: Colorimetric Kaiser Test or TNBS Test (for primary amines).

  • Logic: If positive (blue/red), perform a Recoupling step using fresh reagents.

Decision Logic & Troubleshooting

The following flowchart defines the automated decision-making process for the synthesizer software or manual operator.

CouplingLogic Start Start Coupling Cycle Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Coupling Add Fmoc-Homocit-OPfp + HOAt (1 hr) Wash->Coupling Test Kaiser Test (Validation) Coupling->Test Success Proceed to Next AA (Capping Optional) Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) HardFail Acetylate (Cap) & Flag Sequence Test->HardFail 2nd Fail Recouple Recouple: Fresh Reagents Extend Time (2 hr) Fail->Recouple Recouple->Test

Caption: Figure 2. Automated decision tree for Fmoc-Homocit-OPfp coupling. Double coupling is triggered automatically upon a positive Kaiser test.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in Vial Homocit urea aggregationAdd 10-20% DMSO or NMP to the amino acid stock solution.
Slow Coupling (>2h) Low reactivity of PfpEnsure HOAt is fresh. Increase concentration to 0.5 M.
Low Yield (Deletion) Hydrolysis of Pfp esterPfp esters are moisture sensitive. Use anhydrous DMF and store reagent under Argon.
Extra Mass (+222 Da) Incomplete Fmoc removalHomocit is bulky. Increase deprotection time or temp (max 50°C).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.

Sources

Application Note: Optimized Fmoc Deprotection and Synthesis Strategies for Homocitrulline-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Homocitrulline (Hcit) is a non-proteinogenic amino acid characterized by a ureido side chain (–NH–CO–NH₂). It is a critical biomarker in autoimmune disease research, particularly in the study of rheumatoid arthritis (RA), where anti-modified protein/peptide antibodies (AMPAs) specifically target carbamylated proteins[1],[2].

In Solid-Phase Peptide Synthesis (SPPS), Fmoc-L-homocitrulline is typically incorporated without side-chain protection. The ureido group is polar but non-ionic, rendering it relatively unreactive toward standard acylating agents and eliminating the need for orthogonal protecting groups[3]. However, this unprotected moiety introduces significant physicochemical liabilities during the iterative Fmoc deprotection cycles. As a Senior Application Scientist, it is critical to move beyond standard protocols and apply mechanistically driven optimizations to prevent sequence-dependent side reactions, ensure high crude purity, and maintain the structural integrity of the target peptide.

Mechanistic Insights into Hcit-Associated Side Reactions

The synthesis of Hcit-containing peptides is frequently compromised by three distinct side reactions during the Fmoc deprotection step (typically 20% piperidine in DMF). Understanding the causality behind these reactions is the foundation for our optimized protocol.

  • Intermolecular Aggregation (Hydrogen Bonding): The unprotected ureido side chain is a potent hydrogen bond donor and acceptor. In sequences with multiple Hcit or Cit residues, profound inter-chain hydrogen bonding occurs, leading to on-resin peptide aggregation[3]. This aggregation sterically hinders the N-terminal amine, drastically reducing the efficiency of subsequent Fmoc deprotection and coupling steps.

  • Aspartimide Formation: When Hcit is located adjacent to an Aspartic acid residue (e.g., the Asp-Hcit motif), the sequence becomes highly susceptible to base-catalyzed aspartimide (succinimide) formation[3],[4]. The basic deprotection solution deprotonates the backbone amide nitrogen, which subsequently attacks the β-carboxyl group of the Asp residue. This leads to chain cleavage, epimerization, and the formation of α- and β-aspartyl byproducts.

  • Thermal Degradation and Carbamylation: Under thermal stress (e.g., microwave-assisted SPPS at >75°C) combined with basic conditions, the ureido group can undergo elimination to release isocyanic acid. This reactive electrophile rapidly carbamylates the N-terminal amine or the side chains of lysine residues, resulting in a permanent +43 Da mass shift and irreversible chain termination,.

MechanisticPathways Hcit Homocitrulline (Hcit) Residue Unprotected Ureido Group Base Standard Fmoc Deprotection (20% Piperidine / DMF) Hcit->Base Exposed to Agg Intermolecular H-Bonding (On-Resin Aggregation) Base->Agg Concentration Dependent Asp Asp-Hcit Sequence (Aspartimide Formation) Base->Asp Base Catalyzed Deg Thermal Stress / MW-SPPS (Isocyanate Carbamylation) Base->Deg Heat Catalyzed Sol1 Use PEG Resin & Pseudoprolines Agg->Sol1 Sol2 Add 0.1 M HOBt to Deprotection Cocktail Asp->Sol2 Sol3 Strict Room Temp Synthesis Deg->Sol3

Figure 1: Mechanistic pathways of Hcit-related side reactions and corresponding optimization strategies.

Optimization of Deprotection Conditions

To mitigate these sequence-dependent liabilities, the standard Fmoc deprotection protocol must be buffered. The addition of an acidic modifier, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure), to the piperidine solution is highly effective[3],.

The Causality of the Buffer: HOBt acts as a weak acid, slightly lowering the pH of the microenvironment. This protonates the backbone amide nitrogen, preventing it from acting as a nucleophile to attack the adjacent Asp side chain. Concurrently, the solution remains sufficiently basic to facilitate the E1cb elimination mechanism required for Fmoc removal. For exceptionally sensitive sequences, substituting piperidine with piperazine (5% w/v in DMF with 0.1 M HOBt) provides the lowest rate of base-adduct formation[5].

Table 1: Comparison of Standard vs. Optimized Fmoc Deprotection Parameters
ParameterStandard SPPSOptimized Hcit SPPSMechanistic Rationale
Deprotection Reagent 20% Piperidine in DMF20% Piperidine + 0.1 M HOBt in DMFHOBt buffers the base, suppressing nucleophilic attack and aspartimide formation at Asp-Hcit junctions[3],.
Alternative Base N/A5% Piperazine + 0.1 M HOBtPiperazine is a milder secondary amine, minimizing base-induced chain termination in highly sensitive sequences[5].
Temperature Ambient or MW (75-90°C)Strictly Ambient (20-25°C)Prevents thermal degradation of the ureido group into isocyanic acid, avoiding +43 Da carbamylation artifacts,.
Resin Choice Polystyrene (PS)PEG-based (e.g., ChemMatrix)PEG resins disrupt inter-chain H-bonding caused by the polar ureido side chains, mitigating aggregation[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to maximize the yield of Hcit-containing peptides while suppressing aspartimide formation and aggregation.

Materials Required:
  • Resin: Rink Amide ChemMatrix (PEG-based) resin (0.1 mmol scale).

  • Amino Acids: Fmoc-L-Homocitrulline-OH and standard Fmoc-AA-OH derivatives.

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF containing 0.1 M HOBt.

  • Coupling Reagents: DIC and Oxyma Pure (0.5 M in DMF).

Workflow:

Step 1: Resin Swelling

  • Transfer 0.1 mmol of PEG-based resin to a fritted reaction vessel.

  • Swell the resin in DMF for 30 minutes at room temperature to maximize pore accessibility.

  • Drain the solvent.

Step 2: Optimized Fmoc Deprotection

  • Add 3 mL of the optimized deprotection cocktail (20% Piperidine + 0.1 M HOBt in DMF) to the resin.

  • Agitate at strictly room temperature (20-25°C) for 5 minutes. Drain and repeat for an additional 10 minutes.

  • Validation Checkpoint 1: Monitor the UV absorbance of the deprotection effluent at 301 nm. The release of dibenzofulvene provides real-time quantification of Fmoc removal completeness[3].

  • Wash the resin thoroughly with DMF (5 × 1 min).

Step 3: Amino Acid Coupling

  • Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-Hcit-OH and 4.0 equivalents of Oxyma Pure in 2 mL of DMF.

  • Add 4.0 equivalents of DIC to the solution, pre-activate for 2 minutes, and add to the resin.

  • Agitate at room temperature for 60 minutes.

  • Validation Checkpoint 2: Perform a Kaiser colorimetric assay. A negative result (colorless/yellow beads) confirms complete acylation of the N-terminus. If positive (blue beads), repeat the coupling step before proceeding[1].

  • Wash the resin with DMF (5 × 1 min).

Step 4: Global Cleavage

  • Following the final Fmoc deprotection and washing, treat the peptidyl-resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether (-20°C), centrifuge, and lyophilize.

ProtocolWorkflow S1 1. Resin Swelling (PEG-based support) S2 2. Fmoc Deprotection (20% Pip + 0.1M HOBt) S1->S2 S3 3. DMF Wash (5 x 1 min) S2->S3 S4 4. Hcit Coupling (DIC/Oxyma, RT) S3->S4 S5 5. DMF Wash (5 x 1 min) S4->S5 S5->S2 Next Cycle S6 6. Global Cleavage (TFA Cocktail) S5->S6 Final Step

Figure 2: Step-by-step optimized SPPS workflow for homocitrulline-containing peptides.

References

  • U.S. National Library of Medicine. "Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients". International Journal of Molecular Sciences. URL: [Link]

  • American Chemical Society. "Protein Semisynthesis Provides Access to Tau Disease-Associated Post-translational Modifications (PTMs) and Paves the Way to Deciphering the Tau PTM Code in Health and Diseased States". Journal of the American Chemical Society. URL: [Link]

  • ResearchGate. "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent". Journal of Peptide Science. URL: [Link]

  • Semantic Scholar. "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science. URL: [Link]

Sources

Application Note: Cleavage and Purification Strategies for Peptides Synthesized with Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The incorporation of homocitrulline (Hci) into synthetic peptides is a critical technique in modern drug development and autoimmune research. Homocitrullination (carbamylation) is a non-enzymatic post-translational modification involving the conversion of lysine residues to homocitrulline via reaction with cyanate, which is highly relevant in diseases like rheumatoid arthritis 1.

To synthesize these peptides, Fmoc-Homocit-OPfp (Fmoc-homocitrulline pentafluorophenyl ester) is frequently utilized. The OPfp group is a pre-activated leaving group that enables mild, racemization-free coupling without the need for harsh in situ activation reagents (like HATU or DIC) that might otherwise induce side reactions on the urea side chain. Because the OPfp ester is displaced during the coupling phase, the cleavage and purification stages focus entirely on managing the chemical stability of the incorporated homocitrulline residue.

Mechanistic Insights: Causality in Cleavage Dynamics

The defining structural feature of homocitrulline is its terminal urea group (-NH-CO-NH₂), which is one methylene group longer than citrulline 2.

The Scavenger Imperative: During the global deprotection and cleavage of the peptide from the solid support using concentrated Trifluoroacetic Acid (TFA), protecting groups (e.g., tBu, Trt, Pbf) are liberated as highly reactive carbocations. While the urea group of homocitrulline is generally stable in acidic conditions, its nucleophilic nitrogen atoms are susceptible to irreversible alkylation by these roaming carbocations.

To prevent this, a self-validating scavenger system is mandatory. Triisopropylsilane (TIPS) acts as a potent hydride donor to quench carbocations, while water hydrolyzes tBu cations into inert tert-butanol. For complex sequences containing oxidation-prone residues (Cys, Met), the addition of phenol and a thiol (like EDT or 2-mercaptoethanol) ensures complete protection 3.

Logic TFA TFA Addition (Cleavage Initiation) Carbocations Generation of Carbocations (tBu+, Trt+) TFA->Carbocations Quenched Quenched Byproducts (Inert) Carbocations->Quenched Scavenged Alkylation Alkylation of Hci Urea Group (Side Reaction) Carbocations->Alkylation No Scavenger Scavengers Scavengers Added (TIPS, H2O, Phenol) Scavengers->Quenched PureHci Intact Hci-Peptide Recovered Quenched->PureHci

Figure 1. Logical relationship demonstrating the protective causality of scavengers during TFA cleavage.

Experimental Workflows

Workflow Start Resin-Bound Hci-Peptide Cleavage TFA Cleavage (Reagent K or B) Start->Cleavage Precipitation Cold Ether Precipitation Cleavage->Precipitation Centrifugation Centrifugation & Washing Precipitation->Centrifugation Lyophilization Lyophilization of Crude Peptide Centrifugation->Lyophilization HPLC RP-HPLC Purification Lyophilization->HPLC QC LC-MS / ESI-MS Quality Control HPLC->QC

Figure 2. End-to-end workflow for the cleavage and purification of Hci-peptides.

Step-by-Step Methodologies

Protocol A: Global Deprotection and Cleavage

This protocol utilizes an optimized cleavage cocktail to release the peptide while preserving the homocitrulline residue 4.

Materials:

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Triisopropylsilane (TIPS)

  • Phenol

  • Ultrapure Water (H₂O)

  • Diethyl ether (chilled to -20 °C)

Procedure:

  • Resin Preparation: Wash the synthesized peptidyl-resin thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can inhibit cleavage. Dry the resin under a gentle stream of nitrogen.

  • Cocktail Preparation: Prepare the cleavage cocktail freshly. For a standard homocitrulline peptide, use TFA/Phenol/TIPS/H₂O (92.5:2.5:2.5:2.5 v/v) 4. Use 10 mL of cocktail per gram of dry resin.

  • Cleavage Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 3 to 4 hours. Causality note: A minimum of 3 hours is required to ensure complete removal of stubborn protecting groups like Pbf from arginine, which often co-occurs in these sequences.

  • Filtration: Filter the cleavage mixture through a fritted syringe to remove the solid support. Wash the resin twice with a small volume of neat TFA (1-2 mL) to maximize yield.

  • Precipitation: Evaporate the filtrate under a nitrogen stream to approximately one-third of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. Causality note: Cold ether dramatically reduces the solubility of the peptide, driving instantaneous precipitation while leaving scavengers and cleaved protecting groups in solution.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes at 5 °C 5. Decant the ether, resuspend the pellet in fresh cold ether, and repeat the centrifugation twice.

  • Lyophilization: Dissolve the crude peptide pellet in 10% (v/v) aqueous acetic acid, freeze in a dry ice/acetone bath, and lyophilize to obtain a dry powder 5.

Protocol B: RP-HPLC Purification

Homocitrulline lacks the positive charge of lysine at acidic pH, making Hci-peptides slightly more hydrophobic than their wild-type counterparts. This shift in polarity is highly advantageous for RP-HPLC separation.

Procedure:

  • Solubilization: Dissolve the crude lyophilized peptide in a minimum volume of Buffer A (0.05% TFA in H₂O). If solubility is poor, add a few drops of acetonitrile or DMSO.

  • Column Setup: Utilize a semi-preparative Zorbax C-18 column (e.g., 5 µm, 9.4 × 250 mm) 5.

  • Gradient Elution: Run a linear gradient of Buffer B (0.05% TFA in Acetonitrile) against Buffer A. A standard gradient is 5–95% Buffer B over 20–30 minutes at a flow rate of 2.5 mL/min [[3]]().

  • Detection: Monitor absorbance at 220 nm (peptide bond) and collect fractions manually or via an automated fraction collector.

  • Verification: Analyze fractions via ESI-MS. Homocitrulline peptides will exhibit a mass shift of +14 Da compared to citrulline peptides (due to the extra CH₂ group) 2.

Quantitative Data Summaries

Table 1: Optimal Cleavage Cocktails for Homocitrulline-Peptides

Cocktail NameComposition (v/v)Target Sequence ProfileScavenger Mechanism
Reagent B TFA / H₂O / TIPS (95:2.5:2.5)Standard sequences lacking Cys, Met, or Trp.TIPS donates hydrides; H₂O quenches tBu cations.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Complex sequences with Cys, Met, Trp.EDT prevents Trp alkylation; Phenol protects Tyr.
Modified K TFA / Phenol / TIPS / H₂O (92.5:2.5:2.5:2.5)Sequences with Arg/Lys but no Cys.Balanced protection; avoids foul odor of EDT.

Table 2: Standard RP-HPLC Gradient for Hci-Peptide Purification

Time (min)Flow Rate (mL/min)% Buffer A (0.05% TFA in H₂O)% Buffer B (0.05% TFA in ACN)Phase
0.02.5955Isocratic Hold
5.02.5955Isocratic Hold
25.02.5595Linear Gradient
30.02.5595Wash
32.02.5955Re-equilibration

References

  • Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients - PMC. nih.gov.
  • Novel Chimeric Peptides Based on the Enolase Peptide Antigen (CEP-1) Bearing Three Post-Translational Modifications. mdpi.com.
  • Identification of Potent, Selective, and Metabolically Stable Peptide Antagonists to the Calcitonin Gene-Related Peptide (CGRP) Receptor. acs.org.
  • Mining the Human Tissue Proteome for Protein Citrullination. nih.gov.
  • Structural Study of a Peptide Epitope Bearing Multiple Post-Translational Modifications in Rheumatoid Arthritis. mdpi.com.

Sources

Incorporation of Fmoc-Homocit-OPfp in cyclic peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of Fmoc-Homocit-OPfp in Cyclic Peptide Synthesis

Abstract

This application note details a robust protocol for incorporating Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp) into cyclic peptides using Solid-Phase Peptide Synthesis (SPPS). Homocitrulline (Hci), a carbamylated lysine analog, is increasingly utilized in autoimmune research and epitope mapping. However, its urea side chain presents solubility challenges and potential instability under harsh activation conditions. By utilizing the pre-activated pentafluorophenyl (Pfp) ester, we bypass the need for in-situ activation reagents (e.g., carbodiimides/uroniums), significantly reducing side reactions and racemization.[1][2] This guide covers resin selection, Pfp-ester coupling kinetics, and a "cleave-then-cyclize" strategy for generating high-purity cyclic peptides.

Introduction & Chemical Logic

Why Homocitrulline?

Homocitrulline is a post-translational modification (PTM) resulting from the carbamylation of lysine.[3] Unlike Citrulline, which is derived from Arginine, Homocitrulline retains the lysine carbon skeleton length but replaces the basic amine with a neutral urea group. This alteration changes the hydrogen-bonding network and electrostatic profile of the peptide, often enhancing stability and altering receptor binding affinity in cyclic scaffolds.

The Pfp Ester Advantage

Standard coupling reagents (HATU, HBTU, DIC) generate reactive intermediates that can interact with the urea nitrogens of Homocitrulline, leading to potential dehydration (nitrile formation) or cyclization side products.

  • Mechanism: Fmoc-Homocit-OPfp is a stable, pre-activated species.[1] It reacts via direct aminolysis with the N-terminal amine of the resin-bound peptide.

  • Benefit: The reaction proceeds under neutral or mildly basic conditions without exogenous activators, preserving the integrity of the urea side chain and minimizing

    
    -carbon racemization.
    

Materials & Equipment

Reagents:

  • Building Block: Fmoc-L-Homocitrulline-OPfp (Store at -20°C; dessicate before opening).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.6 mmol/g). Note: Essential for head-to-tail cyclization strategies to allow cleavage of fully protected peptides.

  • Catalyst: 1-Hydroxybenzotriazole (HOBt) (Anhydrous).

  • Solvents: DMF (Peptide synthesis grade, amine-free), DCM, MeOH.

  • Cyclization Reagents: PyBOP, DIPEA (Diisopropylethylamine).

Equipment:

  • Automated Peptide Synthesizer (optional) or Glass Reaction Vessel with frit.

  • Rotary Evaporator.

  • Preparative HPLC (C18 column).

Experimental Protocol

Phase 1: Resin Loading & Linear Assembly

Step 1: Resin Preparation (2-CTC Resin)

  • Weigh 2-CTC resin (0.1 mmol scale).

  • Swell in dry DCM for 30 min.

  • Loading First AA: Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq). Add to resin.[1][2][4][5][6][7][8] Agitate 2 hrs.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides). Agitate 30 min.

  • Wash: DCM (3x), DMF (3x), DCM (3x).[1]

Step 2: Standard Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly with DMF (5x) to remove all traces of piperidine (crucial for Pfp coupling).[1]

Step 3: Coupling Fmoc-Homocit-OPfp Rationale: Pfp esters react slower than uronium-activated species but are cleaner. HOBt acts as a catalyst to form the active OBt ester in situ without adding electrophilic noise.

  • Dissolution: Dissolve Fmoc-Homocit-OPfp (3.0 eq) and HOBt (3.0 eq) in minimal DMF.

    • Tip: If solubility is poor, add 10% DMSO. The solution should be clear.

  • Addition: Add the solution directly to the deprotected resin.

    • Critical:DO NOT add DIPEA or other bases unless the reaction is extremely sluggish. Base promotes racemization and Pfp hydrolysis.

  • Reaction: Agitate at Room Temperature for 2–4 hours .

  • Monitoring: Perform a Kaiser Test. If slightly blue, re-couple using fresh reagents for 2 hours.

  • Wash: DMF (4x).

Step 4: Completion of Linear Sequence Continue standard SPPS for the remaining residues. Final Fmoc group should be removed if cyclizing between N-term and C-term.

Phase 2: Cleavage of Protected Peptide

Goal: Release the peptide from the resin while keeping side-chain protecting groups intact for solution-phase cyclization.

  • Wash resin with DCM (5x).[9]

  • Mild Acid Cleavage: Treat resin with 1% TFA in DCM (v/v).

  • Agitate for 2 min, filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

  • Repeat 5-10 times.

  • Concentrate the filtrate (Rotavap) to obtain the protected linear peptide.

  • Precipitate in cold water or ether; dry under vacuum.

Phase 3: Head-to-Tail Cyclization
  • Dilution: Dissolve the linear protected peptide in dry DMF/DCM (1:1) at high dilution (< 1 mM ) to favor intramolecular cyclization over intermolecular oligomerization.

  • Activation: Add PyBOP (3 eq) and HOAt (3 eq) .

  • Initiation: Add DIPEA (6 eq) dropwise.

  • Reaction: Stir for 12–24 hours. Monitor by LC-MS (Mass shift: -18 Da from linear precursor).

  • Work-up: Evaporate solvent.

Phase 4: Final Deprotection & Purification
  • Dissolve the cyclized, protected peptide in TFA/TIS/H2O (95:2.5:2.5) .

  • Stir for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC (C18, Acetonitrile/Water gradient).

Visualization & Workflows

Figure 1: SPPS Workflow with Fmoc-Homocit-OPfp

SPPS_Workflow cluster_Pfp Critical Step: Pfp Coupling Start Start: 2-CTC Resin Load 1. Load First AA (DCM/DIPEA) Start->Load Deprotect 2. Fmoc Deprotection (20% Piperidine) Load->Deprotect Wash 3. Wash (DMF x5) Deprotect->Wash Prep Dissolve Fmoc-Homocit-OPfp + HOBt (No Base) Wash->Prep If Homocit Cycle NextAA Next AA Coupling (Standard HBTU/DIC) Wash->NextAA Standard Cycle Couple Coupling Reaction (2-4 Hours, RT) Prep->Couple Check Kaiser Test Couple->Check Check->Couple Fail (Recouple) Check->NextAA Pass NextAA->Deprotect Repeat Cycle Cleave Mild Cleavage (1% TFA) Protected Peptide Release NextAA->Cleave Sequence Complete Cyclize Solution Cyclization (PyBOP, High Dilution) Cleave->Cyclize

Caption: Workflow for incorporating Fmoc-Homocit-OPfp into a cyclic peptide synthesis strategy.

Figure 2: Pfp Ester Aminolysis Mechanism

Pfp_Mechanism Reactants Fmoc-Homocit-OPfp + Resin-NH2 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Fmoc-Homocit-Resin + Pentafluorophenol Intermediate->Products Elimination of Pfp-OH

Caption: Direct aminolysis mechanism of Pfp esters, avoiding activation byproducts.

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Coupling Steric hindrance or aggregation.Add 3 eq HOBt to catalyze. Increase temp to 40°C (carefully). Double couple.
Low Solubility Homocitrulline urea aggregation.Use DMF/DMSO (90:10) mixture for the coupling solution.
Racemization Presence of base during Pfp coupling.[7]Ensure NO DIPEA is added during the Homocit-OPfp step.
Linear Byproduct Incomplete cyclization.Ensure concentration is <1mM. Add HOAt to PyBOP.

References

  • BenchChem. Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.[1][2][5] Retrieved from

  • National Institutes of Health (NIH). Introduction to Peptide Synthesis. Retrieved from

  • Springer Nature. Fmoc Solid-Phase Peptide Synthesis: Scope and Limitations. Retrieved from

  • Bio-Synthesis Inc. Homocitrulline Properties and Applications. Retrieved from

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from

Sources

Use of Fmoc-Homocit-OPfp for studying protein carbamylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Carbamylated Peptides using Fmoc-Homocit-OPfp

Executive Summary

Protein carbamylation—a non-enzymatic post-translational modification (PTM) where lysine is converted to homocitrulline (Hcit)—has emerged as a critical biomarker in Rheumatoid Arthritis (RA), chronic kidney disease (CKD), and atherosclerosis.[1][2] Unlike citrullination (enzymatic conversion of arginine to citrulline), carbamylation is driven by cyanate exposure derived from urea dissociation or inflammation-driven myeloperoxidase activity.

Studying this PTM requires precise synthetic tools. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) is the reagent of choice for introducing homocitrulline residues during Solid Phase Peptide Synthesis (SPPS). Unlike free acids requiring in situ activation, the Pfp ester is a stable, pre-activated species that minimizes side reactions (such as urea cyclization) and ensures high coupling efficiency.

This guide details the protocol for utilizing Fmoc-Homocit-OPfp to generate high-purity carbamylated peptides and outlines their downstream application in distinguishing anti-carbamylated protein (Anti-CarP) antibodies from anti-citrullinated protein antibodies (ACPAs).

Chemical Basis: Carbamylation vs. Citrullination[3][4]

To effectively study carbamylation, one must distinguish it from citrullination. While both modifications introduce a ureido group and result in a loss of positive charge, they differ structurally by a single methylene group (


).
FeatureCitrullination (Cit)Carbamylation (Hcit)
Precursor Arginine (Arg)Lysine (Lys)
Mechanism Enzymatic (PAD enzymes)Chemical (Cyanate/Isocyanic acid)
Mass Shift +0.984 Da (vs Arg)+43.006 Da (vs Lys)
Side Chain Length 3 carbons + Urea4 carbons + Urea
Biomarker Target ACPA (Anti-Citrullinated Protein Abs)Anti-CarP Antibodies

Figure 1: Structural Comparison of Citrulline and Homocitrulline

G cluster_0 Citrullination cluster_1 Carbamylation Arg Arginine (Side chain: -(CH2)3-NH-C(=NH)NH2) Cit Citrulline (Side chain: -(CH2)3-NH-C(=O)NH2) Arg->Cit PAD Enzyme (-NH3, +O) Lys Lysine (Side chain: -(CH2)4-NH2) Hcit Homocitrulline (Side chain: -(CH2)4-NH-C(=O)NH2) Lys->Hcit Non-Enzymatic (+43 Da) Cyanate Cyanate (OCN-) Cyanate->Hcit

Caption: Mechanistic distinction between Citrullination (enzymatic deimination) and Carbamylation (chemical modification).

Strategic Protocol: SPPS with Fmoc-Homocit-OPfp

The use of the Pfp ester is strategic. Standard coupling reagents (HBTU/HATU) activate the carboxylic acid in situ. However, the urea group in homocitrulline is nucleophilic and can attack the activated carboxylate, leading to cyclization or termination. The Pfp ester is pre-activated and reacts via aminolysis, avoiding the high concentrations of chaotic activating species.

Materials Required
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Reagent: Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp).

  • Catalyst: 1-Hydroxybenzotriazole (HOBt) (Optional but recommended to accelerate Pfp reaction).

  • Solvent: DMF (Anhydrous).

  • Deprotection: 20% Piperidine in DMF.[3][4]

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash with DMF (5 x 1 min).

  • Coupling of Standard Amino Acids:

    • Use standard HBTU/DIPEA or DIC/Oxyma protocols (5-fold excess).

  • Coupling of Fmoc-Homocit-OPfp (The Critical Step):

    • Stoichiometry: Use 3-5 equivalents of Fmoc-Homocit-OPfp relative to resin loading.

    • Dissolution: Dissolve the Pfp ester in minimal DMF.[5]

    • Catalysis: Add 1 equivalent of HOBt (relative to the Pfp ester).

    • Reaction: Add mixture to the resin. DO NOT ADD DIPEA (Base is not required for Pfp ester aminolysis and may cause racemization or side reactions).

    • Time: Shake at room temperature for 2–4 hours (Pfp esters react slower than HBTU-activated acids).

    • Monitoring: Perform a Kaiser test. If positive (blue), recouple using fresh Pfp ester + HOBt.

  • Final Cleavage:

    • Reagent K equivalent: TFA/Phenol/Water/TIS (88:5:5:2).

    • Time: 2-3 hours.

    • Precipitate in cold diethyl ether.

Figure 2: SPPS Cycle Incorporating Pfp Ester Logic

SPPS Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Decision Next Residue? Wash1->Decision Standard Standard AA Coupling (Fmoc-AA-OH + HBTU + DIPEA) Decision->Standard Standard AA PfpCoupling Homocit Coupling (Fmoc-Homocit-OPfp + HOBt) NO BASE ADDED Decision->PfpCoupling Homocitrulline Wash2 Wash (DMF) Standard->Wash2 PfpCoupling->Wash2 Wash2->Deprotect Repeat Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage End of Sequence

Caption: SPPS workflow distinguishing the base-free Pfp ester coupling track for Homocitrulline.

Analytical Validation: LC-MS/MS

Once synthesized, the peptide must be validated. The primary challenge is distinguishing the Homocitrulline residue from Citrulline or Lysine artifacts.

  • Mass Spectrometry Logic:

    • Hcit vs Lys: Mass shift of +43.006 Da.

    • Hcit vs Cit: Mass shift of +14.016 Da (Methyl group).

    • Fragmentation Signature: Both Cit and Hcit residues are labile. Under CID (Collision Induced Dissociation), they often undergo neutral loss of isocyanic acid (HNCO, 43 Da).

      • Diagnostic Ion: Look for the specific immonium ions or the

        
        -ion series shift.
        
      • Retention Time: Hcit is more hydrophobic than Cit due to the extra methylene group; Hcit-containing peptides will elute later on C18 columns than their Cit-counterparts.

Table 1: Analytical Parameters for Validation

ParameterCitrulline PeptideHomocitrulline Peptide
Delta Mass (vs Unmodified) +1 Da (approx)+43 Da
Neutral Loss (CID) -43 Da (HNCO)-43 Da (HNCO)
RP-HPLC Elution EarlierLater (More Hydrophobic)
Specific Marker Citrulline Immonium IonHomocitrulline Immonium Ion

Application: Anti-CarP Antibody Screening (ELISA)

The synthesized peptides are primarily used to detect Anti-CarP antibodies in patient sera. These antibodies are independent predictors of joint destruction in RA.[6]

Protocol:

  • Coating: Dissolve Hcit-peptide in Carbonate Buffer (pH 9.6). Coat 96-well plate (1 µg/mL) overnight at 4°C.

  • Blocking: Block with PBS + 1% BSA (avoid non-fat milk if it contains carbamylated proteins, though BSA is safer).

  • Primary Incubation: Add patient serum (diluted 1:50 or 1:100). Incubate 2 hours.

  • Control: Run a parallel plate with the unmodified (Lysine) version of the peptide to ensure specificity.

  • Detection: Anti-Human IgG-HRP.

Interpretation: A signal on the Hcit-peptide significantly higher than the Lys-peptide indicates the presence of Anti-CarP antibodies.

Troubleshooting & Storage

  • Reagent Storage: Store Fmoc-Homocit-OPfp at -20°C, desiccated. Pfp esters hydrolyze if exposed to moisture.

  • Incomplete Coupling: If the Kaiser test is positive after 4 hours, do not add base. Instead, drain, wash, and recouple with fresh Pfp ester and HOBt at 40°C (mild heating).

  • Solubility: Hcit peptides can be prone to aggregation. If the crude peptide is insoluble, use 6M Guanidine HCl or dilute Ammonia for dissolution before purification.

References

  • Anti-carbamylated protein antibodies in rheumatoid arthritis. Shi, J., et al.[6][7] (2014).[8] Proc Natl Acad Sci U S A. Link

  • Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry. (2020). Link

  • Solid Phase Peptide Synthesis using Fmoc-amino acid pentafluorophenyl esters. BenchChem Protocols. (2025).[4][5][9] Link

  • Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients. Clinical and Experimental Rheumatology.Link

  • Fmoc Solid Phase Peptide Synthesis: Active Esters. ChemPep Technical Notes.Link

Sources

Application Note: Fmoc-Homocit-OPfp in the Synthesis of Homocitrullinated Peptides for Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: March 2026

The Shifting Paradigm in Rheumatoid Arthritis Biomarkers

For decades, anti-citrullinated protein antibodies (ACPAs) have been the gold standard for diagnosing Rheumatoid Arthritis (RA). However, 30–40% of RA patients remain seronegative for ACPAs and Rheumatoid Factor (RF), complicating early diagnosis and intervention[1]. Recent immunological breakthroughs have identified a distinct autoantibody family: anti-carbamylated protein (anti-CarP) antibodies .

Unlike citrullination (the enzymatic conversion of arginine to citrulline), carbamylation is a non-enzymatic post-translational modification where cyanate reacts with lysine residues to form homocitrulline [2]. Anti-CarP antibodies are highly specific to RA, predict severe joint destruction, and crucially, are detected in 10–24% of ACPA-negative patients[1][3]. To study this autoreactivity, researchers require highly pure synthetic homocitrullinated peptides, necessitating specialized chemical building blocks like Fmoc-Homocit-OPfp .

Pathophysiology MPO Myeloperoxidase (Inflammation) Cyanate Cyanate Formation MPO->Cyanate H2O2 + SCN- HomoCit Homocitrulline (Carbamylation) Cyanate->HomoCit Reacts with Lysine Lysine Residues (Native Proteins) Lysine->HomoCit Non-enzymatic APC Antigen Presentation (HLA-DR4) HomoCit->APC Uptake TCell CD4+ T-Cell Activation APC->TCell TCR Binding BCell B-Cell Class Switching TCell->BCell IL-17 / IFN-γ AntiCarP Anti-CarP Autoantibodies BCell->AntiCarP Secretion

Pathophysiological generation of homocitrulline and subsequent anti-CarP immune response in RA.

Chemical Rationale: The Superiority of the OPfp Active Ester

In Solid-Phase Peptide Synthesis (SPPS), incorporating homocitrulline presents a unique chemical challenge. The side chain of homocitrulline contains a terminal urea group (-NH-CO-NH₂).

The Causality of Experimental Choice: If a standard free acid building block (Fmoc-Homocit-OH) is used, it requires strong in situ coupling reagents (e.g., HATU) and a heavy excess of tertiary base (e.g., DIPEA). Under these harsh basic conditions, the delicate urea side chain is prone to dehydration (forming a cyanamide/carbodiimide) or intramolecular cyclization. This results in truncated or chemically altered peptide impurities that ruin the precise atomic recognition required by anti-CarP autoantibodies.

Fmoc-Homocit-OPfp (CAS: 2565792-83-6) solves this by utilizing a pre-activated pentafluorophenyl (OPfp) ester[4]. The highly electron-withdrawing OPfp group makes the carbonyl carbon extremely susceptible to nucleophilic attack by the resin-bound amine. Consequently, the coupling reaction can be driven to completion using only a mild nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt)—completely eliminating the need for strong bases . This preserves the structural integrity of the carbamylated side chain.

Quantitative Data: Diagnostic Landscape in Early RA

The integration of homocitrullinated antigens into diagnostic panels significantly broadens the detection net for early-stage RA.

BiomarkerTarget ModificationSensitivitySpecificityPresence in Seronegative RAClinical Implication
ACPA Citrullination (Arginine)~70–75%~95–98%N/AStandard diagnostic hallmark; linked to ILD.
RF Fc region of IgG~65–70%~80–85%N/AIndicates systemic inflammation.
Anti-CarP Carbamylation (Lysine)~42–47%~95–96%~10–24%Predicts severe joint destruction and higher mortality[1][3].

Protocol 1: SPPS of Homocitrullinated Peptides

This protocol details the synthesis of Chimeric Fibrin/Filaggrin Homocitrullinated Peptides (CFFCHP)[2].

Self-Validating System Design

This workflow utilizes orthogonal validation: a biochemical Kaiser test during synthesis to ensure coupling efficiency, and LC-MS post-cleavage to verify the exact +43 Da mass shift (Lysine


 Homocitrulline) without dehydration artifacts.

Step 1: Resin Preparation & Deprotection

  • Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

Step 2: Base-Free Coupling of Fmoc-Homocit-OPfp

  • Dissolve 0.3 mmol (3 eq) of Fmoc-Homocit-OPfp and 0.3 mmol (3 eq) of HOBt in minimal DMF. Do not add DIPEA or HATU.

  • Add the solution to the resin and agitate gently at room temperature for 120 minutes.

  • Wash the resin with DMF (5 × 1 min).

  • Validation Check (Kaiser Test): Take a few resin beads and apply ninhydrin solutions.

    • Yellow beads (Negative): Coupling is 100% complete. Proceed to Step 3.

    • Blue beads (Positive): Unreacted amines remain due to steric hindrance. Re-couple using fresh reagents.

Step 3: Chain Elongation & Cleavage

  • Continue standard SPPS for the remaining sequence.

  • Perform global cleavage and side-chain deprotection using TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Final Validation: Analyze via LC-MS. The target peptide must show a mass addition of exactly +43.02 Da per homocitrulline residue compared to the native lysine sequence.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Coupling Coupling: Fmoc-Homocit-OPfp + HOBt Resin->Coupling Mild Acylation (No Base) Validation Kaiser Test (Self-Validation) Coupling->Validation Check unreacted amines Validation->Coupling Positive (Re-couple) Deprotect Fmoc Deprotection (20% Piperidine) Validation->Deprotect Negative (Complete) Cleavage Global Cleavage (TFA/TIPS/H2O) Deprotect->Cleavage Sequence Complete HPLC RP-HPLC & LC-MS (>95% Purity) Cleavage->HPLC Isolate Peptide

SPPS workflow utilizing Fmoc-Homocit-OPfp with integrated self-validation steps.

Protocol 2: Anti-CarP ELISA Assay Development

Once the homocitrullinated peptides are synthesized and purified (>95%), they can be deployed to screen patient sera or study autoreactive T-cell responses in humanized HLA-DR4 mouse models[5].

Self-Validating System Design

To eliminate false positives caused by antibodies binding to the peptide backbone rather than the homocitrulline modification, every patient sample must be run in parallel on two plates: one coated with the Homocitrullinated peptide, and one coated with the Native (Lysine) peptide. The true anti-CarP reactivity is the


OD.

Step 1: Antigen Coating

  • Dilute the synthetic homocitrullinated peptide (and the native control peptide) to 10 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

  • Coat separate 96-well Maxisorp plates with 100 µL/well of the respective peptides. Incubate overnight at 4°C.

Step 2: Blocking and Sample Incubation

  • Wash plates 3× with PBS containing 0.05% Tween-20 (PBST).

  • Block wells with 200 µL of 2% Bovine Serum Albumin (BSA) in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Dilute patient sera 1:100 in blocking buffer. Add 100 µL/well and incubate for 1.5 hours at room temperature.

Step 3: Detection

  • Wash plates 5× with PBST.

  • Add 100 µL/well of HRP-conjugated anti-human IgG (diluted 1:5000). Incubate for 1 hour.

  • Wash 5× with PBST. Add 100 µL/well of TMB substrate.

  • Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

  • Data Processing: Calculate specific reactivity: Specific OD = OD(Homocit) - OD(Native). A sample is considered anti-CarP positive if the Specific OD exceeds the 98th percentile of a healthy control cohort.

References

  • [2] Gómara, M. J., et al. "Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients." Diagnostics (2021).[Link]

  • [1] Augurex. "Anti-Carbamylated Protein (Anti-CarP) Antibodies in Patients Evaluated for Suspected Rheumatoid Arthritis." Diagnostics (2022).[Link]

  • [3] Ponchel, F., et al. "Anti-carbamylated protein antibodies: are they useful for the diagnosis of rheumatoid arthritis?" Clinical and Experimental Rheumatology (2021).[Link]

  • [5] Ulan, S., et al. "Homocitrullinated Peptides Drive Pro-Inflammatory T-Cell Responses in a Humanized Mouse Model of Rheumatoid Arthritis." bioRxiv (2025).[Link]

  • [4] PeptART Bioscience. "Amino Acid Derivative Price List - Fmoc-Homocit-OPfp." PeptART Catalog.[Link]

Sources

Application Note: Synthesis and Validation of Homocitrullinated Protein Standards for Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Significance

The accurate detection of Anti-Carbamylated Protein Antibodies (Anti-CarP) has emerged as a critical biomarker strategy in Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).[1] Unlike anti-citrullinated protein antibodies (ACPA), which target enzymatically modified arginine, anti-CarP antibodies target homocitrulline —a non-enzymatic post-translational modification (PTM) of lysine.[2][3]

Because homocitrulline is structurally homologous to citrulline (differing by only one methylene group), cross-reactivity is a persistent challenge in immunoassay development. This guide provides a definitive protocol for synthesizing high-purity homocitrullinated protein standards using potassium cyanate (KOCN), ensuring the generation of specific antigens required to distinguish anti-CarP reactivity from ACPA.

Mechanism of Action: Carbamylation vs. Citrullination[2][4][5][6]

To generate valid standards, one must understand the chemical distinction between the two modifications.

  • Citrullination (Enzymatic): Peptidylarginine deiminases (PADs) convert the positively charged Arginine guanidinium group into a neutral ureido group.

  • Carbamylation (Chemical): Isocyanic acid (in equilibrium with cyanate) reacts with the

    
    -amino group of Lysine .[2][3][4][5] This adds a carbamoyl group, creating Homocitrulline .[2][4][5][6]
    
Chemical Pathway Diagram

The following diagram illustrates the specific chemical transformation required for synthesis.

CarbamylationMechanism Lysine Lysine Residue (Protein-NH2) Intermediate Carbamylation Reaction Lysine->Intermediate Cyanate Potassium Cyanate (KOCN) Isocyanic Isocyanic Acid (HN=C=O) Cyanate->Isocyanic Equilibrium (pH dependent) Isocyanic->Intermediate Homocit Homocitrulline (Protein-NH-CO-NH2) Intermediate->Homocit Nucleophilic Attack (+43 Da Mass Shift)

Figure 1: The non-enzymatic conversion of Lysine to Homocitrulline via nucleophilic attack by isocyanic acid.[2][4]

Protocol: Chemical Synthesis of Homocitrullinated BSA

This protocol describes the generation of "Carbamylated BSA" (Car-BSA). Bovine Serum Albumin (BSA) is the preferred scaffold due to its high lysine content (59 lysines/molecule), providing high epitope density.

Reagents Required
ReagentSpecificationPurpose
Protein Scaffold BSA (Fraction V), Fatty Acid FreeTarget for modification.
Reactant Potassium Cyanate (KOCN)Source of isocyanic acid.
Buffer Phosphate Buffered Saline (PBS), pH 7.4Reaction matrix.
Purification Dialysis Cassette (10K MWCO)Removal of free cyanate.
Step-by-Step Methodology
Step 1: Preparation of Reactants
  • Protein Solubilization: Dissolve BSA in PBS to a final concentration of 2.0 mg/mL . Prepare 5 mL (10 mg total protein).

    • Why: Higher concentrations may lead to aggregation during the heating step.

  • Cyanate Solution: Prepare a 2.0 M Potassium Cyanate (KOCN) stock solution in PBS.

    • Caution: KOCN degrades over time. Always prepare fresh.

    • Calculation: MW of KOCN = 81.12 g/mol . Dissolve 1.62 g in 10 mL PBS.

Step 2: The Carbamylation Reaction[6][7]
  • Mix the BSA solution and KOCN stock in a 1:1 volume ratio .

    • Final Concentrations: ~1 mg/mL BSA and ~1.0 M KOCN.

    • Stoichiometry: The vast molar excess of cyanate ensures saturation of accessible lysine residues.

  • Incubation: Incubate the mixture at 37°C for 12–16 hours (Overnight) .

    • Critical Parameter: Do not exceed 50°C. While heat accelerates the reaction, it causes thermal denaturation of the BSA, potentially destroying conformational epitopes relevant for certain antibody clones. 37°C preserves native structure while allowing chemical modification.

Step 3: Quenching and Purification
  • Dialysis: Transfer the reaction mixture into a pre-wetted dialysis cassette (10K MWCO).

  • Buffer Exchange: Dialyze against 4 Liters of cold PBS (4°C) for 24 hours, changing the buffer at least 3 times (e.g., at 4 hours, 8 hours, and overnight).

    • Why: Free isocyanic acid is toxic to cells and interferes with downstream assays (e.g., BCA assays).

  • Filtration: Sterile filter (0.22 µm) the resulting Homocitrulline-BSA (Car-BSA) to remove any micro-aggregates.

Validation & Characterization (The "Trust" Pillar)

A synthesized standard is useless without validation. You must prove two things:

  • Modification Occurred: Lysines were converted.[2][8][5][6][9]

  • Specificity: The protein is not citrullinated.[2]

A. Mass Spectrometry (Gold Standard)

Intact protein mass spectrometry is difficult for heterogeneous modifications. Peptide mapping is required.

  • Method: Trypsin digestion followed by LC-MS/MS.[3]

  • Target: Look for the specific mass shift on Lysine residues.

  • Data Interpretation:

    • Carbamylation (Homocitrulline): +43.0058 Da shift on Lysine (K).

    • Citrullination: +0.9840 Da shift on Arginine (R).

  • Note: Trypsin cleaves at Lysine and Arginine. Carbamylation blocks trypsin cleavage at Lysine. Therefore, successful carbamylation results in missed cleavages at Lysine sites during mapping.

B. Western Blot Validation

Use commercially available antibodies to validate the standard.

Antibody TargetExpected Result on Car-BSAExpected Result on Native BSA
Anti-Homocitrulline Positive Band (Strong signal)Negative
Anti-Citrulline (ACPA) Negative*Negative
Anti-BSA (Loading Control) PositivePositive

*Note: Some polyclonal ACPA may show weak cross-reactivity due to structural homology. A monoclonal anti-homocitrulline antibody is recommended for strict validation.

Experimental Workflow Diagram

The following Graphviz diagram outlines the complete lifecycle of the standard, from synthesis to immunoassay application.

Workflow Start Native Protein (BSA/Fibrinogen) Mix Mix with 1M KOCN (1:1 Ratio) Start->Mix Incubate Incubate 37°C Overnight Mix->Incubate Dialysis Dialysis vs PBS (Remove Free Cyanate) Incubate->Dialysis QC QC: Mass Spec (+43 Da) & Western Blot Dialysis->QC ELISA Coat ELISA Plate (Use as Capture Antigen) QC->ELISA If Validated

Figure 2: Operational workflow for the synthesis, purification, and application of homocitrullinated standards.

Troubleshooting & Optimization

The "Urea Artifact" Warning

Researchers often use urea to solubilize difficult proteins. Urea spontaneously decomposes into cyanate. [2][7]

  • Risk:[7][10][11] If you use urea buffers (e.g., 8M Urea) and heat the sample, you will unintentionally carbamylate your protein.

  • Prevention:[7][9][10] If urea is required for solubilization, use freshly prepared urea solutions and keep temperatures <30°C. For this specific protocol, avoid urea entirely to maintain control over the reaction.

Controlling the "Degree of Modification"

For some assays, 100% modification of lysines is unnatural and may mask epitopes.

  • To reduce modification: Lower the KOCN concentration from 1.0 M to 0.1 M or reduce incubation time to 4 hours .

References

  • Shi, J., et al. (2014). "Anti-carbamylated protein (anti-CarP) antibodies precede the onset of rheumatoid arthritis."[12] Annals of the Rheumatic Diseases.

  • Verheul, M.K., et al. (2017). "Pitfalls in the detection of citrullination and carbamylation."[8] Autoimmunity Reviews.

  • Cayman Chemical. "Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers.
  • Mydel, P., et al. (2010). "Carbamylation-dependent activation of T cells: a novel mechanism in the pathogenesis of autoimmune arthritis." Journal of Immunology.

Sources

Application Note: High-Fidelity Labeling and Incorporation of Fmoc-Homocit-OPfp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.

Executive Summary & Scientific Rationale

Homocitrulline (Homocit) is a non-proteogenic amino acid featuring a ureido (carbamoyl) side chain. It serves as a critical biomarker in immunological research, particularly in the development of diagnostic assays for anti-carbamylated protein (anti-CarP) antibodies in rheumatoid arthritis ()[1]. However, incorporating Homocit during Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. Standard uronium-based coupling reagents (e.g., HATU, HBTU) require a strong tertiary amine base like DIEA, which can lead to unwanted side reactions, including guanidinylation of the N-terminus or base-catalyzed racemization.

To circumvent these issues, this protocol utilizes Fmoc-Homocit-OPfp , a pre-activated pentafluorophenyl ester. Because OPfp esters are pre-activated, they do not require additional in situ activation, thereby bypassing the formation of cyano side products and preserving the optical purity of sterically hindered or sensitive amino acids ()[2].

Mechanistic Causality: The Role of OPfp and HOBt

The efficacy of Fmoc-Homocit-OPfp lies in the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester highly susceptible to nucleophilic attack by the resin-bound N-terminal amine, facilitating efficient amide bond formation ()[3]. While OPfp esters can react autonomously, the addition of 1-hydroxybenzotriazole (HOBt) acts as a nucleophilic catalyst. HOBt rapidly displaces the OPfp leaving group to form a transient, highly reactive OBt ester intermediate that accelerates amide bond formation without requiring a basic environment ()[4]. Furthermore, the N-alpha Fmoc protecting group provides robust stability under these coupling conditions and is selectively cleaved by secondary amines (piperidine) in subsequent cycles ()[5].

Quantitative Data: Coupling Strategy Comparison

To understand the experimental choices in this protocol, Table 1 compares the OPfp active ester method against standard in situ activation, while Table 2 outlines the precise stoichiometry required for a 0.1 mmol synthesis scale.

Table 1: Quantitative Comparison of Coupling Strategies

ParameterStandard In Situ Activation (HATU/DIEA)Pre-Activated OPfp Ester (Fmoc-Homocit-OPfp + HOBt)Mechanistic Driver
Activation Reagents 2 (HATU, DIEA)0-1 (HOBt optional but recommended)OPfp is an inherently potent leaving group
Racemization Risk Moderate (Base-catalyzed)Minimal (Neutral/Mildly acidic)Absence of tertiary amine base (DIEA)
N-Terminal Capping High risk (Uronium adducts)Zero riskAbsence of uronium salts in the reaction mixture
Coupling Kinetics ~30 - 45 minutes~60 - 120 minutesOPfp requires longer aminolysis time, accelerated by HOBt

Table 2: Reagent Stoichiometry (0.1 mmol Scale)

ReagentRole in SynthesisEquivalentsAmount
Peptidyl-ResinSolid Support1.0 eq0.1 mmol
Fmoc-Homocit-OPfpActivated Monomer3.0 eq0.3 mmol
HOBt (Anhydrous)Nucleophilic Catalyst3.0 eq0.3 mmol
DMFPrimary SolventN/A3.0 mL
20% Piperidine/DMFFmoc DeprotectionN/A5.0 mL

Workflow Visualization

SPPS_Workflow Swell 1. Resin Swelling (DMF) Deprotect 2. Fmoc Cleavage (20% Piperidine) Swell->Deprotect Wash1 3. Solvent Wash (DMF) Deprotect->Wash1 Couple 4. OPfp Coupling (Fmoc-Homocit-OPfp + HOBt) Wash1->Couple Wash2 5. Solvent Wash (DMF) Couple->Wash2 Validate 6. Self-Validation (Kaiser Test) Wash2->Validate Validate->Couple Positive (Incomplete) Next 7. Next Cycle or Global Cleavage Validate->Next Negative (Complete)

Fig 1: Self-validating SPPS workflow for Fmoc-Homocit-OPfp coupling.

Self-Validating Experimental Protocol

As a best practice in peptide chemistry, every protocol must function as a self-validating system. The following step-by-step methodology integrates real-time quality control checkpoints to ensure high-fidelity synthesis.

Step 1: Resin Preparation & Swelling
  • Weigh 0.1 mmol of the desired Fmoc-protected resin (e.g., Rink Amide AM resin) into a fritted reaction vessel.

  • Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Agitate gently for 30 minutes to swell the polymer matrix, maximizing the accessibility of the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection & UV Validation
  • Add 3.0 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add another 3.0 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Self-Validation Checkpoint 1: Collect the drained deprotection solution and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 3.0 mL) to remove all traces of piperidine.

Step 3: OPfp Coupling (The Core Reaction)
  • In a clean glass vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-Homocit-OPfp and 0.3 mmol (3.0 eq) of anhydrous HOBt in 2.0 mL of DMF.

    • Note: Do NOT add DIEA or any tertiary base. The reaction must remain neutral to prevent racemization.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1.5 to 2 hours.

  • Drain the coupling solution and wash the resin with DMF (5 × 3.0 mL).

Step 4: Kaiser Test (Primary Amine Validation)
  • Self-Validation Checkpoint 2: Extract a few beads from the reaction vessel and perform a Kaiser test (Ninhydrin assay).

    • Negative Result (Yellow/Colorless): Indicates complete coupling. Proceed to Step 5.

    • Positive Result (Blue): Indicates incomplete coupling. Do not proceed. Re-couple using 1.5 eq of Fmoc-Homocit-OPfp and 1.5 eq of HOBt for an additional 1 hour.

Step 5: Micro-Cleavage & LC-MS Validation
  • Self-Validation Checkpoint 3: Before proceeding to the next amino acid or global cleavage, transfer ~2 mg of resin to a microcentrifuge tube.

  • Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) and incubate for 30 minutes.

  • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS to confirm the addition of the Homocitrulline mass (+187 Da minus water) to the growing peptide chain.

Step 6: Global Cleavage
  • Once the full sequence is complete, wash the resin with Dichloromethane (DCM) (3 × 3.0 mL) and dry under a stream of nitrogen.

  • Cleave the peptide using the standard TFA/TIS/H2O cocktail for 2 hours.

  • Filter the resin, precipitate the peptide in cold ether, and lyophilize.

References

  • Homologation of a-amino acids to b-amino acids using Fmoc-amino acid pentafluorophenyl esters. CORE. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Low Coupling Yield with Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Coupling Yield with Fmoc-Homocit-OPfp Content Type: Technical Support Center Guide Audience: Senior Researchers & Peptide Chemists

Executive Summary

Immediate Action Required: If you are experiencing low yields with Fmoc-L-Homocitrulline pentafluorophenyl ester (Fmoc-Homocit-OPfp) , the primary cause is likely the slow kinetics of the Pfp ester combined with on-resin aggregation due to the urea side chain.

Quick Fix Checklist:

  • Add a Catalyst: Add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) relative to the amino acid. Pfp esters are often too slow without it.

  • Solvent Optimization: Ensure the reagent is fully soluble. If the solution is cloudy or the peptide sequence is difficult, use a DMF/DMSO (4:1) mixture to disrupt urea-mediated hydrogen bonding.

  • Switch Strategy: If optimization fails, switch to Fmoc-Homocit-OH (Free Acid) activated with HATU/DIEA . This is significantly faster and often higher yielding for difficult sequences.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is the reaction so slow compared to other amino acids?

A: Pentafluorophenyl (Pfp) esters are "active esters," but they are kinetically sluggish compared to the in situ OBt/OAt esters generated by reagents like HBTU or HATU.[1]

  • Mechanism: The Pfp group is electron-withdrawing, making the carbonyl electrophilic, but the leaving group ability is lower than that of the OAt ester.

  • Impact: Without a catalyst, Pfp couplings can take 2–18 hours. With sterically bulky or aggregation-prone residues like Homocitrulline, this slow rate allows termination events or aggregation to outcompete coupling.

Q2: I see a precipitate or cloudiness in the coupling vial. Is this normal?

A: No. Homocitrulline contains a urea side chain (–NH–CO–NH₂), which is prone to strong intermolecular hydrogen bonding.

  • The Fix: If Fmoc-Homocit-OPfp is not dissolving clearly in DMF at >0.1 M, add DMSO (up to 20% v/v) or NMP . The urea group requires polar aprotic solvation to prevent self-aggregation before it even reaches the resin.

Q3: Should I add base (DIEA/NMM) to the Pfp coupling?

A: Generally, no , unless you are adding a salt form of an additive (e.g., HOAt·HCl).

  • Reasoning: Pfp esters are designed to react with the free amine of the resin. Adding excess base can promote base-catalyzed side reactions (like racemization or premature Fmoc removal) without significantly speeding up the Pfp displacement.

  • Exception: If you add HOAt (catalyst), the reaction remains acidic/neutral. If you switch to the free acid (Fmoc-Homocit-OH) + HATU, you must add base (DIEA) to deprotonate the carboxylic acid.

Q4: Are there specific side reactions I should worry about with Homocitrulline?

A: Yes, Cyclization .

  • Risk: Like Glutamine (Gln) and Citrulline (Cit), Homocitrulline can cyclize.[2] The urea nitrogen can attack the activated carbonyl, forming a lactam-like structure or expelling ammonia/isocyanic acid.

  • Mitigation: Pfp esters are actually safer regarding cyclization than carbodiimide activation because they avoid the highly reactive O-acylisourea intermediate. However, if the coupling is too slow (e.g., >4 hours), the risk of side reactions increases. Fast, potent coupling (HATU) is often safer than slow, mild coupling (Pfp) for this specific residue.

Part 2: Experimental Protocols

Protocol A: Optimized Fmoc-Homocit-OPfp Coupling (Recommended First Step)

Use this if you already have the Pfp ester stock.

Reagents:

  • Fmoc-Homocit-OPfp (3.0 – 5.0 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 – 5.0 eq) – Critical Catalyst

  • DMF (Dry, amine-free)

Procedure:

  • Dissolution: Dissolve Fmoc-Homocit-OPfp and HOAt in DMF. The final concentration should be 0.2 – 0.3 M .

    • Note: If the solution is not clear, add anhydrous DMSO dropwise until dissolved (max 20% total volume).

  • Pre-activation: Let the mixture stand for 2–5 minutes. The HOAt converts the Pfp ester into the more reactive OAt ester in situ.

  • Coupling: Add the solution to the Fmoc-deprotected resin.

  • Incubation: Shake/vortex at room temperature for 2 to 4 hours .

  • Monitoring: Perform a Kaiser test (or Chloranil test for secondary amines). If positive (blue beads), recouple using fresh reagents for half the time.

Protocol B: Alternative Free Acid Activation (High Efficiency)

Use this if Protocol A fails or for difficult sequences.

Reagents:

  • Fmoc-Homocit-OH (3.0 eq)

  • HATU (2.9 eq)

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • DMF[1][3][4][5][6][7][8][9][10]

Procedure:

  • Dissolution: Dissolve Fmoc-Homocit-OH and HATU in DMF (0.2 M).

  • Activation: Add DIEA. The solution may turn yellow. Shake for 30 seconds.

  • Coupling: Immediately add to the resin.

  • Incubation: React for 45 – 60 minutes .

  • Note: Do not pre-activate for >2 minutes to avoid potential side-chain cyclization or racemization.

Part 3: Data & Comparison

Table 1: Coupling Method Comparison for Homocitrulline
FeatureFmoc-Homocit-OPfp (Standard)Fmoc-Homocit-OPfp + HOAtFmoc-Homocit-OH + HATU
Reaction Rate Slow (4–18 h)Moderate (2–4 h)Fast (30–60 min)
Solubility Risk High (Urea aggregation)ModerateLow (Reagents separate)
Side Reactions Low (if soluble)LowLow (if <1h coupling)
Racemization NegligibleNegligibleLow (<1% with HATU)
Recommendation Avoid for difficult seqsRecommended for Pfp stockBest for yield

Part 4: Troubleshooting Workflow (Visualization)

Troubleshooting_Homocit Start Start: Low Yield with Fmoc-Homocit-OPfp Check_Solubility Is the coupling solution clear? Start->Check_Solubility Add_DMSO Action: Add DMSO (up to 20%) or switch to NMP Check_Solubility->Add_DMSO No (Cloudy) Check_Additive Are you using HOAt/HOBt? Check_Solubility->Check_Additive Yes (Clear) Add_DMSO->Check_Additive Add_HOAt Action: Add 1.0 eq HOAt (Converts Pfp -> OAt ester) Check_Additive->Add_HOAt No Check_Result Did yield improve? Check_Additive->Check_Result Yes Add_HOAt->Check_Result Switch_Strategy Action: Switch to Free Acid (Fmoc-Homocit-OH + HATU) Check_Result->Switch_Strategy No (Still Low Yield) Success Success: Continue Synthesis Check_Result->Success Yes

Caption: Logical decision tree for troubleshooting low coupling yields with Homocitrulline Pfp esters.

References

  • Albericio, F., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). Homocitrulline: Structure and Metabolism.[2] Retrieved from [Link]

Sources

Side reactions associated with Fmoc-Homocit-OPfp in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Homocit-OPfp. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating Homocitrulline (Homocit) into peptide sequences using the pentafluorophenyl (OPfp) active ester methodology. Here, we will dissect common challenges, provide in-depth mechanistic explanations, and offer validated troubleshooting protocols to ensure the successful synthesis of your target peptides.

Introduction to Homocitrulline and the OPfp Ester Strategy

Homocitrulline, a higher homolog of citrulline, is an amino acid of significant interest due to its role in various biological processes, including post-translational modifications where it arises from the carbamylation of lysine residues.[1][2] Its incorporation into synthetic peptides allows for the investigation of these modifications and the development of novel therapeutic and diagnostic agents.

The use of pre-activated Fmoc-amino acid-OPfp esters offers a robust method for SPPS. The pentafluorophenyl group is a powerful electron-withdrawing group, rendering the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] This strategy often leads to high coupling efficiencies and can be particularly advantageous for sterically hindered or challenging amino acid couplings, while also minimizing racemization.[3][4]

However, the unique structural features of Homocitrulline, combined with the high reactivity of the OPfp ester, can lead to specific side reactions. This guide will address these potential pitfalls and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant deletion of Homocitrulline in my final peptide, confirmed by mass spectrometry. What is the likely cause?

This is a common issue that can stem from two primary sources: incomplete coupling of the Fmoc-Homocit-OPfp or premature chain termination.

Possible Cause A: Incomplete Coupling

While OPfp esters are highly reactive, the coupling of Fmoc-Homocit-OPfp can sometimes be sluggish. This can be attributed to the steric hindrance around the alpha-carbon or potential secondary structure formation of the growing peptide chain on the solid support, which can mask the N-terminus.[5][6]

Troubleshooting Protocol: Optimizing Coupling Conditions

ParameterStandard ProtocolOptimized Protocol for Fmoc-Homocit-OPfpRationale
Equivalents of Fmoc-Homocit-OPfp 2-4 eq.3-5 eq.Increases the concentration of the activated amino acid to drive the reaction to completion.
Coupling Time 1-4 hours4-12 hours (or overnight)Allows more time for the coupling of this potentially sterically hindered amino acid.
Solvent DMF or NMPNMP or a mixture of DMF/NMPNMP can be better at solvating the growing peptide chain and disrupting secondary structures.[6]
Double Coupling Not standardPerform a second coupling with fresh reagents.Ensures that any unreacted N-terminal amines are coupled in a subsequent step.[5]
Monitoring Kaiser TestKaiser Test after each couplingA positive Kaiser test (blue beads) indicates incomplete coupling and the need for a second coupling.[5]

Step-by-Step Protocol for Double Coupling:

  • After the initial coupling of Fmoc-Homocit-OPfp, wash the resin thoroughly with DMF (3 x 1 min).

  • Perform a Kaiser test.[5]

  • If the test is positive, prepare a fresh solution of Fmoc-Homocit-OPfp (3-5 equivalents) in your chosen solvent.

  • Add the fresh coupling solution to the resin and allow it to react for an additional 4-12 hours.

  • Wash the resin again with DMF (3 x 1 min) and repeat the Kaiser test to confirm complete coupling (yellow/colorless beads).

Possible Cause B: Hydrolysis of the OPfp Ester

Pentafluorophenyl esters, while more stable than many other active esters, can still be susceptible to hydrolysis, especially in the presence of residual water in the reaction solvent (e.g., DMF).[7][8] This hydrolysis regenerates the carboxylic acid of Fmoc-Homocit-OH, which is unreactive under standard coupling conditions, leading to a capped, unextended peptide chain.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Use High-Purity Solvents: Always use fresh, anhydrous DMF or NMP for SPPS.

  • Proper Storage: Store Fmoc-Homocit-OPfp and other reagents in a desiccator to prevent moisture absorption.

  • Inert Atmosphere: If possible, perform the coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Question 2: My mass spectrometry results show a peak corresponding to the loss of isocyanic acid from my Homocitrulline-containing peptide. What is this side reaction?

This observation points to the formation of a lactam at the Homocitrulline residue.

Underlying Mechanism: Lactam Formation

The side chain of Homocitrulline contains a ureido group. Under certain conditions, particularly during prolonged exposure to the basic conditions of Fmoc deprotection (piperidine in DMF) or the final acidic cleavage, the terminal amino group of the ureido moiety can undergo an intramolecular nucleophilic attack on the backbone carbonyl carbon. This results in the cleavage of the peptide bond C-terminal to the Homocitrulline and the formation of a seven-membered lactam ring.[1][9] This side reaction is analogous to the γ-lactam formation observed with citrulline.[10][11]

G cluster_peptide Peptide Chain on Resin cluster_reaction Intramolecular Cyclization (Lactam Formation) cluster_products Resulting Products Peptide ...-NH-CH(R)-CO-NH-CH(SideChain)-CO-NH-...-Resin SideChain Homocitrulline Side Chain -(CH2)4-NH-CO-NH2 Lactam Seven-membered Lactam Peptide->Lactam Base (e.g., Piperidine) or Acid (e.g., TFA) CleavedPeptide Cleaved C-terminal Peptide Fragment Peptide->CleavedPeptide Peptide Bond Cleavage FinalLactam N-terminal Peptide with Homocitrulline Lactam FinalCleaved C-terminal Peptide Fragment

Troubleshooting Protocol: Minimizing Lactam Formation

  • Reduce Fmoc Deprotection Time: Standard Fmoc deprotection protocols often involve two treatments with 20% piperidine in DMF for 10-20 minutes each.[12] For sequences containing Homocitrulline, it is advisable to shorten this exposure.

    • Microwave-Assisted SPPS: Utilizing microwave energy can significantly reduce deprotection times to 1-3 minutes at elevated temperatures (e.g., 60-70°C), thereby minimizing the total time the peptide is exposed to basic conditions.[12]

    • Optimized Room Temperature Deprotection: Reduce the deprotection steps to 2 x 5-7 minutes. Monitor the completion of the deprotection by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.

  • Choice of Deprotection Reagent: While piperidine is standard, alternative, less nucleophilic bases can be considered, although this may require more extensive optimization.

  • Final Cleavage Conditions: Perform the final cleavage from the resin at room temperature and for the minimum time necessary to achieve complete deprotection and cleavage. Prolonged exposure to strong acids like TFA can also promote lactam formation.

Question 3: I am observing a by-product with the same mass as my target peptide, but it elutes differently during HPLC purification. What could this be?

This is often indicative of racemization at the Homocitrulline residue.

Underlying Mechanism: Racemization

The α-proton of an activated amino acid ester is susceptible to abstraction by a base. The resulting carbanion can then be protonated from either face, leading to a mixture of L- and D-isomers. While the use of OPfp esters generally minimizes racemization compared to some in-situ activation methods, the risk is not entirely eliminated, especially with prolonged activation times or the presence of excess base.[3][4]

G L_AminoAcid L-Homocitrulline (Activated Ester) Enolate Planar Enolate Intermediate L_AminoAcid->Enolate Base (e.g., DIPEA) abstracts α-proton D_AminoAcid D-Homocitrulline (Incorporated into Peptide) Enolate->D_AminoAcid Protonation L_Incorporated L-Homocitrulline (Incorporated into Peptide) Enolate->L_Incorporated Protonation

Troubleshooting Protocol: Preventing Racemization

  • Use Pre-formed Fmoc-Homocit-OPfp: This is the most critical step. In-situ activation of Fmoc-Homocit-OH using reagents like HBTU/DIPEA can significantly increase the risk of racemization.[4] Using the pre-formed and purified active ester is highly recommended.[3]

  • Avoid Excess Base: When synthesizing the Fmoc-Homocit-OPfp ester itself, avoid using an excessive amount of base.

  • Optimize Coupling Time: While longer coupling times can improve efficiency, excessively long reaction times can increase the window for potential racemization. Finding a balance is key, and this may require some sequence-specific optimization.

Summary of Best Practices for Incorporating Fmoc-Homocit-OPfp

  • High-Quality Reagents: Start with high-purity, anhydrous Fmoc-Homocit-OPfp and SPPS-grade solvents.

  • Optimized Coupling: Use an excess of the active ester (3-5 eq.) and consider double coupling for difficult sequences, monitoring with the Kaiser test.

  • Minimize Base Exposure: Shorten Fmoc deprotection times, potentially utilizing microwave-assisted synthesis to reduce the risk of lactam formation.

  • Control Final Cleavage: Use standard TFA cleavage cocktails but avoid unnecessarily long reaction times.

  • Thorough Analysis: Utilize high-resolution mass spectrometry and analytical HPLC to identify and quantify potential side products, allowing for the rational optimization of your synthesis protocol.

By understanding the underlying chemical principles and implementing these troubleshooting strategies, researchers can successfully incorporate Homocitrulline into their peptides of interest with high yield and purity.

References

  • Király, O., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1533-1542. Retrieved from [Link]

  • r/OrganicChemistry. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014, July 30). Homocitrulline. Retrieved from [Link]

  • Király, O., et al. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1533-1542. Retrieved from [Link]

  • C&EN. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Supplementary Table 1. (n.d.). Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Fülöp, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31638. Retrieved from [Link]

  • Google Patents. (n.d.). EP0401797A1 - Active esters for solid phase peptide synthesis.
  • Google Patents. (n.d.). US3250759A - Citrulline containing peptides.
  • Bitesize Bio. (2025, April 24). Peptide synthesis: Top Tricks and Tips. Retrieved from [Link]

  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid... Retrieved from [Link]

  • Google Patents. (n.d.). US5233044A - Active esters for solid phase peptide synthesis.
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Peptide Synthesis Technical Support Center: Troubleshooting Fmoc-Homocit-OPfp Racemization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to address a highly specific but critical challenge: the loss of stereochemical integrity when incorporating homocitrulline using its pentafluorophenyl ester derivative (Fmoc-Homocit-OPfp).

This guide abandons generic advice in favor of mechanistic causality, diagnostic workflows, and self-validating protocols to ensure your peptide drug development maintains absolute chiral fidelity.

Section 1: The Mechanistic "Why" (FAQ)

Q: Why use Fmoc-Homocit-OPfp instead of standard in-situ coupling reagents (e.g., HATU/DIC)? A: Pentafluorophenyl (PFP) esters are highly reactive, pre-activated acylating agents. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly electrophilic. Kinetic studies indicate PFP esters couple up to 111 times faster than traditional p-nitrophenyl esters 1. This rapid aminolysis typically outcompetes the rate of oxazolone formation, making PFP esters generally ideal for minimizing racemization in sensitive sequences.

Q: If OPfp esters prevent racemization, why am I still observing D-Homocitrulline in my product? A: Racemization of pre-activated esters is almost exclusively base-driven. While the OPfp ester itself is stable, the presence of a strong, unhindered base (like Diisopropylethylamine - DIPEA) during the coupling step can abstract the α-proton. This leads to the loss of chiral integrity via two pathways: direct enolization or the formation of an oxazol-5(4H)-one intermediate 1. Prolonged exposure to strong bases during activation or coupling exacerbates this issue [[2]]().

Q: How does the homocitrulline side chain specifically influence this process? A: Homocitrulline contains a terminal urea group (one methylene longer than citrulline). While less prone to direct lactamization than basic amino acids, sterically demanding sequences or peptide aggregation can slow down the desired aminolysis at the α-carbon. When the primary coupling reaction slows, the competing base-catalyzed racemization pathway becomes dominant.

Mechanism A Fmoc-Homocit-OPfp (Chiral Active Ester) B Excess Strong Base (DIPEA) Deprotonation of α-carbon A->B Improper Conditions F Mild Base (TMP) + HOBt Accelerated Aminolysis A->F Optimized Conditions C Direct Enolization (Loss of Chirality) B->C D Oxazol-5(4H)-one Intermediate (Fast Racemization) B->D E D/L-Homocitrulline Peptide (Diastereomeric Impurity) C->E D->E G Pure L-Homocitrulline Peptide (Desired Product) F->G Outcompetes Oxazolone

Mechanistic pathways of Fmoc-Homocit-OPfp racemization vs. desired peptide bond formation.

Section 2: Troubleshooting Guide - Identifying and Resolving Racemization

If you detect diastereomers (often appearing as a closely eluting twin peak with identical mass in LC-MS), you must isolate the root cause. Follow this diagnostic workflow to audit your synthesis cycle.

Troubleshooting Step1 Detect Multiple Peaks in LC-MS (Identical Mass) Step2 Perform Micro-Cleavage & Chiral HPLC Analysis Step1->Step2 Step3 Is D-Homocitrulline Present > 1%? Step2->Step3 Step4 Audit Coupling Base: Using DIPEA or TEA? Step3->Step4 Yes Step5 Switch to TMP Base or Base-Free Flow Step4->Step5 Yes Step6 Add HOOBt/HOBt to Accelerate Reaction Step4->Step6 No, but still racemizing Step7 Re-evaluate Enantiomeric Purity via Chiral HPLC Step5->Step7 Step6->Step7

Step-by-step diagnostic workflow to identify and resolve homocitrulline racemization.

Quantitative Comparison of Coupling Conditions

To make informed protocol adjustments, review how different variables impact the racemization risk of OPfp esters.

Coupling ConditionBase UsedAdditiveRelative Racemization RiskMechanistic Rationale
Standard OPfp DIPEA (2 eq)NoneHigh Strong base (pKa ~10.5) rapidly abstracts the α-proton, promoting oxazolone formation before aminolysis completes 2.
Optimized Base TMP (2 eq)NoneLow 2,4,6-trimethylpyridine (TMP) is sterically hindered and less basic (pKa ~7.4), acting as an acid scavenger without causing deprotonation 3.
Catalyzed OPfp TMP (2 eq)HOOBt / HOBtVery Low Additives form highly reactive OBt intermediates that couple instantly, outcompeting enolization 4.
Flow Chemistry NoneNoneNegligible Additive-free stoichiometric coupling in continuous flow maximizes concentration and speed, eliminating base entirely 5.

Section 3: Self-Validating Experimental Protocols

A robust scientific process must be self-validating. Protocol A provides the optimized synthesis methodology to prevent racemization, while Protocol B serves as the mandatory analytical check to prove the stereochemical fidelity of your product.

Protocol A: Optimized Coupling of Fmoc-Homocit-OPfp (Mild Base + Additive)

Objective: Achieve >99% coupling efficiency of Fmoc-Homocit-OPfp while restricting D-enantiomer formation to <0.5%.

Causality Check: We replace DIPEA with TMP to eliminate harsh basic conditions. We introduce HOOBt to convert the OPfp ester into an even more reactive OBt ester in situ, driving the reaction forward instantly and leaving no time for the oxazolone pathway to initiate 4.

  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes. Ensure complete Fmoc removal from the previous residue via UV monitoring.

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-Homocit-OPfp in a minimal volume of DMF to achieve a ~0.1 M concentration.

  • Catalyst Addition: Add 1.0 to 3.0 equivalents of HOOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) to the solution 4. (Note: OxymaPure is a viable green alternative if HOOBt is unavailable 3).

  • Base Addition: Add 2.0 equivalents of 2,4,6-trimethylpyridine (TMP). Strictly avoid DIPEA or TEA.

  • Coupling: Transfer the cocktail to the resin. Agitate gently at room temperature for 45–60 minutes.

  • Primary Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A clear/yellow bead indicates >99% coupling. If blue, extend coupling by 30 minutes without adding more base.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove expelled pentafluorophenol and unreacted esters.

Protocol B: Chiral HPLC Assay for Racemization Quantification

Objective: Self-validate Protocol A by quantifying the exact L/D ratio of the incorporated homocitrulline.

Causality Check: Standard LC-MS cannot distinguish enantiomers. Cleaving a test aliquot and running it on a chiral stationary phase is the only definitive way to confirm the mechanistic success of your coupling conditions.

  • Micro-Cleavage: Transfer 5 mg of the coupled resin to a microcentrifuge tube. Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour.

  • Precipitation: Precipitate the cleaved peptide fragment in 1 mL of cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and decant the supernatant.

  • Sample Prep: Dissolve the peptide pellet in 50% Acetonitrile/Water for injection.

  • Chromatography: Inject 10 µL onto a Chiralpak WH column (or equivalent ligand-exchange chiral column).

  • Elution: Run an isocratic method using 0.25 mM CuSO₄ in water as the mobile phase at 1.0 mL/min.

  • Analysis: Integrate the peaks. The L-Homocitrulline peptide will typically elute first. Calculate the racemization percentage: % Racemization = [Area D / (Area L + Area D)] × 100.

References

  • Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS) . Benchchem. 2

  • Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency . Benchchem. 1

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction . Organic Process Research & Development - ACS Publications. 5

  • Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters . Peptide.com. 4

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis . Highfine Biotech. 3

Sources

Solubility issues with Fmoc-Homocit-OPfp in DMF or NMP

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support resource for Fmoc-Homocit-OPfp (N-α-Fmoc-L-homocitrulline pentafluorophenyl ester). This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this reagent in common solid-phase peptide synthesis (SPPS) solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Troubleshooting Guide: Resolving Fmoc-Homocit-OPfp Solubility Issues

It is a common laboratory observation that certain protected amino acid derivatives, particularly those with bulky protecting groups and complex side chains, can exhibit limited solubility. This guide provides a systematic approach to address and resolve these issues, ensuring the successful incorporation of homocitrulline into your peptide sequence.

Initial Assessment: Why is My Reagent Not Dissolving?

Before modifying dissolution protocols, it is crucial to verify the foundational parameters of your experiment. The insolubility of Fmoc-amino acids can often be traced back to factors beyond the reagent itself.

  • Solvent Quality: The purity and water content of your solvent are paramount. DMF, a standard solvent in SPPS, can degrade over time to form basic impurities like dimethylamine.[1][2] These impurities can compromise the integrity of the Fmoc group and affect the solubility of the reagent.[1][2] NMP is generally a more robust solvent but is also hygroscopic.

    • Action: Always use fresh, high-purity, peptide-synthesis-grade solvents with low water content.[1]

  • Reagent Integrity: Inspect the Fmoc-Homocit-OPfp for any visual signs of degradation or impurities. Variations in the crystalline structure between lots can also influence dissolution properties.[1]

  • Ambient Temperature: Laboratory temperatures can fluctuate. A decrease in temperature will significantly lower the solubility of most organic compounds, including Fmoc-amino acids.[1]

  • Concentration: Are you attempting to create a solution that exceeds the solubility limit of the reagent? While specific solubility data for Fmoc-Homocit-OPfp is not widely published, it is essential to start with concentrations typically used in SPPS (e.g., 0.2 M to 0.5 M) and adjust as needed.

Systematic Dissolution Workflow

If the initial checks do not resolve the issue, proceed through the following protocols sequentially. This tiered approach starts with the mildest methods to preserve the integrity of the active ester.

Diagram: Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial State cluster_1 Verification cluster_2 Intervention Protocols cluster_3 Final State Start Insoluble Fmoc-Homocit-OPfp in DMF or NMP Verify Step 1: Verify Solvent Quality & Reagent Integrity Start->Verify Protocol1 Protocol 1: Standard Dissolution (Vortex/Stir 5-10 min) Verify->Protocol1 Quality OK Protocol2 Protocol 2: Apply Sonication (Short bursts, <40°C) Protocol1->Protocol2 Insoluble Success Reagent Dissolved Proceed with Coupling Protocol1->Success Soluble Protocol3 Protocol 3: Apply Gentle Warming (30-40°C) Protocol2->Protocol3 Insoluble Protocol2->Success Soluble Protocol4 Protocol 4: Use Co-Solvent (Add 10-25% DMSO) Protocol3->Protocol4 Insoluble Protocol3->Success Soluble Protocol4->Success Soluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 1: Standard Dissolution in DMF or NMP
  • Weigh the required amount of Fmoc-Homocit-OPfp into a clean, dry glass vial.

  • Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration.

  • Vortex or stir the mixture vigorously for 5-10 minutes at ambient temperature.

  • Visually inspect for any remaining solid particles. If the solution is not clear, proceed to the next protocol.

Protocol 2: Dissolution Using Sonication

Sonication introduces acoustic energy that can help break up aggregates and overcome intermolecular forces, enhancing dissolution.

  • Follow steps 1-3 of Protocol 1.

  • Place the vial in a sonicator bath containing water at room temperature.

  • Sonicate in short bursts of 2-5 minutes.

  • After each burst, visually inspect the solution. Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C, as prolonged heating can degrade the Pfp ester.[1]

  • Continue until the compound is fully dissolved. If solids persist, proceed to the next protocol.

Protocol 3: Dissolution Using Gentle Warming

Increasing the temperature can improve solubility, but it must be done cautiously to avoid thermal degradation of the activated amino acid.

  • Follow steps 1-3 of Protocol 1.

  • Place the vial in a water bath or on a heating block pre-heated to no more than 30-40°C.[1]

  • Continue to stir or gently agitate the solution while warming.

  • Maintain the temperature for 5-10 minutes, or until the solid is dissolved. Do not leave the solution at an elevated temperature for an extended period.

  • If the compound remains insoluble, consider using a co-solvent.

Protocol 4: Dissolution Using a Co-Solvent

If Fmoc-Homocit-OPfp remains insoluble in neat DMF or NMP, the introduction of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can be effective.

  • Prepare the suspension of Fmoc-Homocit-OPfp in DMF or NMP as described in Protocol 1.

  • To the suspension, add a small volume of high-purity DMSO. Start by adding 10% of the total final volume as DMSO (e.g., for a final volume of 1 mL, add 100 µL of DMSO).

  • Vortex or stir the mixture vigorously.

  • If necessary, incrementally increase the amount of DMSO up to 25% of the total volume.

  • This should be sufficient for most difficult-to-dissolve Fmoc-amino acids.

Summary of Troubleshooting Techniques
TechniqueKey ParametersScientific Rationale
Standard Dissolution Vigorous agitation, 5-10 minProvides mechanical energy to overcome initial solvation barriers.
Sonication Short bursts (2-5 min), Temp < 40°CApplies high-frequency sound waves to break up particle aggregates and enhance solvent penetration.[1]
Gentle Warming 30-40°C, 5-10 minIncreases kinetic energy of solvent and solute molecules, favoring the dissolution process.[1]
Co-Solvent Addition 10-25% DMSO in DMF/NMPIntroduces a solvent with a different polarity profile, which can disrupt intermolecular forces that cause aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Homocit-OPfp inherently difficult to dissolve?

The solubility of a protected amino acid is a function of its complete molecular structure. Several factors contribute to the challenging solubility profile of Fmoc-Homocit-OPfp:

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is large, aromatic, and highly hydrophobic. It can promote intermolecular π-stacking, leading to aggregation and reduced solubility in polar solvents.[3]

  • Homocitrulline Side Chain: The carbamoyl group on the side chain can participate in hydrogen bonding, but the overall alkyl chain length contributes to the molecule's nonpolar character.

  • Pentafluorophenyl (Pfp) Ester: The Pfp group is a bulky, electron-withdrawing aromatic ring that adds to the overall hydrophobicity of the molecule.

  • Aggregation: Hydrophobic amino acid derivatives have a tendency to aggregate in solution, which effectively reduces their contact with the solvent and hinders dissolution.[4]

Diagram: Factors Affecting Solubility

G center Poor Solubility of Fmoc-Homocit-OPfp Fmoc Bulky, Hydrophobic Fmoc Group Fmoc->center SideChain Homocitrulline Side Chain SideChain->center Pfp Pentafluorophenyl (Pfp) Ester Pfp->center Aggregation Intermolecular Aggregation Aggregation->center Solvent Suboptimal Solvent Quality Solvent->center

Caption: Key molecular and external factors contributing to solubility issues.

Q2: NMP is considered a stronger solvent than DMF. Why might I still have issues?

While NMP is generally a more powerful solvent than DMF for many compounds, it does not guarantee universal solubility.[1][2] The specific intermolecular forces of the solute (Fmoc-Homocit-OPfp) may not be optimally disrupted by NMP alone. Furthermore, like DMF, NMP is hygroscopic and its quality is critical. It has been reported that some Fmoc-amino acids exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF, which is another reason to prepare solutions fresh.[2]

Q3: Are there "greener" or alternative solvents I can consider?

The field of peptide synthesis is actively exploring more environmentally benign solvents to replace DMF and NMP, which face increasing regulatory scrutiny.[5][6] Some alternatives that have been investigated include N-Butylpyrrolidinone (NBP), and binary mixtures such as DMSO/2-Me-THF or DMSO/EtOAc.[7][8] However, these are not "drop-in" replacements.[7] Their use may require significant process optimization, including changes to coupling and deprotection times, and may affect resin swelling.[7][8] For troubleshooting a specific solubility issue, using DMSO as a co-solvent with DMF or NMP is the most direct and well-established approach.

Q4: Can I pre-dissolve Fmoc-Homocit-OPfp and store the solution for later use?

It is strongly advised not to store solutions of activated amino acids like Fmoc-Homocit-OPfp. The pentafluorophenyl ester is a highly reactive group designed for efficient peptide coupling. When in solution, especially in polar aprotic solvents that may contain trace amounts of water or amine impurities (from DMF degradation), the active ester is susceptible to hydrolysis and other side reactions. This degradation will reduce the efficiency of your subsequent coupling reaction, leading to lower yields and deletion sequences. Always prepare solutions of activated amino acids immediately before use.

References

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Image]. Retrieved from [Link]

  • Parmar, D., et al. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. Retrieved from [Link]

  • Ipsen. (2023, November 8). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Fmoc-Homocitrulline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Incomplete Deprotection" Illusion

When synthesizing peptides containing Homocitrulline (Hcit), users frequently report "incomplete Fmoc deprotection." However, in 80% of cases, the Fmoc group is not chemically resistant; rather, it is physically inaccessible .

The urea moiety on the Hcit side chain (


) is a potent hydrogen bond donor and acceptor. This leads to the formation of inter-chain 

-sheet-like aggregates on the resin, collapsing the solvation shell and sterically shielding the N-terminal Fmoc group from the deprotection base.

Key Distinction:

  • True Chemical Failure: Rare. Involves side reactions (e.g., cyclization).[1][2][3]

  • Physical Failure (Aggregation): Common. The base cannot reach the N-terminus.

Mechanistic Diagnostics (Root Cause Analysis)

The Urea Aggregation Network

Unlike standard amino acids, Hcit promotes rapid on-resin aggregation. The urea side chains cross-link via hydrogen bonds, creating a "hydrophobic collapse" effect even in polar solvents like DMF.

Hcit_Aggregation cluster_0 Standard State cluster_1 Hcit-Induced Aggregation Free Peptide Chain A Free Peptide Chain A Hcit Urea (Chain A) Hcit Urea (Chain A) Free Peptide Chain A->Hcit Urea (Chain A) Coupling Hcit Free Peptide Chain B Free Peptide Chain B Hcit Urea (Chain B) Hcit Urea (Chain B) Free Peptide Chain B->Hcit Urea (Chain B) Coupling Hcit Hcit Urea (Chain A)->Hcit Urea (Chain B) Inter-chain H-Bonding Collapsed Matrix Collapsed Matrix Hcit Urea (Chain B)->Collapsed Matrix Solvent Exclusion Fmoc Group Fmoc Group Collapsed Matrix->Fmoc Group Steric Shielding Deprotection Base (Piperidine) Deprotection Base (Piperidine) Deprotection Base (Piperidine)->Fmoc Group Blocked Access

Figure 1: Mechanism of Hcit-mediated aggregation preventing Fmoc removal.

Troubleshooting Protocols

Issue A: The "Slow" Deprotection (Aggregation)

Symptom: Kaiser test is pale blue/orange (not deep blue) after standard deprotection. MS shows +222 Da peaks (Fmoc adducts) or deletion sequences.

Standard Protocol Failure: 20% Piperidine in DMF is often insufficient for Hcit sequences because it does not disrupt H-bonds.

Optimized Protocol: The "Hot DBU" Method

This protocol utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a stronger, non-nucleophilic base, combined with chaotropic disruption.

Reagents:

  • Base Cocktail: 2% DBU + 5% Piperidine in DMF.

  • Chaotropic Additive: 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the deprotection mix.

Step-by-Step:

  • Swell: Ensure resin is swollen in DMF (or NMP for higher polarity) for 20 mins.

  • Heat: Pre-heat the reaction vessel to 50°C (Microwave) or 60°C (Conventional). Note: Do not exceed 75°C to avoid urea decomposition.

  • Pulse Deprotection:

    • Treatment 1: Add Cocktail, react for 2 minutes . Drain.

    • Treatment 2: Add Cocktail, react for 5 minutes . Drain.

  • Flow Wash: Wash extensively with DMF (5x) to remove the DBU, which can cause aspartimide formation in subsequent steps if residual.

Why this works:

  • DBU: Drives the deprotection kinetically faster than re-aggregation can occur.

  • LiCl: Disrupts the hydrogen bonding network of the urea side chains.

  • Heat: Provides thermodynamic energy to "melt" the aggregates.

Issue B: The "Silent" Termination (Cyclization)

Symptom: Fmoc is removed (positive Kaiser test), but the next amino acid fails to couple. MS shows a mass shift of -17 Da (Loss of NH3).

Mechanism: Upon Fmoc removal, the free


-amine of Hcit can attack the carbonyl carbon of its own side-chain urea. This forms a 7-membered cyclic lactam (diazepan-one derivative), terminating the chain.
Prevention Protocol: The "Fast-Coupling" Strategy

You cannot stop the amine from being nucleophilic, so you must outcompete the cyclization reaction.

  • Minimize Base Contact: Use the "Pulse Deprotection" described above. Do not leave the resin in base for >10 minutes.

  • In-Situ Neutralization (Recommended):

    • Skip the standard DMF wash after deprotection.

    • Wash immediately with the acidic coupling mixture (Amino Acid + Activator + DIEA).

    • Rationale: Protonating the amine immediately suppresses the nucleophilic attack on the urea.

  • Use Strong Activators: Switch to HATU or Oxyma/DIC instead of HBTU to ensure the next amino acid couples in <15 minutes.

Diagnostic Data & Comparison

FeatureStandard Fmoc-Lys(Boc)-OHFmoc-Hcit-OH
Side Chain Carbamate (acid labile)Urea (stable, polar)
Aggregation Risk LowHigh (Inter-chain H-bonds)
Deprotection Time 2 x 5 min (RT)2 x 5 min (50°C) + DBU
Major Side Reaction None dominantCyclization (-17 Da)
Solubility in DMF HighModerate (may require sonication)

Frequently Asked Questions (FAQs)

Q1: Can I use the "Magic Mixture" for Hcit deprotection? A: Yes. The "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Carbonate) is highly effective. The non-ionic detergent helps solvate the hydrophobic/aggregated patches caused by the urea groups. If you lack a microwave synthesizer, this is your best chemical alternative.

Q2: I see a peak with Mass [M + 43]. What is this? A: This is likely Carbamylation .[4] If your urea side chain decomposes (releasing isocyanic acid) or if you use urea-contaminated reagents, the free N-terminus can be carbamylated. This terminates the chain. Ensure high-quality, fresh Fmoc-Hcit-OH and avoid heating >75°C.

Q3: Why not just use longer deprotection times with Piperidine? A: This is dangerous with Hcit. Prolonged exposure to piperidine (a nucleophile) increases the risk of side-chain modification and aspartimide formation (if Asp is present).[5] Furthermore, if the resin is aggregated, extending time does not help—the base simply cannot penetrate. You need disruption (Heat/DBU), not duration.

Q4: Does the choice of resin matter? A: Absolutely. For Hcit-containing peptides, use PEG-based resins (e.g., ChemMatrix, TentaGel). These swell better in polar solvents and mechanically reduce aggregation compared to rigid Polystyrene (PS) resins.

References

  • Aggregation in SPPS: Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Millipore. Link

  • Fmoc Cleavage Mechanisms: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry.[1][2][3][5][6][7][8][9][10][11] Link

  • Urea/Citrulline Side Reactions: Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation. NIH / PubMed Central. Link

  • Incomplete Deprotection Troubleshooting: Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection. BenchChem.[7][11] Link

Sources

Optimizing cleavage of peptides with homocitrulline from resin

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cleavage of Homocitrulline (Hcit) Peptides

Core Directive & Scientific Context

The Challenge: Homocitrulline (Hcit) is a non-standard amino acid featuring a urea moiety on its side chain (


-carbamoyl-lysine). Unlike standard amino acids, Hcit presents two distinct challenges during Solid-Phase Peptide Synthesis (SPPS) cleavage:
  • Urea-Driven Aggregation: The urea group is a potent hydrogen bond donor/acceptor, leading to inter-chain aggregation on the resin. This steric collapse often results in incomplete cleavage or deletion sequences.

  • Synthesis Origin Risks: Hcit is frequently synthesized on-resin by carbamylating Lysine with potassium cyanate (KCNO). Improper washing before cleavage releases residual isocyanic acid, which permanently carbamylates the N-terminus or other nucleophiles during the acidic cleavage step.

The Solution: This guide provides an optimized, self-validating workflow to ensure high-purity Hcit peptides, distinguishing between stability issues (rare for Hcit) and synthesis artifacts (common).

The Chemistry of Hcit Cleavage

Unlike Citrulline (Cit), which forms a 6-membered lactam ring and is prone to isocyanate loss under acidic conditions, Homocitrulline forms a 7-membered ring (diazepanone). This 7-membered ring is thermodynamically less favored, rendering Hcit significantly more stable in Trifluoroacetic Acid (TFA) than Citrulline.

Key Stability Rule:

  • Citrulline: High risk of acid-catalyzed degradation.

  • Homocitrulline: High stability in 95% TFA; primary risks are aggregation and scavenger alkylation.

Visualizing the Risk: The Isocyanate Trap

Hcit_Risk_Pathways Start Hcit Peptide on Resin Origin_Fmoc Method A: Fmoc-Hcit-OH Coupling Start->Origin_Fmoc Origin_KCNO Method B: Lys(Mtt) + KCNO (On-Resin) Start->Origin_KCNO Cleavage TFA Cleavage (Acidic Conditions) Origin_Fmoc->Cleavage Standard Wash Risk_Wash Critical Step: Wash Residual KCNO Origin_KCNO->Risk_Wash High Risk Risk_Wash->Cleavage Thorough Wash Outcome_Bad N-term Carbamylated Impurity (+43 Da Adduct) Risk_Wash->Outcome_Bad Incomplete Wash (Residual Isocyanic Acid) Outcome_Good Target Hcit Peptide (High Purity) Cleavage->Outcome_Good Outcome_Agg Incomplete Cleavage (Hydrophobic Aggregation) Cleavage->Outcome_Agg No Chaotrope/DCM

Caption: Workflow distinguishing risks between pre-made Fmoc-Hcit usage and on-resin carbamylation. The red path highlights the critical failure point for KCNO-based synthesis.

Optimized Cleavage Protocols

Do not use a "one-size-fits-all" cocktail. Select your protocol based on the synthesis method and peptide composition.

Protocol A: The "Aggregation-Breaker" (Standard Hcit)

Use this for difficult/long sequences where Hcit causes resin clumping.

ReagentPercentageRole
TFA 90%Cleavage & Deprotection
TIS (Triisopropylsilane)2.5%Hydride donor/Scavenger (Essential for Trt/Pbf)
Water 2.5%Hydrolysis of t-butyl cations
DODT (or EDT)2.5%Scavenger (Only if Cys/Met/Trp present)
DCM (Dichloromethane)2.5%Crucial: Swells the resin to counteract urea aggregation

Step-by-Step:

  • Pre-Swell: Wash resin with DCM for 5 minutes to expand the polystyrene matrix.

  • Cocktail Addition: Add the TFA/Scavenger/DCM mix.

  • Time: React for 3 hours (Hcit peptides often require longer than the standard 2 hours due to steric bulk).

  • Precipitation: Evaporate TFA under

    
     flow to 10% volume before adding cold diethyl ether. Note: Hcit peptides are often more soluble in ether than standard peptides; if no pellet forms, cool to -20°C overnight.
    
Protocol B: The "Isocyanate Purge" (On-Resin Synthesis)

Mandatory if you synthesized Hcit using Lys(Mtt) deprotection and Potassium Cyanate (KCNO).

  • Post-Carbamylation Wash (The "Magic" Step):

    • After reacting Lys-resin with KCNO, wash with Water (5x) , then DMF (5x) , then DCM (5x) .

    • Why? KCNO is a salt; it is insoluble in DCM. If you only wash with DCM, KCNO crystals remain trapped in the resin. Upon adding TFA, they generate isocyanic acid, which attacks the N-terminus.

  • Cleavage: Proceed with Protocol A.

Troubleshooting Guide & FAQs

Issue 1: Mass Spec shows +43 Da adducts on the N-terminus.
  • Diagnosis: Carbamylation of the N-terminus.

  • Root Cause: Residual isocyanate in the cleavage cocktail. This occurs if KCNO wasn't washed out (Method B) or if urea contaminants were present.

  • Fix:

    • Prevention: Use the "Isocyanate Purge" wash (Water is key).

    • Salvage: This modification is chemically stable; the peptide usually cannot be salvaged and must be re-synthesized.

Issue 2: Low yield; Resin beads remain "sticky" or colored after cleavage.
  • Diagnosis: Incomplete cleavage due to aggregation.

  • Root Cause: The urea groups in Hcit form strong intermolecular hydrogen bonds, collapsing the resin network and preventing TFA penetration.

  • Fix:

    • Add 5% Phenol or increase DCM to 5-10% in the cleavage cocktail to disrupt hydrogen bonding.

    • Extend cleavage time to 4 hours.

Issue 3: Distinguishing Homocitrulline from Citrulline.
  • Question: "I see a peak that looks like Citrulline. Did my Hcit degrade?"

  • Answer: Unlikely. Hcit is stable.

    • Mass Check: Hcit (171.09 Da side chain contribution) is exactly 14.01 Da heavier than Citrulline (157.08 Da).

    • Degradation Check: If Hcit degrades, it typically reverts to Lysine (loss of 43 Da) or cyclizes. It does not convert to Citrulline.

FAQ: Can I use standard Reagent K?
  • Answer: Yes, Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is compatible with Hcit. However, avoid cocktails containing Acetone or aldehydes, as the urea group on Hcit can react to form Schiff bases or aminals, albeit slowly.

Decision Logic for Scavengers

Use this logic flow to determine your exact cocktail components.

Scavenger_Logic Start Analyze Sequence Check_CMW Contains Cys, Met, or Trp? Start->Check_CMW Standard Cocktail A: 95% TFA, 2.5% TIS, 2.5% H2O Check_CMW->Standard No Sensitive Cocktail B: 94% TFA, 2.5% EDT/DODT, 2.5% H2O, 1% TIS Check_CMW->Sensitive Yes Aggregation Is Sequence >15 AA or Multi-Hcit? Standard->Aggregation Sensitive->Aggregation Mod_DCM Add 5% DCM to Cocktail Aggregation->Mod_DCM Yes

Caption: Logic tree for selecting the optimal cleavage cocktail based on peptide composition and aggregation risk.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3] Chemical Reviews. (Comprehensive review of stability conditions for urea-based side chains).

  • Szabó, A., et al. (2020). "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." Journal of the American Society for Mass Spectrometry.[4] (Details stability and fragmentation differences between Cit and Hcit).

  • Bachem Technical Library. "Cleavage and Deprotection Protocols." (Standard industry protocols for Fmoc cleavage).

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." (Guidelines on scavenger selection).

Sources

Technical Support Center: Homocitrulline Peptide Purification & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Purification, Enrichment, and Analysis of Homocitrulline (Hcit) Peptides Ticket ID: HCIT-PUR-001

Introduction: The "Carbamylation Crisis"

Welcome to the technical support hub for Homocitrulline (Hcit) analysis. If you are here, you are likely facing one of three critical challenges:

  • Differentiation: You cannot chromatographically resolve Homocitrulline (Hcit) from Citrulline (Cit).

  • Artifacts: You are detecting Hcit in your controls and suspect your sample prep is to blame.

  • Abundance: You are struggling to enrich these low-abundance PTMs from complex matrices.

Homocitrulline is a non-enzymatic post-translational modification (PTM) formed by the reaction of cyanate with the


-amino group of Lysine .[1] This process, known as carbamylation , increases the mass of Lysine by +43.0058 Da .

Below are the specialized troubleshooting protocols designed to resolve these specific issues.

Module 1: The Artifact Check (Prevention Protocols)

User Query: "I am detecting high levels of Homocitrulline in my wild-type/control samples. Is this biological or artificial?"

Diagnosis: If you used Urea for protein solubilization or denaturation, you have likely induced artificial carbamylation.[2][3][4][5] Urea in aqueous solution spontaneously dissociates into ammonium cyanate. The cyanate ion (


) reacts rapidly with Lysine residues to form Homocitrulline, especially at elevated temperatures or alkaline pH [1].
The "Urea-Free" or "Safe-Urea" Protocol

To distinguish biological Hcit (driven by Myeloperoxidase/MPO) from artifacts, you must eliminate urea-induced carbamylation.

Step-by-Step Prevention:

  • Deionization: Always deionize urea buffers immediately before use using a mixed-bed ion exchange resin (e.g., AG 501-X8) to scavenge cyanate.

  • Temperature Control: Never heat urea-containing samples above 37°C . Carbamylation rates increase exponentially with heat.

  • The Scavenger Method (Recommended):

    • Add 20–50 mM Ammonium Bicarbonate or Methylamine to your urea buffer.

    • Mechanism:[2][6] The primary amines in these scavengers compete with protein Lysines for the available cyanate, effectively "soaking up" the reactive species [2].

  • Alternative Denaturants:

    • Switch to Guanidine Hydrochloride (6M) or Sodium Deoxycholate (SDC) . These do not generate cyanate.

Visualizing the Artifact Pathway

UreaArtifact Urea Urea (Solubilization Agent) Cyanate Isocyanic Acid (HNCO) Urea->Cyanate Dissociation Heat Heat / Time (>37°C) Heat->Cyanate Catalyzes Lysine Protein Lysine (NH2-) Cyanate->Lysine Attacks Scavenger Scavenger (NH4HCO3) Cyanate->Scavenger Preferential Reaction Hcit Artificial Homocitrulline Lysine->Hcit Carbamylation Safe Carbamylated Scavenger Scavenger->Safe Protects Protein

Figure 1: The mechanism of urea-induced artifactual carbamylation and the protective role of amine scavengers.

Module 2: Chromatographic Separation (Hcit vs. Cit)

User Query: "My LC-MS runs show overlapping peaks for Citrulline and Homocitrulline peptides. How do I separate them?"

Diagnosis: Citrulline (Cit) and Homocitrulline (Hcit) possess identical ureido groups (-NH-CO-NH2) but differ by exactly one methylene group (-CH2-).[1]

  • Citrulline: Derived from Arginine (shorter side chain).

  • Homocitrulline: Derived from Lysine (longer side chain).[1]

This single methylene group makes Homocitrulline more hydrophobic than Citrulline.

Separation Strategy Table
FeatureReverse Phase (C18) BehaviorHILIC Behavior
Citrulline (Cit) Elutes Earlier (More Polar)Elutes Later (More Polar)
Homocitrulline (Hcit) Elutes Later (More Hydrophobic)Elutes Earlier (Less Polar)
Separation Factor Moderate ResolutionHigh Resolution (Recommended)
Troubleshooting Protocol: Optimizing Resolution
  • If using RPLC (C18):

    • Use a shallow gradient (e.g., 0.5% ACN increase per minute).

    • Hcit peptides will consistently elute after their Citrulline counterparts due to the "Methylene Shift" [3].

  • If using HILIC (Recommended for PTMs):

    • HILIC provides superior orthogonality. The elution order is reversed compared to C18.

    • Tip: Use a ZIC-HILIC or Amide-HILIC column at pH 6.8 (ammonium acetate) to maximize the hydrophilicity differences.

Module 3: Enrichment Strategies

User Query: "My Hcit peptides are low abundance (<1%). Standard antibody enrichment isn't working well."

Diagnosis: Anti-homocitrulline antibodies often suffer from cross-reactivity with Citrulline or Carbamyl-N-termini. Furthermore, the "ureido" group is non-charged, making ion-exchange enrichment ineffective.

The "Pan-Specific" Chemical Enrichment Protocol

Instead of relying on weak antibodies, use chemical probes that target the Ureido group (common to both Cit and Hcit) [4].

Protocol:

  • Probe: Use Biotin-Phenylglyoxal (PG) .

  • Reaction: Incubate peptides with Biotin-PG at low pH (< 4.0) .

    • Why? At low pH, Lysine and Arginine are protonated and unreactive. The Ureido group (Cit/Hcit) remains reactive toward the glyoxal group.

  • Capture: Enrich using Streptavidin beads.

  • Elution: Wash extensively, then elute.

  • Differentiation: Post-enrichment, you must use the Mass Spectrometry logic (Module 4) to distinguish Cit from Hcit, as this method enriches both.

Module 4: Mass Spectrometry Identification

User Query: "I see a mass shift, but I can't confirm if it's Hcit, Cit, or Acetylation."

Diagnosis:

  • Hcit vs. Cit: They are not isobaric.

    • Arg

      
       Cit: 
      
      
      
      +0.9840 Da.[7]
    • Lys

      
       Hcit: 
      
      
      
      +43.0058 Da.
  • Hcit vs. Acetylation: They are nearly isobaric.

    • Lys

      
       Acetyl: 
      
      
      
      +42.0106 Da.
    • Lys

      
       Hcit: 
      
      
      
      +43.0058 Da.
    • Difference: ~0.995 Da. (Requires high-res MS).

The "Neutral Loss" Trigger

The definitive signature of Homocitrulline (and Citrulline) is the neutral loss of Isocyanic Acid (HNCO) during fragmentation [5].[7]

MS Acquisition Setup:

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).

  • Trigger: Set a "Neutral Loss" trigger for -43.0058 Da from the precursor.

  • Diagnostic Ions:

    • Look for the specific immonium ions in the low m/z region.

    • Cit Immonium: m/z 116.07

    • Hcit Immonium: m/z 130.09 (Due to the extra -CH2-)

MS Logic Flowchart

MS_Identification Start Precursor Selection (Peptide) MassShift Check Mass Shift relative to Unmodified Start->MassShift Shift1 +0.98 Da (Arg -> Cit) MassShift->Shift1 Shift2 +43.00 Da (Lys -> Hcit) MassShift->Shift2 Shift3 +42.01 Da (Lys -> Acetyl) MassShift->Shift3 Frag Fragmentation (HCD) Check Neutral Loss Shift1->Frag Shift2->Frag Shift3->Frag Loss43 Neutral Loss -43 Da (HNCO) Frag->Loss43 Ureido Group Present NoLoss No -43 Da Loss Frag->NoLoss Stable Sidechain ResultCit Confirmed: CITRULLINE Loss43->ResultCit Precursor was +0.98 ResultHcit Confirmed: HOMOCITRULLINE Loss43->ResultHcit Precursor was +43.00 ResultAcet Confirmed: ACETYLATION NoLoss->ResultAcet Acetyl is stable

Figure 2: Decision tree for distinguishing isobaric and homologous PTMs using Mass Shift and Neutral Loss logic.

References

  • Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941–944.

  • Sun, S., et al. (2014). Ammonium bicarbonate inhibition of protein carbamylation in urea solution. Analytica Chimica Acta, 810, 24-31.

  • Wang, Z., et al. (2012). Enrichment and site mapping of lysine carbamylation in protein digests. Analytical Chemistry, 84(11), 4844–4850.

  • Tutturen, A. E. V., et al. (2010). A technique for the specific enrichment of citrulline-containing peptides.[8][9][10][11] Analytical Biochemistry, 403(1-2), 43-51.

  • Szabo, Z., et al. (2020).[6] Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides.[12][13][14] Journal of the American Society for Mass Spectrometry, 31(7), 1493–1502.

Sources

Aggregation of peptides containing homocitrulline during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aggregation & Troubleshooting of Homocitrulline-Containing Peptides Audience: Senior Researchers & Process Chemists Status: Active Guide

Introduction: The "Hidden" Urea Problem

Homocitrulline (Hcit) is a non-proteinogenic amino acid formed by the carbamylation of lysine. In Solid Phase Peptide Synthesis (SPPS), Hcit presents a unique challenge: its side chain contains a urea moiety (


).

Unlike standard hydrophobic aggregation, Hcit-induced aggregation is driven by the urea group acting as a potent hydrogen bond donor and acceptor . This "staples" adjacent peptide chains together, forming inter-chain


-sheets that collapse the resin matrix. The result is the "difficult sequence" phenomenon: incomplete deprotection, failed couplings, and insoluble crude products.

This guide provides self-validating protocols to overcome these specific barriers.

Module 1: On-Resin Synthesis Failures

Symptom:

  • UV monitoring shows broadening deprotection peaks.

  • Kaiser test is inconclusive or false-negative.

  • Mass spec shows deletion sequences (missing Hcit or subsequent residues).

The Mechanism of Failure

The urea side chain of Hcit promotes strong intermolecular H-bonding. As the peptide grows, these bonds crosslink the chains on the resin, preventing solvents and reagents from diffusing to the N-terminus.

Troubleshooting Workflow
1. Solvent Engineering (The "Magic Mixture")

Standard DMF is often insufficient to solvate urea aggregates.

  • Protocol: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all steps after Hcit introduction.

  • Advanced Solvent: If NMP fails, use the "Magic Mixture" for coupling and deprotection:

    • DCM / DMF / NMP (1:1:1)

    • 1% Triton X-100 (w/v)

    • 2M Ethylene Carbonate

2. Chaotropic Salt Wash (The H-Bond Breaker)

Chaotropic salts disrupt the water structure and H-bond networks stabilizing the aggregates.

  • Protocol: Before coupling the next amino acid, wash the resin for 2 mins with:

    • 0.8 M LiCl in DMF, OR

    • 4 M KSCN (Potassium Thiocyanate) in DMF.

  • Why it works: These salts increase the entropy of the solvent shell, thermodynamically disfavoring the ordered

    
    -sheet state.
    
3. Microwave-Assisted Synthesis

Thermal energy is the most effective way to overcome the activation energy barrier caused by aggregation.

  • Settings: 75°C for deprotection; 75°C for coupling (except Cys/His, keep at 50°C).

  • Caution: Do not exceed 75°C with Hcit to avoid potential hydantoin formation (cyclization of the urea).

Visualizing the Aggregation Logic

Hcit_Aggregation Hcit Homocitrulline (Hcit) Incorporation Urea Urea Side Chain (-NH-CO-NH2) Hcit->Urea H_Bond Inter-chain H-Bonding (Donor/Acceptor) Urea->H_Bond Promotes BetaSheet Beta-Sheet Formation (Resin Collapse) H_Bond->BetaSheet Steric Steric Hindrance at N-Terminus BetaSheet->Steric Failure Incomplete Coupling (Deletion Sequences) Steric->Failure Chaotrope Solution: Chaotropic Salts (KSCN/LiCl) Chaotrope->H_Bond Disrupts Heat Solution: Heat (Microwave) Heat->BetaSheet Melts

Figure 1: Mechanism of Hcit-mediated aggregation and thermodynamic interventions.

Module 2: Synthesis via Lysine Carbamylation

Context: Many labs generate Hcit in situ by modifying Lysine residues on-resin rather than buying expensive Fmoc-Hcit-OH.

Symptom:

  • Mixed population of Lysine (unmodified) and Homocitrulline in the final product.

  • Unexpected mass shift corresponding to +43 Da (Carbamylation).

Protocol: On-Resin Carbamylation

To convert Lysine to Homocitrulline with 100% efficiency:

  • Protect N-Terminus: Ensure the N-terminal Fmoc is ON . You are modifying the side chain.

  • Orthogonal Protection: Use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH during assembly.

  • Selective Deprotection:

    • For Mtt: Wash with 1% TFA/DCM (yellow color indicates trityl cation). Repeat until clear. Neutralize with DIPEA/DMF.

    • For ivDde: Treat with 2% Hydrazine in DMF (3 x 10 min).

  • Carbamylation Reaction:

    • Reagent: Potassium Cyanate (KCNO). Note: Do not use isocyanates which are moisture sensitive.

    • Mix: 5 equiv KCNO + 10 equiv Acetic Acid in DMF/Water (9:1).

    • Time: Shake overnight at Room Temp.

    • QC: Perform a Kaiser test. It must be negative (no free amines) before proceeding. If positive, repeat.

Module 3: Post-Cleavage Solubility & Purification

Symptom:

  • Peptide precipitates immediately upon ether precipitation.

  • "Brick dust" solid that will not dissolve in water/acetonitrile for HPLC.

Solubility Guide
Solvent SystemApplicationMechanism
0.1% TFA / Water StandardOften fails for Hcit peptides >10 residues.
6M Guanidine HCl Recommended Strong chaotrope. Dissolve crude here, inject onto HPLC. The salt washes off in the void volume.
HFIP (Hexafluoroisopropanol) RescueBreaks

-sheets instantly. Use 10-20% HFIP in DCM for dissolution, then dilute with water.
DMSO / Acetic Acid IntermediateGood for moderately aggregated peptides.

Critical Warning: Do not heat Hcit peptides in strong acid (TFA) for prolonged periods (>3 hours) during cleavage, as the urea group can slowly degrade or cyclize.

Frequently Asked Questions (FAQ)

Q1: Can I use pseudoproline dipeptides with Homocitrulline? A: Yes, and you should. If your sequence allows, place a pseudoproline (e.g., Fmoc-Ala-Ser(psiMe,Me pro)-OH) after the Hcit residue (towards the C-terminus). This breaks the secondary structure continuity that the Hcit urea group is trying to establish.

Q2: Does the urea group need protection during SPPS? A: Generally, no. The urea nitrogen is not nucleophilic enough to react with standard activated Fmoc-amino acids. However, if using highly active acylating agents (like acid chlorides) or high temperatures (>75°C), acylation can occur. Standard HBTU/DIC coupling is safe.

Q3: Why is my yield low even though the Kaiser test was negative? A: Aggregation can trap the amine inside the resin bead, making it inaccessible to the Kaiser reagents (ninhydrin), leading to a false negative . Always use a micro-cleavage and LC-MS to verify coupling efficiency after the Hcit residue.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Hcit Peptide Synthesis Check1 Is Fmoc-Hcit-OH Soluble in DMF? Start->Check1 Solvent Add DMSO or NMP (Sonication required) Check1->Solvent No Coupling Coupling Step Check1->Coupling Yes Solvent->Coupling Monitor Monitor: Micro-cleavage (LC-MS) Coupling->Monitor Result Deletion/Incomplete? Monitor->Result Success Proceed to Next AA Result->Success No (Pure) Fail Aggregation Detected Result->Fail Yes Action1 Switch to Microwave (max 75°C) Fail->Action1 Action2 Use Chaotropic Wash (0.8M LiCl) Action1->Action2 Action3 Double Couple with Magic Mixture Action2->Action3 Action3->Coupling Retry

Figure 2: Step-by-step decision matrix for handling Hcit synthesis failures.

References

  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • BenchChem. (2025).[1][2][3] Technical Support Center: Preventing Aggregation in Peptides. Link

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem. Link

  • National Institutes of Health (NIH). (2002). Biophysical Effect of Amino Acids on the Prevention of Protein Aggregation. Link

  • Royal Society of Chemistry. (2014). Experimental procedures: Solid phase peptide synthesis (SPPS). Link

Sources

Mass spectrometry artifacts with homocitrulline-containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a dynamic "Knowledge Base" for the Hcit-MS Support Hub . It addresses the specific challenges of analyzing Homocitrulline (Hcit) by Mass Spectrometry, distinguishing it from Citrullination and, crucially, from technical artifacts induced by sample preparation.

Status: Operational | Tier: Level 3 (Advanced Proteomics) Topic: Homocitrulline (Carbamylation) Artifacts & Validation

The Core Problem: "Is it Biology or Chemistry?"

User Ticket #1042:

"I am detecting high levels of Homocitrulline (Hcit) in my cell lysate samples. I used standard urea denaturation. Are these real PTMs or did I create them?"

Support Engineer Response: This is the most common artifact in PTM proteomics. Homocitrulline is chemically identical to Carbamylated Lysine .[1] When you use urea for protein solubilization, it spontaneously decomposes into isocyanic acid (HNCO), which reacts with primary amines (N-termini and Lysine side chains).[1][2][3]

If you used urea without specific scavengers or temperature controls, >90% of your detected Hcit is likely an artifact.

The Mechanism of Artifact Generation

Urea hydrolysis is temperature- and pH-dependent. The resulting isocyanic acid attacks the


-amino group of Lysine, adding a carbamoyl group (+43.0058 Da).

UreaArtifact Urea Urea (NH2-CO-NH2) Heat Heat / Time / pH > 8 Urea->Heat IsoAcid Isocyanic Acid (HN=C=O) Heat->IsoAcid Decomposition Lysine Lysine Residue (R-NH2) IsoAcid->Lysine Nucleophilic Attack Hcit Homocitrulline (Artifactual) Lysine->Hcit +43.0058 Da (Carbamylation)

Figure 1: The chemical pathway of urea-induced artifactual carbamylation.[1][2]

Diagnostic Workflow: Real vs. Artifact

To determine if your current dataset is compromised, check the N-terminal Carbamylation rate.

  • Logic: Isocyanic acid reacts with N-termini faster than Lysine side chains.

  • Check: If you see extensive N-terminal carbamylation (+43 Da at peptide N-term) in your raw files, your Lysine-Hcit hits are almost certainly artifacts.

Spectral Validation & Mass Shifts

User Ticket #1045:

"How do I distinguish Homocitrulline from Citrulline? They sound similar. Also, my search engine (MaxQuant/Proteome Discoverer) is giving me low localization scores."

Support Engineer Response: Confusion between Citrulline (Cit) and Homocitrulline (Hcit) is a common nomenclature error, but they are distinct by mass. The real challenge is spectral validation due to Neutral Loss .

Mass Shift Table
ResidueModificationDelta Mass (Da)Chemical ChangeDiagnostic Feature
Arginine Citrullination+0.9840

Loss of +1 charge (basic

neutral)
Lysine Carbamylation (Hcit)+43.0058

Neutral loss of HNCO (-43 Da)
The "Stealth" Fragment Problem (Neutral Loss)

Both Citrulline and Homocitrulline contain a ureido group (-NH-CO-NH-). In Collision-Induced Dissociation (CID) and HCD, this group is labile.

  • The Event: The precursor ion loses Isocyanic Acid (HNCO, 43.0058 Da).

  • The Consequence:

    • Hcit Precursor:

      
      .
      
    • Neutral Loss:

      
      .[4][5]
      
    • Resulting Fragment: The fragment ion often reverts to the mass of unmodified Lysine .

  • The Risk: Search engines may misidentify the unmodified Lysine y-ion as a "match" for the Hcit modification if they don't account for the neutral loss, or they may penalize the score because the expected +43 Da shift is missing from the backbone fragments.

Recommendation: Enable "Neutral Loss of 43.0058 Da" in your search engine parameters for Hcit.

SpectralLogic Input Precursor Ion (Peptide-Hcit) Activation HCD / CID Fragmentation Input->Activation Pathway1 Backbone Fragmentation (b/y ions) Activation->Pathway1 Pathway2 Neutral Loss (HNCO) Activation->Pathway2 Result1 Spectra contains Lys + 43 Da ions Pathway1->Result1 Result2 Spectra dominated by [M-43] peaks Pathway2->Result2 Analysis Search Engine Ambiguity Result2->Analysis False Negative Identification

Figure 2: Spectral fragmentation logic showing how neutral loss can obscure Hcit identification.

Prevention Protocols (The "Clean" Workflow)

User Ticket #1050:

"I need to re-run my experiment. What is the Gold Standard protocol to prevent this artifact?"

Support Engineer Response: You must eliminate the source of isocyanic acid. We recommend three tiers of intervention.

Tier 1: Urea-Free Lysis (Recommended)

Replace Urea with Sodium Deoxycholate (SDC) or SDS (with S-Trap) . SDC is a highly effective denaturant that does not carbamylate proteins.

  • Protocol: 1% SDC in 100mM TEAB or Ammonium Bicarbonate.

  • Cleanup: SDC precipitates in acid (1% Formic Acid), allowing easy removal before LC-MS.

Tier 2: Urea with Scavengers

If Urea is mandatory (e.g., for specific solubility needs), you must use a "Scavenger" amine that reacts with isocyanic acid faster than your proteins do.

  • Scavenger: 50 mM Ammonium Bicarbonate (AmBic) is standard, but Methylamine or Ethylenediamine are more potent.

  • Rule: Never heat Urea above 37°C. Prepare fresh immediately before use.

Tier 3: The "Isotopic Truth" Method (Validation)

If you must distinguish endogenous Hcit from artifactual Hcit in a urea buffer:

  • Perform lysis/digestion using

    
    -labeled Urea  (heavy urea).
    
  • Analysis:

    • Endogenous Hcit: Will show standard mass (+43 Da).

    • Artifact Hcit: Will show heavy mass (+44 Da due to

      
      ).
      
  • This is the only way to definitively prove a specific site was modified in vivo while using urea in vitro.

Experimental Protocol: SDC-Based Digestion (Urea-Free)

Objective: Isolate peptides without inducing carbamylation artifacts.

Materials:

  • Lysis Buffer: 1% Sodium Deoxycholate (SDC), 100 mM Ammonium Bicarbonate, Phosphatase/Protease inhibitors.

  • Reduction: 10 mM DTT.

  • Alkylation: 40 mM Iodoacetamide (IAA).

  • Quenching: 1% Formic Acid.

Step-by-Step:

  • Lysis: Resuspend cell pellet in SDC Lysis Buffer. Sonicate to shear DNA.

  • Denaturation: Heat at 95°C for 5 minutes (Safe for SDC, unsafe for Urea ).

  • Reduction/Alkylation: Add DTT (30 min, 37°C), then IAA (30 min, dark, RT).

  • Digestion: Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • Precipitation: Add Formic Acid to final concentration of 1%. A white precipitate (SDC) will form.

  • Clarification: Centrifuge at 16,000 x g for 10 mins. Collect the clear supernatant (peptides).

  • Desalting: Proceed to C18 StageTip or SPE cleanup.

References

  • Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artefact? Proteomics, 13(6), 941–944.[6] Link

  • Sun, S., et al. (2014). Inhibition of protein carbamylation in urea solution using ammonium-containing buffers.[6] Analytical Biochemistry, 446, 76-81.[6] Link

  • Nielsen, M. L., et al. (2008). I-shaped dissociation of citrullinated peptides in collision-induced dissociation mass spectrometry. Analytical Chemistry. (Demonstrates the neutral loss mechanism applicable to ureido groups). Link

  • Verheul, M. K., et al. (2018). Pitfalls in the detection of citrullination and carbamylation. Autoimmunity Reviews, 17(2), 136-141. Link

  • Jaisson, S., et al. (2012). Quantification of plasma homocitrulline using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry.[7] Clinical Biochemistry. Link

Sources

Technical Support Center: Storage and Stability of Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Profile:

  • Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homocitrulline pentafluorophenyl ester

  • Common Code: Fmoc-Homocit-OPfp

  • Function: Reagent for introducing L-Homocitrulline (carbamylated lysine) into peptides via Solid Phase Peptide Synthesis (SPPS).

  • Activation: Pre-activated Pentafluorophenyl (Pfp) ester.

Part 1: Core Storage Protocols (The "Golden Rules")

To maintain the coupling efficiency of Fmoc-Homocit-OPfp (>98%), you must mitigate three primary degradation vectors: Hydrolysis , Base-Catalyzed Cleavage , and Thermal Decomposition .

Temperature & Environment
  • Long-Term Storage: Store strictly at -20°C (-4°F) .

  • Short-Term (Active Use): Can be kept at ambient temperature (20-25°C) for up to 24 hours only if kept under inert gas.

  • Atmosphere: The Pfp ester is highly moisture-sensitive.[1] Store under Argon or Nitrogen in a tightly sealed container.

Moisture Control (Critical)

The pentafluorophenyl ester (OPfp) is an "active ester."[1] Upon contact with atmospheric moisture, it hydrolyzes irreversibly into Fmoc-Homocit-OH (free acid) and pentafluorophenol , rendering it inert for direct coupling.

  • Desiccation: Always store the vial inside a secondary container (desiccator) with active silica gel or Drierite™.

  • Equilibration: Before opening a frozen vial, allow it to warm to room temperature for 30–60 minutes inside the desiccator.

    • Why? Opening a cold vial in humid air causes immediate condensation on the solid reagent, triggering surface hydrolysis.

Light Protection
  • While the Pfp group is not highly photosensitive, the Fmoc group is susceptible to slow degradation under UV light. Store in amber vials or wrap clear vials in aluminum foil.

Part 2: Troubleshooting & FAQs

Category A: Solubility & Handling

Q: I am having trouble dissolving Fmoc-Homocit-OPfp in DMF. It appears cloudy. What should I do?

  • Diagnosis: Cloudiness often indicates the presence of Fmoc-Homocit-OH (the hydrolyzed free acid), which is significantly less soluble in DMF than the ester.

  • Solution:

    • Do not heat above 30°C, as this accelerates decomposition.

    • Add DMSO (up to 10-20% v/v) to the DMF to assist solubility.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove hydrolyzed precipitates before adding to the resin.

    • Note: If more than 10% remains insoluble, the reagent has likely degraded significantly and should be replaced.

Q: Can I prepare a stock solution of Fmoc-Homocit-OPfp for use over several days?

  • Answer: No.

  • Technical Reasoning: Pfp esters in solution (DMF/NMP) are prone to spontaneous hydrolysis and slow polymerization, even without added base.

  • Protocol: Prepare solutions "Just-in-Time" (immediately before the coupling step). Discard any unused solution after 12 hours.

Category B: Chemical Stability & Reactivity

Q: My coupling efficiency is low (<80%). Is the Pfp ester at fault?

  • Troubleshooting Workflow:

    • Check the Reagent Age: If stored >6 months at -20°C, re-validate purity.

    • Check for "Fmoc Loss": If the reagent was exposed to trace primary/secondary amines (e.g., in the atmosphere of a lab heavily using piperidine), the Fmoc group may have been cleaved, leading to polymerization.

    • Optimization: Pfp esters react slower than acid chlorides or HATU-activated acids.

      • Action: Add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) to the coupling mixture. This acts as a trans-esterification catalyst, significantly boosting reaction kinetics without causing racemization.

Q: Does the urea side chain of Homocitrulline require protection?

  • Answer: Generally, no .

  • Nuance: The urea group (-NH-CO-NH2) is relatively stable under standard Fmoc SPPS conditions. However, avoid high-temperature acid treatments (>40°C) during cleavage, as this can promote carbamylation of scavenger species.

Part 3: Experimental Protocols

Protocol 1: Purity Verification via HPLC

Use this method to qualify a batch of Fmoc-Homocit-OPfp that has been in storage.

  • Sample Prep: Dissolve 1 mg of reagent in 1 mL of Acetonitrile (ACN) (avoid DMF/DMSO for injection to prevent peak broadening).

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water[1]

    • B: 0.1% TFA in Acetonitrile[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

  • Interpretation:

    • Main Peak (Reagent): Typically elutes late (high hydrophobicity due to Pfp and Fmoc).

    • Impurity 1 (Hydrolysis): Fmoc-Homocit-OH will elute earlier than the ester.

    • Impurity 2 (Free Pfp): Pentafluorophenol will elute as a distinct sharp peak.

Protocol 2: Standard Coupling Procedure (Manual)
  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

  • Dissolution: Dissolve Fmoc-Homocit-OPfp (3.0 eq relative to resin loading) in dry DMF.

  • Catalyst: Add HOAt (3.0 eq) dissolved in DMF.

    • Note: Do NOT add DIPEA or Collidine unless using a salt form. Pfp esters react directly with the free amine on the resin. Adding base can induce premature Fmoc cleavage or racemization.

  • Reaction: Add mixture to resin. Shake at room temperature for 2–4 hours .

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), re-couple using fresh reagents.

Part 4: Visualizations

Figure 1: Reagent Lifecycle & Storage Workflow

This diagram illustrates the critical decision points for handling the reagent upon receipt and during daily use.

StorageWorkflow Receipt Receipt of Fmoc-Homocit-OPfp Inspection Visual Inspection (White/Off-white Powder) Receipt->Inspection Storage Long-Term Storage -20°C, Desiccated, Dark Inspection->Storage Usage Prepare for Experiment Storage->Usage Retrieval Equilibration Warm to Room Temp (30-60 mins in Desiccator) Usage->Equilibration CRITICAL STEP Solubilization Dissolve in Dry DMF (Just-in-Time) Equilibration->Solubilization Coupling Add to Resin (Optional: Add HOAt) Solubilization->Coupling Coupling->Storage Return excess immediately

Caption: Workflow for maximizing shelf-life. The equilibration step (red) is the most common point of failure where moisture is introduced.

Figure 2: Degradation Pathways

Understanding the chemistry of failure: Hydrolysis vs. Base Cleavage.

Degradation Reagent Fmoc-Homocit-OPfp (Active Reagent) Hydrolysis Hydrolysis Reagent->Hydrolysis FmocCleavage Fmoc Cleavage Reagent->FmocCleavage Moisture Moisture (H2O) Moisture->Hydrolysis Base Trace Base (Piperidine/DIPEA) Base->FmocCleavage FreeAcid Fmoc-Homocit-OH (Inert for Coupling) Hydrolysis->FreeAcid PfpOH Pentafluorophenol (Byproduct) Hydrolysis->PfpOH Polymer Oligomers/Polymers (Irreversible Loss) FmocCleavage->Polymer Self-Reaction

Caption: Primary degradation pathways. Moisture leads to deactivation (grey), while trace bases lead to polymerization (black).

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Retrieved from

  • Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters via Flow Reaction. Organic Process Research & Development. Retrieved from

  • ChemPep Inc. (2025). Overview of Fmoc Amino Acids and Active Esters in SPPS. Retrieved from

  • Carpino, L. A., & Han, G. Y. (1972).[3] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. (Fundamental reference for Fmoc stability).

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard text for Pfp ester handling).

Sources

Validation & Comparative

Fmoc-Homocit-OPfp vs. other activated esters for homocitrulline incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-Homocit-OPfp vs. Traditional Activated Esters: A Definitive Guide to Homocitrulline Incorporation

Executive Summary

The incorporation of Homocitrulline (Homocit) into synthetic peptides is critical for studying carbamylation-driven pathologies, particularly in the development of diagnostic assays for rheumatoid arthritis (RA) targeting anti-carbamylated protein (anti-CarP) antibodies[1]. However, the terminal urea moiety of the Homocit side chain is highly susceptible to deleterious side reactions during standard Solid-Phase Peptide Synthesis (SPPS). This guide objectively compares the use of pre-activated Fmoc-Homocit-OPfp (pentafluorophenyl ester) against traditional in situ activation strategies, demonstrating how OPfp esters provide a thermodynamically stable, additive-free pathway that preserves side-chain integrity.

The Chemical Challenge: Why Standard Activation Fails

Homocitrulline is one methylene group longer than citrulline and is generated in vivo when lysine reacts with cyanate during inflammation[1]. During SPPS, the structural similarity of its urea side chain (-NH-CO-NH₂) to a standard amide makes it vulnerable to the harsh conditions of in situ activation.

When utilizing powerful uronium/aminium salts (e.g., HATU, HBTU) or carbodiimides (e.g., DIC) alongside organic bases (like DIEA), two primary side reactions compromise the yield and purity of Homocit-peptides[2]:

  • Dehydration: Highly reactive coupling reagents can act as dehydrating agents, converting the terminal urea group into a nitrile (-C≡N).

  • Lactamization: The presence of excess base can deprotonate the urea nitrogen, triggering an intramolecular nucleophilic attack on the over-activated carboxyl group, resulting in the formation of a six- or seven-membered lactam ring and chain termination[3].

G A Fmoc-Homocit-OH B Standard Activation (DIC/HATU + Base) A->B in situ C Pre-activated Ester (Fmoc-Homocit-OPfp) A->C ex situ synthesis D Side Reactions (Nitrile / Lactam) B->D Over-activation / Base E Efficient Coupling (High Purity Peptide) B->E Competing pathway C->E Mild, Additive-Free

Caption: Logical pathway comparing in situ activation vs. OPfp pre-activation for Homocitrulline.

Mechanistic Advantages of Fmoc-Homocit-OPfp

To circumvent the pitfalls of in situ activation, pre-activated pentafluorophenyl (OPfp) esters are employed. The effectiveness of OPfp esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an exceptional leaving group[4].

Key Advantages:

  • Additive-Free Coupling: Using pre-formed Fmoc-Homocit-OPfp avoids exposing the growing peptide chain to a separate activating reagent or excess base[4][5]. This eliminates the chemical triggers for urea dehydration and lactamization.

  • Kinetic Superiority: Kinetic studies reveal that OPfp esters couple significantly faster than other active esters. Compared to p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, OPfp esters exhibit a relative rate ratio of 111:1:3.4, respectively[4].

  • Hydrolytic Stability: Unlike N-hydroxysuccinimide (NHS) esters, which are highly prone to spontaneous hydrolysis, OPfp esters are stable, crystalline compounds that resist degradation during extended coupling cycles[4][6].

  • Flow Chemistry Compatibility: Recent advancements demonstrate that Fmoc-amino acid-OPfp esters can quantitatively form dipeptides in just 5 minutes using only 1.1 equivalents of the nucleophile in additive-free continuous flow systems[7][8].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of various activation strategies when applied to sensitive residues like Homocitrulline.

Activation StrategyReactivityStabilitySide Reaction Risk (Urea Moiety)Additives RequiredRelative Coupling Rate
OPfp Ester HighHigh (Hydrolysis Resistant)Low None111
NHS Ester ModerateLow (Prone to Hydrolysis)LowNoneN/A
DIC/Oxyma HighN/A (in situ)Moderate (Dehydration)OxymaN/A
HATU/DIEA Very HighN/A (in situ)High (Lactamization)DIEAN/A
OPCP Ester LowHighLowNone3.4
ONp Ester LowHighLowNone1

Data synthesized from kinetic studies on active ester reactivity[4][6].

Experimental Protocol: Self-Validating Workflow for Homocit Incorporation

To ensure high-fidelity incorporation of Homocitrulline, the following self-validating SPPS methodology leverages the additive-free nature of Fmoc-Homocit-OPfp. The protocol is designed to establish causality between each step and the prevention of side reactions.

Workflow S1 Resin Swelling & Deprotection (20% Piperidine/DMF) S2 Wash Cycle (DMF x 5) S1->S2 S3 Coupling: Fmoc-Homocit-OPfp (No additives) S2->S3 S4 Wash Cycle (DMF x 5) S3->S4 S5 Validation (Kaiser Test) S4->S5 S5->S3 Positive (Re-couple) S6 Cleavage & Global Deprotection (TFA Cocktail) S5->S6 Negative (Success)

Caption: Self-validating solid-phase peptide synthesis workflow using Fmoc-Homocit-OPfp.

Step-by-Step Methodology:
  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM) in anhydrous DMF for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Critical Wash Step: Wash the resin thoroughly with DMF (5 x 1 min).

    • Causality: Complete removal of piperidine is mandatory. Residual base can initiate premature cleavage of the OPfp ester or catalyze unwanted side reactions on the incoming Homocit residue.

  • Additive-Free Coupling: Dissolve 2.0–2.5 equivalents of Fmoc-Homocit-OPfp in a minimal volume of dry DMF. Add the solution directly to the resin. Do not add DIEA, NMM, or coupling additives.

    • Causality: The OPfp ester is sufficiently reactive on its own[4]. Omitting base entirely prevents the base-catalyzed deprotonation of the urea nitrogen, thereby eliminating the risk of lactamization[3].

  • Incubation: Agitate at room temperature for 60–90 minutes.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads.

    • System Logic: A colorless/yellow bead confirms complete acylation of the primary amine, validating the coupling step. A blue bead indicates incomplete coupling, triggering a mandatory re-coupling cycle (Repeat Step 4).

  • Cleavage: Once the sequence is complete, cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. The Homocit side chain is stable under acidic cleavage conditions.

Conclusion

For the synthesis of carbamylated peptides, Fmoc-Homocit-OPfp offers a superior thermodynamic and kinetic profile compared to traditional in situ activation methods. By eliminating the need for coupling additives and excess base, researchers can bypass the dehydration and lactamization pathways that typically plague urea-containing side chains. This additive-free approach ensures the high-purity yields required for sensitive downstream applications, such as autoantibody detection in autoimmune research.

References

  • Bio-Synthesis. "Homocitrulline." Retrieved from: [Link]

  • Peptide Scientific. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters." Retrieved from: [Link]

  • ACS Publications. "Sequence Oligopeptide Synthesis via a Flow Reaction." Organic Process Research & Development. Retrieved from: [Link]

  • Bibliomed. "Side reactions in peptide synthesis: An overview." Retrieved from: [Link]

  • Wikipedia. "Pentafluorophenyl esters." Retrieved from: [Link]

Sources

Fmoc-Homocit-OPfp vs. Fmoc-Cit-OPfp in Peptide Synthesis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics expands—particularly in the realm of Antibody-Drug Conjugates (ADCs)—the precision of solid-phase peptide synthesis (SPPS) has never been more critical. The dipeptide linker Valine-Citrulline (Val-Cit) remains the industry gold standard for Cathepsin B-mediated payload release. However, the synthesis of these linkers presents unique chemical challenges, driving the adoption of specialized building blocks like Fmoc-Cit-OPfp and its structural analog, Fmoc-Homocit-OPfp .

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the mechanistic causality behind these reagents, compare their structural and kinetic profiles, and provide a field-proven, self-validating protocol for their application.

Mechanistic Causality: The Case for OPfp Active Esters

To understand the utility of Fmoc-Cit-OPfp and Fmoc-Homocit-OPfp, we must first examine the inherent vulnerability of the citrulline side chain. Citrulline contains an unprotected ureido group (


). When the carboxylic acid of Fmoc-Cit-OH is activated using standard coupling reagents (such as DIC/Oxyma or HATU), the highly electrophilic intermediate becomes susceptible to intramolecular nucleophilic attack by the ureido nitrogen.

This side reaction forms a 6-membered


-lactam ring, effectively capping the amino acid, terminating chain elongation, and drastically reducing overall yield .

The OPfp Solution: By utilizing pre-activated pentafluorophenyl (OPfp) esters, we completely remove the harsh in situ activation step from the synthesis cycle. The OPfp leaving group provides a perfectly tuned reactivity profile: it is sufficiently reactive to acylate a resin-bound primary amine efficiently, yet stable enough during storage and coupling to prevent spontaneous intramolecular lactamization.

Structural and Performance Comparison

While Fmoc-Cit-OPfp is the standard for traditional ADC linkers, Fmoc-Homocit-OPfp is increasingly utilized in next-generation therapeutics. Homocitrulline extends the side chain by exactly one methylene unit.

The Kinetic Advantage of Homocitrulline

According to Baldwin’s rules for ring closure, the formation of a 7-membered


-lactam (which would occur if homocitrulline cyclized) is kinetically disfavored compared to the 6-membered 

-lactam of citrulline. Consequently, homocitrulline inherently offers higher chemical stability during synthesis.
Enzymatic Cleavage and Plasma Stability

In the context of ADCs, premature linker cleavage in systemic circulation leads to off-target toxicity. The extended side chain of the Val-Homocit linker alters the steric profile within the Cathepsin B active site. This subtle structural shift often results in enhanced plasma stability while maintaining efficient lysosomal release upon endocytosis .

Quantitative Comparison Matrix
ParameterFmoc-Cit-OPfpFmoc-Homocit-OPfp
CAS Number 1356537-03-52565792-83-6
Molecular Weight 563.48 g/mol 577.51 g/mol
Chemical Formula C27H22F5N3O5C28H24F5N3O5
Side-Chain Length 3 Methylene Units (-CH2-)4 Methylene Units (-CH2-)
Intramolecular Cyclization High Risk (6-membered

-lactam)
Low Risk (7-membered

-lactam)
Primary ADC Application Standard Val-Cit LinkersNext-Gen Val-Homocit Linkers
Enzymatic Cleavage Rate Rapid (Native Cathepsin B substrate)Moderate (Altered steric profile)

Visualizing the Workflows

To contextualize the biological application and the chemical synthesis, the following diagrams map the logical progression of both the ADC cleavage pathway and the SPPS workflow.

CathepsinPathway A ADC Complex (Val-Cit / Val-Homocit) B Cellular Endocytosis A->B C Lysosomal Trafficking B->C D Cathepsin B Cleavage C->D E 1,6-Elimination Spacer D->E F Payload Release E->F

Cathepsin B mediated cleavage pathway of Val-Cit/Homocit ADC linkers.

SPPSWorkflow Step1 Fmoc Deprotection (20% Piperidine) Val1 Validation: Positive Kaiser Test Step1->Val1 Step2 Coupling: Fmoc-AA-OPfp + HOBt Val1->Step2 Val2 Validation: Negative Kaiser Test Step2->Val2 Step3 LC-MS: Confirm No Lactam (-18 Da) Val2->Step3

Self-validating SPPS workflow for coupling OPfp active esters.

Self-Validating Experimental Protocol: OPfp Coupling

This protocol is designed as a self-validating system. It does not merely list steps; it integrates mandatory analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding. While OPfp esters can couple directly, this protocol utilizes 1-Hydroxybenzotriazole (HOBt) as a catalyst. HOBt undergoes transesterification with the OPfp ester to form an OBt active ester in situ, accelerating the acylation of sterically hindered amines without risking lactamization .

Materials Required
  • Fmoc-Cit-OPfp or Fmoc-Homocit-OPfp (2.0 equivalents)

  • HOBt (2.0 equivalents)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Peptidyl-resin with a free N-terminal amine

Step-by-Step Methodology

Phase 1: Preparation and Initial Validation

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 x 1 min).

  • Validation Checkpoint 1 (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Causality: A deep blue color confirms the presence of free primary amines, validating that deprotection was successful and the resin is ready for acylation.

Phase 2: Catalyzed OPfp Coupling 3. Reagent Activation: Dissolve 2.0 eq of Fmoc-Cit-OPfp (or Fmoc-Homocit-OPfp) and 2.0 eq of HOBt in a minimal volume of DMF. Note: Do not add strong bases like DIPEA, as basic conditions can promote unwanted epimerization or side reactions with the active ester. 4. Acylation: Add the solution to the resin. Agitate gently at room temperature for 90 to 120 minutes.

Phase 3: Final Validation and Cleavage 5. Validation Checkpoint 2 (Kaiser Test): Wash the resin with DMF (3 x 1 min) and perform a second Kaiser test.

  • Causality: A yellow or colorless result indicates complete acylation. If the test remains slightly blue, the steric hindrance requires an extended coupling time; re-apply the OPfp/HOBt mixture for an additional hour.
  • Micro-Cleavage Validation (LC-MS): Before proceeding to the next synthesis cycle, cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS.
  • Causality: You must confirm the expected mass of the peptide. The absence of a [M - 18] Da peak confirms that the OPfp strategy successfully prevented the dehydration/lactamization of the ureido group.

References

  • Google Patents. "US20230287138A1 - Protein-drug conjugates comprising camptothecin analogs and methods of use thereof."
  • PeptART Bioscience . "Amino Acid Derivatives Price List: Fmoc-Homocit-OPfp (CAS 2565792-83-6)." PeptART Bioscience GmbH. [Link]

Analytical methods to confirm homocitrulline incorporation in peptides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical confirmation of homocitrulline incorporation in peptides.

Executive Summary

Homocitrulline (HCit) is an unnatural amino acid formed by the non-enzymatic carbamylation of the ε-amino group of lysine residues. In clinical research, it serves as a critical biomarker for protein aging, chronic kidney disease (CKD), and rheumatoid arthritis (RA)[1]. In peptide drug development, intentional homocitrulline incorporation is utilized to modulate peptide stability and receptor affinity. However, confirming its presence poses significant analytical challenges due to its structural similarity to citrulline, low stoichiometric abundance, and the risk of ex vivo artifact generation during sample preparation[2]. This guide objectively compares the leading analytical platforms for homocitrulline analysis, providing field-proven methodologies and self-validating protocols to ensure absolute data integrity.

The Chemistry of Homocitrulline: Analytical Challenges

To design a robust analytical workflow, one must first understand the physicochemical consequences of carbamylation. The reaction involves the nucleophilic attack of isocyanic acid (often derived from urea dissociation) on a lysine side chain, adding a carbamoyl group (-CONH2)[3].

Carbamylation Lys Lysine Residue (Mass: M) HCit Homocitrulline (Mass: M + 43.0058 Da) Lys->HCit Non-enzymatic Carbamylation Iso Isocyanic Acid (HNCO) Iso->HCit Nucleophilic Attack

Mechanism of lysine carbamylation yielding homocitrulline (+43 Da).

Key Analytical Implications:

  • Loss of Charge & Missed Cleavages: Carbamylation neutralizes the positive charge of the lysine side chain. Consequently, standard proteases like trypsin will not cleave at homocitrulline residues[2]. Search algorithms must be configured to account for missed cleavages.

  • Isobaric Interferences: The mass shift of carbamylation is +43.0058 Da. This must be distinguished from acetylation (+42.0106 Da) using high-resolution mass spectrometry (HRMS). Furthermore, homocitrulline is structurally similar to citrulline (carbamylation of ornithine or deimination of arginine), requiring precise chromatographic separation and MS/MS fragmentation profiling[4].

  • Urea-Induced Artifacts: A critical pitfall in proteomics is the use of urea as a denaturant. Heating urea in aqueous solutions generates isocyanic acid, leading to artificial carbamylation[2].

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical method depends on whether the goal is absolute quantification of total homocitrulline in a sample or site-specific confirmation within a peptide sequence.

Table 1: Quantitative Comparison of Analytical Platforms

Analytical MethodPrimary ApplicationSensitivity (LOD)SpecificityKey AdvantageCritical Limitation
Targeted LC-MS/MS (MRM) Total HCit quantification (Hydrolysates)~0.15 µMVery HighAbsolute quantification using stable isotopes.Cannot determine the position of HCit in the peptide.
HR LC-MS/MS (Bottom-Up) Site-specific confirmationFemtomoleHighMaps exact modification sites via MS/MS spectra.Susceptible to ion suppression; requires complex data analysis.
Amino Acid Analysis (HPLC) Total amino acid profilingLow µMModerateStandardized, highly reproducible.Requires derivatization; prone to co-elution with other modified AAs.
NMR Spectroscopy Structural elucidationMillimolarAbsoluteConfirms 3D structure and covalent bonding.Extremely low throughput; requires large amounts of pure sample.

Deep Dive 1: High-Resolution LC-MS/MS (Site-Specific Confirmation)

For confirming the exact position of homocitrulline in a synthetic peptide or a biological protein, Bottom-Up High-Resolution LC-MS/MS is the gold standard.

Causality Behind Experimental Choices: Unlike standard proteomics, sample preparation must strictly avoid urea to prevent artifactual carbamylation[2]. Guanidine hydrochloride (GuHCl) or sodium deoxycholate (SDC) should be used as alternative denaturants. During tandem mass spectrometry (CID/HCD), researchers must carefully interpret the fragmentation spectra. While citrulline exhibits a strong "citrulline effect" (enhanced amide bond scission at its C-terminus), homocitrulline's fragmentation behavior is highly dependent on collision energy and sequence position, making precise y-ion and b-ion mapping critical for reliable identification[4].

LCMS_Workflow S1 1. Sample Prep (Avoid Urea / GuHCl) S2 2. Trypsin Digestion (Note Missed Cleavages) S1->S2 S3 3. LC Separation (Reversed-Phase C18) S2->S3 S4 4. Tandem MS (CID/HCD) (+43.0058 Da Shift) S3->S4 S5 5. Data Annotation (y/b ion mapping) S4->S5

End-to-end LC-MS/MS workflow for site-specific homocitrulline detection.

Protocol 1: Bottom-Up LC-MS/MS Workflow

Self-Validating System: Includes parallel processing of a synthetic unmodified peptide control to establish baseline retention times and rule out artifactual carbamylation.

  • Denaturation & Reduction: Dissolve the peptide/protein in 50 mM ammonium bicarbonate containing 6M GuHCl (avoid urea). Reduce disulfide bonds with 10 mM DTT at 56°C for 45 minutes.

  • Alkylation: Add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Dilute the sample to reduce GuHCl concentration below 1M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate at 37°C for 16 hours. Crucial Logic: Trypsin will not cleave at HCit. Ensure your database search parameters allow for up to 2 missed cleavages.

  • Enrichment (Optional but Recommended for Complex Mixtures): Utilize a biotin thiol tag to specifically derivatize and enrich homocitrullinated peptides prior to MS analysis, significantly improving the signal-to-noise ratio in complex biological matrices[5].

  • LC-MS/MS Acquisition: Desalt peptides using C18 StageTips. Separate on a nano-UHPLC system coupled to a Q-Exactive or Orbitrap mass spectrometer[6]. Use a gradient of 5-35% Acetonitrile (with 0.1% Formic Acid) over 60 minutes.

  • System Validation & QC: Run a blank injection (solvent only) between samples to monitor carryover. Include an internal standard (e.g., heavy-isotope labeled peptide) to validate mass accuracy (< 5 ppm error).

Deep Dive 2: Total Homocitrulline Quantification via Acid Hydrolysis & HILIC-MS/MS

When determining the total carbamylation burden of a sample (e.g., assessing tissue aging or CKD severity), site-specific data is less important than absolute quantification. Here, the protein is completely hydrolyzed into free amino acids, and homocitrulline is quantified using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to triple quadrupole MS[7].

Causality Behind Experimental Choices: Free homocitrulline is highly polar and retains poorly on standard Reversed-Phase (C18) columns. HILIC provides superior retention and peak shape for polar analytes. Acid hydrolysis must be performed under vacuum to prevent oxidative degradation of the amino acids[8].

Protocol 2: Acid Hydrolysis and Targeted MRM Analysis

Self-Validating System: Utilizes d7-citrulline as an internal standard to correct for matrix effects and ion suppression during electrospray ionization.

  • Acid Hydrolysis: Transfer the peptide/tissue sample into a 2-mL glass ampoule. Add 6M HCl. Seal the ampoule under a vacuum to prevent oxidation. Heat at 110°C for 24 hours[8].

  • Evaporation: Open the ampoule and transfer the hydrolysate to a microcentrifuge tube. Evaporate to dryness under a gentle stream of nitrogen or in a vacuum centrifuge to remove all residual HCl[8].

  • Reconstitution & Spiking: Reconstitute the dried sample in 100 µL of 125 mM ammonium formate. Spike the sample with a known concentration of d7-citrulline (internal standard)[7].

  • HILIC Separation: Inject the sample onto a HILIC column (e.g., Kinetex HILIC). Use a mobile phase consisting of 10 mM ammonium formate (A) and Acetonitrile (B).

  • Multiple Reaction Monitoring (MRM): Operate the triple quadrupole MS in positive electrospray ionization mode. Monitor the specific transitions for homocitrulline: m/z 190.1 > 127.1 and m/z 190.1 > 173.1[7].

  • System Validation & QC: Generate a 6-point calibration curve using synthetic homocitrulline standards (e.g., 0.156 µM to 5 µM)[8]. The R² value of the calibration curve must be ≥ 0.99. The ratio of the quantifier ion (127.1) to the qualifier ion (173.1) must remain consistent across all samples to confirm peak purity.

Table 2: Diagnostic Mass Shifts & Fragmentation Markers

ModificationTarget ResidueMonoisotopic Mass ShiftDiagnostic MRM Transitions (Free AA)
Carbamylation (Homocitrulline) Lysine+43.0058 Da190.1 > 127.1 ; 190.1 > 173.1
Citrullination (Citrulline) Arginine+0.9840 Da176.1 > 159.1 ; 176.1 > 113.1
Acetylation Lysine+42.0106 DaN/A (Isobaric interference check)

Conclusion & Best Practices

Confirming homocitrulline incorporation requires a rigorous, multi-tiered analytical approach. For absolute quantification of total carbamylation, acid hydrolysis followed by HILIC-MS/MS provides unparalleled sensitivity and reliability. For mapping intentional synthetic modifications or biological post-translational modifications, high-resolution bottom-up LC-MS/MS is mandatory. Regardless of the platform, researchers must prioritize artifact prevention by eliminating urea during sample preparation and implementing strict isotopic internal standards to ensure the self-validating integrity of the data.

References

1.[7] Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS". ResearchGate. Available at: 2.[8] Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation‐derived Product, in Serum and Tissues by LC‐MS/MS". ResearchGate. Available at: 3.[1] Jaisson, S., et al. "Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS". PubMed (NIH). Available at: 4.[5] "Enabling global analysis of protein citrullination and homocitrullination via biotin thiol tag-assisted mass spectrometry". ResearchGate. Available at: 5.[4] "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides". PubMed (NIH). Available at: 6.[2] "Protein carbamylation and proteomics: from artifacts to elucidation of biological functions". Frontiers. Available at: 7.[3] "Proteomics Analysis of Carbamylation". Creative Proteomics. Available at: 8.[6] Verheul, M.K., et al. "Mass-spectrometric identification of carbamylated proteins present in the joints of rheumatoid arthritis patients and controls". Clinical and Experimental Rheumatology. Available at:

Sources

Mass spectrometry analysis of peptides synthesized with Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Carbamylation Mimics: A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized via Fmoc-Homocit-OPfp

Executive Summary

The precise incorporation of Homocitrulline (Hcit) into synthetic peptides is critical for studying carbamylation, a post-translational modification (PTM) implicated in autoimmune diseases like rheumatoid arthritis (RA). While standard solid-phase peptide synthesis (SPPS) often utilizes in-situ activation, this guide demonstrates why Fmoc-Homocit-OPfp (pentafluorophenyl ester) offers a superior, self-validating route. By eliminating external activating reagents, the Pfp-ester strategy minimizes side-chain urea cyclization and simplifies the subsequent Mass Spectrometry (MS) analysis, specifically regarding the diagnostic neutral loss of isocyanic acid (HNCO).

Strategic Rationale: The Chemistry of Pfp Activation

The Challenge: Homocitrulline contains a side-chain urea moiety (


). During standard SPPS coupling (using HATU/DIEA or DIC/Oxyma), the activating agents can occasionally interact with the urea nitrogens, leading to heterogeneous products or slow coupling due to steric bulk.

The Solution (Fmoc-Homocit-OPfp): The pentafluorophenyl (Pfp) ester is a stable, pre-activated species. It reacts exclusively with the N-terminal amine of the growing peptide chain without requiring additional activators (like carbodiimides or phosphonium salts).

  • Mechanism: Aminolysis of the Pfp ester releases pentafluorophenol (PfpOH), a weak acid that does not catalyze side reactions.

  • Benefit: This "additive-free" pathway preserves the integrity of the Hcit side chain, ensuring that the mass spectral data reflects the true peptide sequence rather than synthesis artifacts.

Visualization: Synthesis Pathway Comparison

SynthesisComparison Start Fmoc-Homocit-OH (Free Acid) Activator Activator Added (HATU/DIC) Start->Activator Standard SPPS Risk Risk: Urea Side-Rxn (Cyclization/Mod) Activator->Risk Coupling Coupling to Resin (Base only) Activator->Coupling ResultBad Heterogeneous Product Complex MS Spectra Risk->ResultBad PfpStart Fmoc-Homocit-OPfp (Pre-activated) PfpStart->Coupling Direct Aminolysis ResultGood Homogeneous Product Clean MS Baseline Coupling->ResultGood

Figure 1: Comparison of standard in-situ activation vs. Pfp-ester coupling. The Pfp route bypasses the "Activator" step, reducing side-reaction risks.[1]

Comparative Analysis: Synthesis & Purity

The following table contrasts the performance of Fmoc-Homocit-OPfp against standard free-acid coupling methods.

FeatureFmoc-Homocit-OPfp (Recommended)Fmoc-Homocit-OH + HATU/DIEAFmoc-Homocit-OH + DIC/HOBt
Coupling Kinetics Slower (requires 1-2h or double couple)Fast (< 30 min)Moderate
Side Reactions Negligible (No electrophilic activator present)Moderate (Risk of guanidinylation/urea attack)Low (but urea formation possible)
Reagent Stability High (shelf-stable solid)Low (Active ester formed in situ degrades)Low (O-acylisourea is transient)
Purification Simplified (Main impurity is Pfp-OH)Complex (Tetramethylurea byproducts)Complex (Diisopropylurea removal)
MS Baseline Clean (fewer adduct peaks)Noisy (potential adducts +71 Da etc.)Variable

Mass Spectrometry Characterization Guide

Reliable identification of Hcit peptides relies on distinguishing them from Lysine (Lys), Arginine (Arg), and Citrulline (Cit).

Identification Logic
  • Hcit vs. Lys: Hcit is essentially a carbamylated Lysine.[2][3]

    • 
       (addition of carbamoyl group).
      
  • Hcit vs. Cit: Hcit is the higher homologue of Citrulline (one extra

    
    ).
    
    • 
      .
      
  • Hcit vs. Arg: Hcit is neutral; Arg is basic.

    • 
       (Hcit is heavier than Arg). Note: This small difference requires high-resolution MS (Orbitrap/TOF) to resolve.
      
Fragmentation Behavior (MS/MS)

The hallmark of Hcit analysis is the lability of the ureido group. Under Collision-Induced Dissociation (CID), Hcit undergoes a specific neutral loss.

  • Primary Diagnostic Event: Neutral loss of Isocyanic Acid (HNCO).[4][5][6]

    • Mass Shift:

      
       from the precursor ion.
      
    • Result: The Hcit residue converts to a Lysine residue in the gas phase.

  • Secondary Event: Loss of Ammonia (

    
    , -17 Da), common but less specific.
    
Visualization: MS/MS Fragmentation Pathway

HcitFragmentation Precursor Precursor Ion [M+H]+ (Peptide with Hcit) Energy Collision Energy (CID/HCD) Precursor->Energy NeutralLoss Diagnostic Neutral Loss [M+H - HNCO]+ (-43 Da) Energy->NeutralLoss Dominant Pathway Backbone Backbone Fragmentation (b- and y- ions) Energy->Backbone Standard Sequencing LysIon Pseudo-Lysine Ion (Sequence appears as Lys) NeutralLoss->LysIon Gas-phase conversion

Figure 2: The dominant fragmentation pathway for Homocitrulline. The loss of HNCO (43 Da) is the key validator for Hcit incorporation.

Experimental Protocols

Protocol A: Synthesis with Fmoc-Homocit-OPfp

Use this protocol to ensure maximum purity and prevent side-chain modification.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.5 mmol/g) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (The Critical Step):

    • Dissolve Fmoc-Homocit-OPfp (3.0 eq) in dry DMF.

    • Add HOAt (3.0 eq) Optional: Accelerates Pfp coupling without activating side reactions.

    • Add DIEA (Diisopropylethylamine) (3.0 eq).

    • Note: Do NOT add HATU, HBTU, or DIC.

    • Add solution to resin and shake for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. If slightly positive, re-couple using the same mixture for 60 min.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF.

Protocol B: Mass Spectrometry Acquisition

Designed for High-Resolution MS (e.g., Q-Exactive, Orbitrap, or Q-TOF).

  • LC Separation: C18 Reverse Phase column (e.g.,

    
    , 
    
    
    
    ).
    • Gradient: 2% to 40% B over 30 min (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN).

  • MS1 Settings:

    • Resolution: 70,000 (at m/z 200).

    • AGC Target:

      
      .
      
  • MS2 Settings (Data Dependent):

    • Collision Energy (NCE): Stepped NCE 25, 30, 35. Rationale: Lower energies favor the neutral loss (-HNCO), higher energies favor backbone sequencing.

    • Dynamic Exclusion: 10s.

  • Data Analysis:

    • Search for variable modification: Carbamyl (K) or custom modification Homocit (K) (

      
       Da).
      
    • Validation Filter: Manually verify spectra for the presence of the peak

      
      . If this peak is absent in the MS/MS spectrum, the assignment is suspect.
      

References

  • Hao, G., et al. (2009). "Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination."[4][6] Journal of the American Society for Mass Spectrometry, 20(4), 723-727. Retrieved from [Link]

  • Kalló, G., et al. (2020).[6] "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." Journal of the American Society for Mass Spectrometry, 31(8), 1744-1750.[6][7] Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • NBInno. (2026). Optimizing Peptide Synthesis: The Role of Pentafluorophenyl Trifluoroacetate. Retrieved from [Link]

Sources

Precision Separation: A Comparative Guide to HPLC Purification and Characterization of Homocitrullinated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homocitrullination (carbamylation) is a non-enzymatic post-translational modification (PTM) where lysine residues react with isocyanic acid (derived from urea or thiocyanate) to form homocitrulline (Hcit).[1][2][3][4] This modification is clinically distinct from enzymatically driven citrullination (Arginine


 Citrulline), yet it presents significant analytical challenges due to structural homology and isobaric interference.

This guide compares the three primary HPLC separation strategies—Reversed-Phase (RP) , Strong Cation Exchange (SCX) , and Hydrophilic Interaction (HILIC) —providing researchers with a data-driven framework to select the optimal purification workflow.

Part 1: The Separation Landscape (Comparative Analysis)

The separation of homocitrullinated peptides from their unmodified lysine counterparts relies on exploiting the physicochemical shift induced by the modification:

  • Charge Loss: Lysine (+1 at acidic pH)

    
     Homocitrulline (Neutral ureido group).
    
  • Hydrophobicity Gain: The loss of charge and addition of the carbamoyl group increases hydrophobicity.

  • Mass Shift: +43.006 Da (Lys

    
     Hcit).
    
Comparison of Stationary Phase Performance
FeatureMethod A: C18 Reversed-Phase (RP-HPLC) Method B: Strong Cation Exchange (SCX) Method C: HILIC
Separation Mechanism Hydrophobicity (Solvophobic effect)Electrostatic Interaction (Charge state)Hydrophilicity / Polarity
Elution Order Lysine

Homocitrulline (Later)
Homocitrulline

Lysine (Earlier)
Homocitrulline

Lysine (Earlier)
Resolution Power High (Peak capacity > 200)Medium (Group separation)High (Orthogonal to RP)
Primary Utility Final polishing & DesaltingEnrichment (Bulk removal of unmodified Lys)Separation of very polar/short peptides
MS Compatibility Excellent (Volatile buffers)Poor (Requires desalting)Good (High organic content)
Key Limitation Co-elution with other hydrophobic peptidesSalt interference; requires trap columnSolubility issues for hydrophobic peptides
Expert Insight: Why SCX is Superior for Enrichment

While RP-HPLC is standard for characterization, SCX is the critical step for purification .

  • Causality: At pH 2.7, unmodified tryptic peptides (containing C-term Lys/Arg) typically carry a net charge of +2 (N-term + C-term).

  • The Shift: Homocitrullination neutralizes the Lys side chain. A peptide with one Hcit and no other basic residues drops to a net charge of +1.

  • Result: Hcit peptides elute in the flow-through or very early salt fractions, while unmodified Lys peptides are strongly retained. This allows for the bulk removal of the unmodified "background" before MS analysis.

Part 2: Experimental Workflows & Protocols

Controlled Synthesis of Homocitrullinated Standards

To validate your HPLC method, you must generate a positive control.

  • Reagent: Potassium Cyanate (KOCN). Note: Do not use urea directly; KOCN allows precise stoichiometry.

  • Reaction:

    • Dissolve peptide (1 mg/mL) in Phosphate Buffer (100 mM, pH 8.0).

    • Add KOCN to a final concentration of 100 mM (Excess drives reaction to completion).

    • Incubate at 37°C for 4–12 hours .

    • Quench: Add 5% Formic Acid to lower pH < 3 (stops the reaction and decomposes excess cyanate).

SCX Enrichment Protocol (The "Flow-Through" Method)

Objective: Isolate Hcit peptides from unmodified Lys peptides.

  • Column: Polysulfoethyl A (PolyLC) or Luna SCX (Phenomenex), 5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 5 mM Ammonium Formate, 20% ACN, pH 2.7.

  • Mobile Phase B: 500 mM Ammonium Formate, 20% ACN, pH 2.7.

  • Gradient:

    • 0–5 min: 0% B (Isocratic wash). Collect this fraction (Hcit enriched).

    • 5–20 min: 0–100% B (Elute unmodified Lys peptides).

  • Validation: The Hcit fraction should show a +43 Da mass shift per Lys residue compared to the late-eluting fraction.

RP-HPLC Polishing & Characterization

Objective: Final purity analysis and LC-MS/MS.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% to 40% B over 30 minutes.

  • Critical Observation: Hcit peptides will elute 1–3 minutes later than their unmodified counterparts due to the hydrophobic carbamoyl group.

Part 3: Visualization of Logic & Workflow

Diagram 1: Separation Logic Matrix

This diagram illustrates how the physicochemical properties of Homocitrulline determine its behavior across different column chemistries.

SeparationLogic Lysine Lysine (K) Side Chain: +1 Charge Polarity: High RP RP-HPLC (C18) Separates by Hydrophobicity Lysine->RP Elutes Early (Less Hydrophobic) SCX SCX Separates by Charge Lysine->SCX Strongly Retained (+ Charge) HILIC HILIC Separates by Polarity Lysine->HILIC Strongly Retained (High Polarity) Hcit Homocitrulline (Hcit) Side Chain: Neutral (Urea) Polarity: Medium Hcit->RP Elutes Late (More Hydrophobic) Hcit->SCX Flow Through / Early Elution (Neutral Side Chain) Hcit->HILIC Elutes Early (Lower Polarity)

Caption: Comparative elution behavior of Lysine vs. Homocitrulline on three major stationary phases.

Diagram 2: Integrated Purification Workflow

A step-by-step decision tree for purifying Hcit peptides from a complex mixture.

Workflow Start Crude Peptide Mixture (Lys + Hcit) Step1 Step 1: SCX Chromatography (pH 2.7) Start->Step1 Fraction1 Fraction A (Early/Flow-through) Low Net Charge (+1) Contains: Hcit Peptides Step1->Fraction1 Enrichment Fraction2 Fraction B (Late/Salt Elution) High Net Charge (≥+2) Contains: Unmodified Lys Step1->Fraction2 Discard/Control Step2 Step 2: Desalting (C18 Trap) Fraction1->Step2 Step3 Step 3: RP-HPLC (Analytical) Gradient: 2-40% ACN Step2->Step3 MS LC-MS/MS Characterization Target: Neutral Loss (-43 Da) Step3->MS

Caption: Optimized workflow utilizing SCX for enrichment followed by RP-HPLC for final characterization.

Part 4: Characterization & Quality Control (MS/MS)

The "Neutral Loss" Signature

In Collision-Induced Dissociation (CID), the ureido group of Homocitrulline is labile.

  • Diagnostic Event: Neutral loss of Isocyanic Acid (HNCO) .[5][6]

  • Mass Shift: -43.006 Da from the precursor ion or fragment ions (b/y series).

  • Distinction from Citrulline:

    • Citrulline (Cit) also exhibits the -43 Da neutral loss.[5]

    • Differentiation: Rely on the residue mass difference.

      • Cit Residue: 157.1 Da (Arg + 0.98 Da).

      • Hcit Residue: 171.1 Da (Lys + 43.00 Da).

    • Note: Hcit is exactly 14.01 Da (one methylene group) heavier than Cit.

Self-Validating QC Checklist
  • Retention Time Check: Does the putative Hcit peak elute after the unmodified Lys peak on C18? (If yes

    
     Pass).
    
  • Mass Check: Is the mass shift exactly +43.006 Da? (If yes

    
     Pass).
    
  • Fragmentation Check: Do you observe the -43 Da neutral loss in the MS/MS spectrum? (If yes

    
     Pass).
    

References

  • Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides . Journal of the American Society for Mass Spectrometry. [Link]

  • Confident Identification of Citrullination and Carbamylation Assisted by Peptide Retention Time Prediction . Journal of Proteome Research. [Link]

  • Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination . BMC Structural Biology. [Link]

  • Strong Cation Exchange (SCX) Based Analytical Methods for the Targeted Analysis of Protein Post-Translational Modifications . Current Opinion in Biotechnology. [Link]

  • Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS . Current Protocols in Human Genetics. [Link]

Sources

Comparing carbamylation and citrullination in synthetic peptides

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Carbamylation and Citrullination in Synthetic Peptides: Structural Analysis and Immunological Profiling

Executive Summary

Post-translational modifications (PTMs) are central to the breakdown of immune tolerance in autoimmune diseases, particularly Rheumatoid Arthritis (RA). Among the most critical PTMs are citrullination and carbamylation (homocitrullination). Because both modifications generate structurally similar ureido groups and result in the loss of a positive charge, differentiating them in synthetic peptides requires rigorous analytical and immunological methodologies. This guide provides an objective comparison of these two PTMs, detailing their physicochemical properties, mass spectrometry (MS) fragmentation behaviors, and immunological cross-reactivity profiles, supported by field-proven experimental protocols.

Mechanistic Foundations: Enzymatic vs. Chemical Modifications

While citrullination and carbamylation produce chemically related non-standard amino acids, their biological origins and kinetic pathways are fundamentally distinct.

  • Citrullination (Arginine to Citrulline): This is an enzymatic deimination process catalyzed by Peptidylarginine Deiminases (PADs), a family of calcium-dependent enzymes[1]. The conversion of arginine to citrulline results in a mass shift of +0.984 Da and the loss of a positive charge, drastically altering the protein's isoelectric point (pI) and unfolding dynamics[1].

  • Carbamylation (Lysine to Homocitrulline): Unlike citrullination, carbamylation is a non-enzymatic, chemical modification. It is driven by the reaction of cyanate (derived from the spontaneous dissociation of urea or via the myeloperoxidase/MPO pathway during inflammation) with the primary amines of lysine residues or the N-terminus of polypeptides. This converts lysine into homocitrulline, resulting in a mass shift of +43.0 Da.

Pathways Arg Arginine Residue (+ Charge, 174.2 Da) PAD PAD Enzymes (Ca2+ Dependent) Arg->PAD Enzymatic Deimination Lys Lysine Residue (+ Charge, 146.2 Da) Cyanate Cyanate / MPO Pathway (Inflammatory/Uremic) Lys->Cyanate Non-Enzymatic Reaction Cit Citrulline Residue (Neutral, +0.98 Da Shift) PAD->Cit Hci Homocitrulline Residue (Neutral, +43.0 Da Shift) Cyanate->Hci

Biochemical pathways of Citrullination vs. Carbamylation in peptide sequences.

Physicochemical Properties and Mass Spectrometry (LC-MS/MS)

The structural similarity between citrulline and homocitrulline—differing only by a single methylene group (-CH₂-, 14 Da)—poses significant challenges in mass spectrometry. Both residues feature a urea moiety, which dictates their fragmentation behavior during Collision-Induced Dissociation (CID).

Recent tandem mass spectrometry studies have quantified the effect of these residues on peptide fragmentation. Citrulline residues strongly enhance the amide bond scission at their C-terminus during MS/MS, whereas both citrulline and homocitrulline actively suppress cleavage at their N-terminus[2]. Understanding these predictable fragmentation biases is critical for configuring bioinformatics algorithms to prevent false-positive PTM assignments.

Table 1: Physicochemical & MS/MS Comparison
PropertyCitrullinationCarbamylation (Homocitrullination)
Target Amino Acid Arginine (Arg)Lysine (Lys) / N-terminus
Mechanism Enzymatic (PAD1-4, PAD6)Chemical (Cyanate/Isocyanic Acid)
Mass Shift (ΔM) +0.984 Da+43.0 Da
Charge Alteration +1

0 (Neutral)
+1

0 (Neutral)
MS/MS CID Behavior Enhances C-terminal cleavage[2]Suppresses N-terminal cleavage[2]
Diagnostic Neutral Loss 43 Da (Isocyanic acid)43 Da (Isocyanic acid)

Immunological Cross-Reactivity in Rheumatoid Arthritis

Anti-Modified Protein Antibodies (AMPAs) are hallmark biomarkers for RA. Anti-citrullinated protein antibodies (ACPAs) and anti-carbamylated protein (anti-CarP) antibodies often co-occur in RA patients[1].

Because both PTMs generate a neutral ureido group, synthetic peptides used in diagnostic ELISAs can exhibit cross-reactivity. Studies utilizing homologous synthetic peptides (e.g., CitJED and HomoCitJED, which share identical backbones but differ only in their respective PTMs) reveal that up to 77% of antibody responses can be concordant[3]. However, high-affinity, fine-specificity profiling shows that while IgG cross-reactivity is common, IgA responses tend to be more distinct, suggesting that different PTMs may trigger unique mucosal immune responses[4].

Table 2: Diagnostic Antibody Profiling in RA
Biomarker TargetSensitivity (RA)Specificity (RA)Cross-Reactivity Notes
Citrullinated Peptides (ACPA) 67% - 75%85% - 95%[1]High cross-reactivity with homocitrulline in low-affinity clones[5].
Carbamylated Peptides (Anti-CarP) 40% - 50%~90%Highly predictive of joint damage; distinct from ACPA in early RA stages.

Experimental Protocols: Synthesis, Validation, and Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

Objective: Synthesize isobaric-controlled Cit and Hci peptides without degrading the ureido moiety.

  • Resin Loading: Use a low-loading Rink Amide MBHA resin (0.3 mmol/g) to prevent steric hindrance during the coupling of bulky modified amino acids.

  • Coupling: Utilize Fmoc-Cit-OH or Fmoc-Hci-OH. Causality: Standard coupling reagents (HATU/DIPEA) are sufficient, but coupling times must be extended to 60 minutes to ensure >99% yield, as the neutral side chains lack the charge-assisted pre-organization seen in Arg/Lys coupling.

  • Cleavage: Cleave using TFA/TIPS/H₂O (95:2.5:2.5). Causality: The ureido group is susceptible to alkylation by reactive carbocations generated from protecting groups. Triisopropylsilane (TIPS) acts as a highly efficient scavenger to protect the PTMs during the 2-hour cleavage.

Protocol B: LC-MS/MS Validation and Fragmentation Analysis

Objective: Confirm PTM identity and map fragmentation biases.

  • Chromatography: Run a shallow gradient (5-35% Acetonitrile over 45 mins) on a C18 column. Causality: Citrullinated and carbamylated peptides are more hydrophobic than their unmodified precursors due to the loss of charge; a shallow gradient ensures baseline separation of modified vs. unmodified species.

  • Ionization & Fragmentation: Utilize Electrospray Ionization (ESI) coupled to a high-resolution Orbitrap mass spectrometer. Apply stepped Collision-Induced Dissociation (CID) at 25-35 NCE.

  • Data Validation: Causality: Monitor for the characteristic neutral loss of 43 Da (isocyanic acid) from the precursor ion. Set the bioinformatics search engine to penalize N-terminal cleavage assignments adjacent to Cit/Hci to reduce False Discovery Rates (FDR), as these cleavages are chemically suppressed[2].

Protocol C: Multiplex ELISA for Cross-Reactivity Profiling

Objective: Differentiate true ACPA vs. Anti-CarP binding using synthetic peptide antigens.

  • Coating: Coat high-bind microtiter plates with 10 µg/mL of Cit-peptide, Hci-peptide, and native-peptide (control) in carbonate buffer (pH 9.6) overnight.

  • Blocking & Washing: Block with 2% BSA. Wash with PBS containing 0.1% Tween-20 and 0.5M NaCl. Causality: The high-salt wash (0.5M NaCl) is critical. It disrupts low-affinity, non-specific electrostatic interactions, ensuring that only high-affinity paratopes specific to the ureido-epitope remain bound.

  • Detection: Use isotype-specific secondary antibodies (Anti-IgG vs. Anti-IgA) conjugated to HRP. Causality: Profiling IgA alongside IgG is necessary because IgA exhibits less cross-reactivity between Cit and Hci, providing a higher-fidelity map of the patient's true mucosal immune response[4].

Workflow SPPS Fmoc-SPPS Synthesis (Incorporate Cit/Hci) Purify HPLC Purification (>95% Purity) SPPS->Purify TFA/TIPS Cleavage Split Purify->Split ELISA Multiplex ELISA (High-Salt Wash) Split->ELISA Immunological MS LC-MS/MS Analysis (CID Fragmentation) Split->MS Structural Data Bioinformatics & Cross-Reactivity Profiling ELISA->Data MS->Data

Experimental workflow for synthesizing and validating modified peptides.

References

  • Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis Source: PubMed / The Journal of Rheumatology URL:[Link]

  • Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Anti-Modified Peptide Antibodies (AMPAs) in Rheumatoid Arthritis: Study of the Diagnostic Value of Citrullinated, Homocitrullinated, and Acetylated Fibrin/Filaggrin Chimeric Peptides Source: MDPI / Diagnostics URL:[Link]

  • Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides Source: ACS Publications / Journal of the American Society for Mass Spectrometry URL:[Link]

  • Impact of Posttranslational Modification in Pathogenesis of Rheumatoid Arthritis: Focusing on Citrullination, Carbamylation, and Acetylation Source: PMC / International Journal of Molecular Sciences URL:[Link]

  • Citrullination and Carbamylation in the Pathophysiology of Rheumatoid Arthritis Source: Frontiers in Immunology URL:[Link]

Sources

Advanced NMR Analysis of Homocitrulline-Containing Peptides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Analysis of Peptides Containing Homocitrulline Content Type: Publish Comparison Guide

Executive Summary

The detection and characterization of Homocitrulline (Hcit) —a non-proteinogenic amino acid formed by the carbamylation of lysine—presents a unique analytical challenge in drug development and proteomics. Often associated with autoimmune pathologies like Rheumatoid Arthritis (RA) and protein aging, Hcit is structurally analogous to Citrulline (Cit) and Lysine (Lys) .

While Mass Spectrometry (MS) is the standard for high-throughput screening, it struggles with the isobaric nature of certain modifications and the structural similarity between Hcit and Cit. Nuclear Magnetic Resonance (NMR) spectroscopy offers the only definitive, non-destructive method for structural authentication. This guide details the NMR protocols required to unambiguously distinguish Hcit from its analogs, providing a comparative analysis of performance against MS.

Part 1: The Analytical Challenge

The core difficulty lies in the structural subtlety of the modification.

  • Homocitrulline (Hcit): Formed by the reaction of cyanate with the

    
    -amino group of Lysine.[1] It extends the side chain by one carbamoyl group (
    
    
    
    ).
  • Citrulline (Cit): Formed by the deimination of Arginine. It possesses a ureido group on the

    
    -carbon.
    
  • The Trap: Hcit and Cit differ by exactly one methylene (

    
    ) group. In low-resolution MS or complex fragmentation spectra, this difference can be obscured. Furthermore, carbamylation (+43.006 Da) is nearly isobaric with acetylation (+42.011 Da), leading to false positives in automated proteomic pipelines.
    
Comparison 1: Structural Analogs (Chemical Physics)

The following table summarizes the key chemical shift differences required for identification.

Table 1: NMR Chemical Shift Fingerprints (Hcit vs. Cit vs. Lys) Note: Shifts are approximate for random coil peptides in


 at pH 6-7.
Amino AcidSide Chain LengthDiagnostic Proton (

)
Chemical Shift (

ppm)
Diagnostic Carbon (

)
Connectivity (TOCSY)
Homocitrulline 5 Carbons (

)

-CH

(adj. to ureido)
3.11 - 3.15 (t)

-C: ~40-42
5-step relay from NH
Citrulline 4 Carbons (

)

-CH

(adj. to ureido)
3.14 - 3.18 (t)

-C: ~42
4-step relay from NH
Lysine 5 Carbons (

)

-CH

(adj. to amine)
2.98 - 3.05 (t)

-C: ~40
5-step relay from NH
Acetyl-Lysine 5 Carbons + MethylAcetyl-CH

1.95 - 2.00 (s)CO-CH

: ~23
Distinct Singlet

Critical Insight: The


 chemical shifts of Hcit(

) and Cit(

) are nearly identical (~3.15 ppm). 1D NMR is insufficient for distinguishing them in mixtures. You must rely on 2D TOCSY to "count" the methylene linkers.
Part 2: Comparative Methodology (NMR vs. MS)

While MS is superior for sensitivity (femtomole range), NMR is superior for specificity (structural certainty).

Table 2: Performance Comparison Matrix

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (600+ MHz)
Differentiation Difficult. Hcit and Cit fragments often look identical (neutral loss of isocyanic acid).Definitive. TOCSY spin systems clearly show chain length (4 vs 5 carbons).
Quantification Relative. Ionization efficiency varies between modified/unmodified peptides.Absolute. Signal integration is directly proportional to molar concentration.
Sample Integrity Destructive. Sample is consumed.Non-Destructive. Sample can be recovered for further assays.
Sensitivity High (nM - pM range).Low (requires

M - mM range).
False Positives High risk (Acetylation vs Carbamylation).Zero risk (Acetylation shows a methyl singlet; Carbamylation does not).
Part 3: Detailed Experimental Protocol

This protocol is designed for a standard 600 MHz spectrometer equipped with a CryoProbe.

Phase 1: Sample Preparation
  • Peptide Quantity: Dissolve 1–5 mg of peptide in 500

    
    L of solvent.
    
  • Solvent Choice:

    • 90% H

      
      O / 10% D
      
      
      
      O:
      Essential to observe the Amide (
      
      
      ) and Ureido (
      
      
      ) protons.
    • Buffer: 50 mM Phosphate buffer, pH 6.0 – 6.5.

    • Why pH 6.5? This is the "Goldilocks" zone. Lower pH (< 5) slows amide exchange too much, broadening lines. Higher pH (> 7.5) causes fast exchange, wiping out the critical amide connectivity signals.

  • Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to 0 ppm for precise referencing.

Phase 2: Pulse Sequences & Acquisition
  • Experiment A: 1D Proton (

    
    ) 
    
    • Purpose: Check sample quality and identify the diagnostic triplet at ~3.12 ppm.

    • Suppression: Use Excitation Sculpting or WATERGATE to suppress the water signal without attenuating the

      
      -protons.
      
  • Experiment B: 2D TOCSY (Total Correlation Spectroscopy)

    • Purpose: The "Ruler". This measures the length of the side chain.

    • Mixing Time:80 ms .

    • Logic: 80 ms is sufficient to transfer magnetization from the Backbone Amide (

      
      ) all the way to the side chain terminus (
      
      
      
      -CH
      
      
      for Hcit).
  • Experiment C: 2D HSQC (

    
    ) 
    
    • Purpose: Resolution. Disperses overlapping methylene signals into the carbon dimension.

Phase 3: Data Analysis (The "Counting" Workflow)

To confirm Homocitrulline, follow the Spin System Connectivity path in the TOCSY spectrum:

  • Locate the Amide: Find the

    
     cross-peak in the 8.0–8.5 ppm region.
    
  • Walk the Chain: Trace the vertical strip from the

    
    .
    
    • Step 1:

      
       (~4.2 ppm).
      
    • Step 2:

      
       (~1.7 ppm).
      
    • Step 3:

      
       (~1.4 ppm).
      
    • Step 4:

      
       (~1.6 ppm).
      
  • The Decision Node:

    • If Citrulline: The chain stops here. The

      
       is the deshielded triplet (~3.15 ppm).
      
    • If Homocitrulline: The chain continues . You will see a correlation to

      
       (~1.6 ppm) AND a final correlation to the deshielded 
      
      
      
      (~3.12 ppm).
Part 4: Visualization
Diagram 1: The Analytical Decision Matrix

This diagram illustrates when to deploy NMR versus MS for carbamylated peptide analysis.

DecisionMatrix Start Peptide Sample Analysis IsobaricCheck Check Mass Difference (+43 Da vs +42 Da) Start->IsobaricCheck MS_HighRes High-Res MS (Orbitrap) IsobaricCheck->MS_HighRes Mass Distinct NMR_Path NMR Spectroscopy IsobaricCheck->NMR_Path Isobaric Confusion Ambiguity Ambiguous Fragmentation? (Cit vs Hcit) MS_HighRes->Ambiguity Ambiguity->NMR_Path Yes TOCSY 2D TOCSY Experiment (Chain Length Count) NMR_Path->TOCSY Result_Cit 4-Carbon Chain (Citrulline) TOCSY->Result_Cit Stops at delta Result_Hcit 5-Carbon Chain (Homocitrulline) TOCSY->Result_Hcit Stops at epsilon

Caption: Workflow for selecting NMR when MS ambiguity arises between Citrulline and Homocitrulline.

Diagram 2: Spin System Connectivity (TOCSY Flow)

This diagram visualizes the magnetization transfer path that distinguishes the two amino acids.

SpinSystem cluster_Cit Citrulline (4 Carbons) cluster_Hcit Homocitrulline (5 Carbons) C_NH NH C_A H-alpha C_NH->C_A C_B H-beta C_A->C_B C_G H-gamma C_B->C_G C_D H-delta (3.15 ppm) C_G->C_D H_NH NH H_A H-alpha H_NH->H_A H_B H-beta H_A->H_B H_G H-gamma H_B->H_G H_D H-delta H_G->H_D H_E H-epsilon (3.12 ppm) H_D->H_E

Caption: TOCSY magnetization transfer path. Hcit is distinguished by the extra 'H-delta' step.

References
  • Bio-Synthesis Inc. (2014). Homocitrulline: Structural Models and Biological Significance. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB) . L-Citrulline Chemical Shift Data (Entry bmse000858). Retrieved from [Link]

  • PubChem . Homocitrulline Compound Summary (CID 65072). Retrieved from [Link]

  • Wishart, D. S., et al. (2021). HMDB: The Human Metabolome Database (Homocitrulline NMR Spectrum). Retrieved from [Link]

  • Jaisson, S., et al. (2012). Carbamylation of Plasma Proteins: Definition, Methods, and Clinical Implications. Clinical Chemistry.

Sources

Technical Guide: Edman Degradation Sequencing of Homocitrulline-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homocitrulline (Hcit) is a non-genetically encoded amino acid arising from the carbamylation of lysine—a post-translational modification (PTM) increasingly linked to autoimmune pathologies like Rheumatoid Arthritis (RA) and protein aging. Distinguishing Hcit from Lysine (Lys) is analytically challenging due to their structural similarity; Hcit differs from Lys only by the substitution of the


-amino group with a ureido group (+43 Da mass shift).

While Mass Spectrometry (LC-MS/MS) is the high-throughput standard, it suffers from ionization variability and potential isobaric interference. Edman degradation remains the gold standard for positional certainty , provided the N-terminus is accessible. This guide details the chemical basis for separating Hcit from Lys using Edman chemistry, offering a robust protocol that leverages the distinct hydrophobicity of their Phenylthiohydantoin (PTH) derivatives.

Mechanistic Foundation: The Chemistry of Separation

The power of Edman degradation in this context lies in the differential reactivity of the side chains with the coupling reagent, Phenylisothiocyanate (PITC).

The Differential Reaction

In a standard Edman cycle, PITC reacts with nucleophilic amines at pH 9.0.

  • Lysine: Contains two primary amines (

    
    -amine and 
    
    
    
    -amine). Both react with PITC. The final derivative is PTH-N
    
    
    -PTC-Lysine
    . This double-derivatization makes the molecule highly hydrophobic.
  • Homocitrulline: Contains an

    
    -amine and a side-chain ureido group (-NH-CO-NH
    
    
    
    ). The ureido nitrogen is non-nucleophilic under Edman coupling conditions. PITC reacts only with the
    
    
    -amine. The final derivative is PTH-Homocitrulline .
Chromatographic Consequence

The retention time (RT) shift is drastic. The di-substituted PTH-Lys elutes late in the gradient (hydrophobic region), while the mono-substituted PTH-Hcit retains polar character and elutes significantly earlier, typically clustering with PTH-Tyrosine or PTH-Methionine.

Visualization of Reaction Pathways

Edman_Hcit_vs_Lys Start Peptide Sample Lys Residue: Lysine (Primary Epsilon-Amine) Start->Lys Hcit Residue: Homocitrulline (Ureido Side Chain) Start->Hcit Coupling Coupling (pH 9.0) Reagent: PITC PTC_Lys Di-substituted PTC-Peptide (Alpha + Epsilon reaction) Coupling->PTC_Lys PTC_Hcit Mono-substituted PTC-Peptide (Alpha reaction only) Coupling->PTC_Hcit Lys->Coupling Cleavage_Lys TFA Cleavage & Conversion PTC_Lys->Cleavage_Lys PTH_Lys PTH-Nε-PTC-Lysine (Highly Hydrophobic) Cleavage_Lys->PTH_Lys Late_Elution Late Elution (>15 min) PTH_Lys->Late_Elution Late RT Hcit->Coupling Cleavage_Hcit TFA Cleavage & Conversion PTC_Hcit->Cleavage_Hcit PTH_Hcit PTH-Homocitrulline (Polar/Hydrophilic) Cleavage_Hcit->PTH_Hcit Early_Elution Early Elution (<8 min) PTH_Hcit->Early_Elution Early RT

Figure 1: Differential derivatization pathways. Lysine reacts twice with PITC, increasing hydrophobicity. Homocitrulline reacts once, retaining polarity.

Comparative Analysis: Edman vs. Mass Spectrometry[1][2][3][4][5][6][7]

For researchers deciding between methodologies, the choice depends on sample complexity and the need for positional validation.[1]

Table 1: Technical Comparison for Homocitrulline Detection

FeatureEdman DegradationLC-MS/MS (Proteomics)
Detection Basis Chromatographic Retention Time (Hydrophobicity)Mass-to-Charge Ratio (m/z)
Differentiation Excellent. PTH-Hcit and PTH-Lys are separated by >5 mins.Good. +43.0058 Da shift is detectable, but spectra can be complex.
Quantitation Highly accurate (UV absorbance at 269 nm).Variable (ionization efficiency differs between Hcit and Lys).
Throughput Low (1 residue/hour).High (Thousands of peptides/hour).
Sample Purity Requires >90% purity (single peptide/protein).Can handle complex mixtures.[1]
N-Terminus Must be free. Blocked N-terms (e.g., carbamylated N-term) cause failure.Works on internal fragments regardless of N-term block.
Artifact Risk Acid hydrolysis may partially convert Hcit

Lys (rare in standard cycles).
Urea digestion can create artificial carbamylation, leading to false positives.[2][3]

Experimental Protocol: Optimized Sequencing for Hcit

This protocol is validated for use on automated pulsed-liquid sequencers (e.g., Shimadzu PPSQ or ABI Procise systems).

Phase 1: Sample Preparation (Critical)

Warning: Do not use urea for sample solubilization if you intend to sequence the N-terminus. Urea degrades to isocyanic acid, which carbamylates the N-terminus, permanently blocking Edman chemistry.

  • Recommended Buffer: 0.1% TFA in water or 20% Acetonitrile/Water.

  • Load: 10–50 pmol of purified peptide onto a PVDF membrane or glass fiber filter treated with BioBrene.

Phase 2: The Edman Cycle

Standard protein sequencing programs are generally sufficient, but the HPLC gradient requires attention.

  • Coupling:

    • Reagent: 5% PITC in n-heptane / Pyridine/Water.

    • Temp: 48°C.

    • Time: 20 minutes.

    • Note: The ureido group of Hcit remains inert here.

  • Cleavage:

    • Reagent: Anhydrous TFA.[4]

    • Temp: 48°C.

    • Insight: Hcit is relatively stable in anhydrous TFA. Unlike Citrulline, which degrades rapidly to Ornithine, Hcit largely survives the conversion flask conditions.

  • Conversion:

    • Reagent: 25% TFA in water.[5]

    • Temp: 64°C.

    • Product: ATZ-Hcit converts to PTH-Hcit.

Phase 3: HPLC Separation (The Identification Step)

Use a C18 reversed-phase column (e.g., Wakosil-PTH II or equivalent).

  • Mobile Phase A: Acetate buffer pH 3.8 / Acetonitrile / THF.

  • Mobile Phase B: Acetonitrile / Isopropanol.

  • Detection: UV @ 269 nm.

Expected Elution Order (Relative Retention):

  • PTH-Asp / PTH-Glu (Early)

  • PTH-Homocitrulline (Elutes near PTH-Ala or PTH-Tyr depending on gradient)

  • PTH-Val / PTH-Pro

  • ...

  • PTH-Lys (Elutes very late, often the last peak, due to di-PTC modification)

Decision Workflow & Troubleshooting

Use this logic flow to determine if Edman is viable for your specific Hcit project.

Workflow_Decision Sample Target Peptide Sample Urea_Check Was Urea used in Prep? Sample->Urea_Check Block_Check Is N-Terminus Blocked? (Acetylated/Carbamylated) Urea_Check->Block_Check Yes (High Risk) Urea_Check->Block_Check No MS_Route Proceed to LC-MS/MS (Edman will fail) Block_Check->MS_Route Yes Edman_Route Proceed to Edman Sequencing Block_Check->Edman_Route No Cycle_Analysis Analyze Cycle X Chromatogram Edman_Route->Cycle_Analysis Peak_ID Peak Identification Cycle_Analysis->Peak_ID Result_Hcit Peak at ~6-8 min (Mono-substituted) ID: Homocitrulline Peak_ID->Result_Hcit Early Elution Result_Lys Peak at ~18-20 min (Di-substituted) ID: Lysine Peak_ID->Result_Lys Late Elution

Figure 2: Decision matrix for sequencing Hcit peptides. N-terminal blockage is the primary failure mode for Edman degradation.

References

  • Edman, P. (1950).[6] Method for determination of the amino acid sequence in peptides.[7][8][9][10][4][5][6][11][12][13][14] Acta Chemica Scandinavica, 4, 283–293. Link

  • Association of Biomolecular Resource Facilities (ABRF). (2006). Edman Sequencing Research Group Study: Modified Amino Acids.[5][12] Journal of Biomolecular Techniques, 17(4). Link

  • Jaisson, S., et al. (2012). Carbamylation of plasma proteins: definition, origin, and consequences. The Lancet, 380. Link

  • Kollipara, L., & Zahedi, R. P. (2013). Protein carbamylation: in vivo modification or in vitro artifact? Proteomics, 13(6), 941-944. Link

  • Smith, J.B. (2001). Peptide Sequencing by Edman Degradation.[7][8][][1][9][10][4][5][6][13][14] In: The Protein Protocols Handbook. Humana Press. Link

Sources

Biological Activity of Peptides Synthesized with Fmoc-Homocit-OPfp: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Precision in Post-Translational Mimicry

The incorporation of Homocitrulline (Hcit) into peptide sequences is critical for elucidating the mechanisms of autoimmune diseases (specifically Rheumatoid Arthritis) and developing protease-resistant therapeutic scaffolds. Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) represents a high-fidelity synthetic tool that surpasses traditional methods of non-specific carbamylation.

This guide evaluates the biological performance of peptides synthesized with this specific reagent, comparing them against native (Arginine-containing) and homologous (Citrulline-containing) alternatives. We demonstrate that peptides generated via Fmoc-Homocit-OPfp exhibit superior site-specificity, enabling precise mapping of anti-carbamylated protein antibody (ACPA/Anti-CarP) responses and enhanced proteolytic stability.

Synthetic Fidelity: The Fmoc-Homocit-OPfp Advantage

To understand the biological activity, one must first validate the structural integrity of the synthesized peptide. Historical methods relied on modifying Lysine residues with potassium cyanate (KCNO), a "shotgun" approach that lacks regio-selectivity.

Comparative Workflow Analysis

The use of the pre-activated pentafluorophenyl (OPfp) ester eliminates the need for in-situ activation reagents (like HATU/HBTU) which can occasionally cause side-reactions with the urea moiety of the homocitrulline side chain.

SynthesisComparison cluster_0 Method A: Non-Specific Carbamylation cluster_1 Method B: Fmoc-Homocit-OPfp (Targeted) LysPeptide Native Lys-Peptide KCNO KCNO Treatment (pH 8.0, 37°C) LysPeptide->KCNO MixProduct Mixture: N-term Carbamylation + Lys Carbamylation KCNO->MixProduct Low Specificity Resin Peptide-Resin PureProduct Site-Specific Hcit-Peptide Resin->PureProduct Coupling (No Activator Needed) Reagent Fmoc-Homocit-OPfp (Pre-activated) Reagent->PureProduct

Figure 1: Comparison of non-specific chemical modification (Method A) versus direct incorporation using Fmoc-Homocit-OPfp (Method B). The OPfp ester ensures only the target residue is modified.

Comparative Biological Activity

The biological utility of Hcit-peptides lies in their physicochemical distinction from Arginine (Arg) and Citrulline (Cit).

Physicochemical Profile

Homocitrulline is a methylene homolog of Citrulline.[1] This single extra carbon atom (


) alters the spatial orientation of the urea headgroup, impacting receptor binding and antibody recognition.
FeatureArginine (Arg)Citrulline (Cit)Homocitrulline (Hcit)
Side Chain Guanidinium (Charged)Urea (Neutral)Urea (Neutral)
Side Chain Length 3 carbons3 carbons4 carbons
Physiological pH Charge Positive (+1)Neutral (0)Neutral (0)
Trypsin Susceptibility High (Cleavage Site)Resistant Resistant
Primary Biological Role Signaling/BindingDeimination ProductCarbamylation Product
Disease Association GeneralRA (Anti-CCP)RA (Anti-CarP)
Immunological Activity (Rheumatoid Arthritis)

Research indicates that while Anti-Citrullinated Protein Antibodies (ACPA) and Anti-Carbamylated Protein Antibodies (Anti-CarP) often co-occur in Rheumatoid Arthritis patients, they recognize distinct epitopes.

  • Cross-Reactivity: Peptides synthesized with Fmoc-Homocit-OPfp allow for the differentiation of these antibody populations. High-fidelity Hcit peptides bind Anti-CarP but show variable/lower affinity to ACPA specific for Citrulline.

  • Diagnostic Precision: Using pure Hcit peptides (via OPfp synthesis) reduces false positives in diagnostic assays caused by non-specific background carbamylation seen in KCNO-modified antigens.

Enzymatic Stability (Proteolysis)

Replacing Arginine or Lysine with Homocitrulline confers resistance to trypsin-like proteases.

  • Mechanism: Trypsin requires a positively charged side chain (Arg/Lys) in the S1 binding pocket to catalyze bond hydrolysis. Hcit, being neutral, evades this recognition.

  • Therapeutic Implication: Hcit-peptides exhibit significantly extended serum half-lives compared to their Lys/Arg counterparts.

Experimental Protocols

Synthesis Protocol: Coupling with Fmoc-Homocit-OPfp

Rationale: Pfp esters are active esters that react with amines but are stable enough to handle without moisture sensitivity. They do not require HBTU/HATU, preventing potential over-activation.

Materials:

  • Fmoc-Homocit-OPfp (e.g., PeptART or equivalent)[2][3]

  • Rink Amide Resin (or Wang Resin)[4]

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • HOBt (Hydroxybenzotriazole) - Optional, catalyst

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect N-terminal Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

  • Coupling Solution: Dissolve Fmoc-Homocit-OPfp (3 eq. relative to resin loading) and HOBt (3 eq.) in minimal DMF.

    • Note: HOBt is added to increase reaction rate, though Pfp esters can react without it.

  • Activation: Add DIPEA (3 eq.) to the solution.

  • Reaction: Add mixture to the resin. Shake at room temperature for 45–60 minutes.

    • Validation: Perform Kaiser Test (Ninhydrin). It should be negative (yellow/clear) indicating complete coupling.

  • Wash: Drain and wash resin 5x with DMF. Proceed to next cycle.

Biological Assay: Anti-CarP Antibody ELISA

Rationale: To validate the biological activity (immunoreactivity) of the synthesized peptide against human RA serum.

Protocol:

  • Coating: Dissolve Hcit-peptide (10 µg/mL) in PBS. Coat 96-well plates (50 µL/well) overnight at 4°C.

  • Blocking: Wash plate 3x with PBS-Tween (0.05%). Block with 2% BSA in PBS for 2 hours at RT.

  • Primary Incubation: Add patient serum (diluted 1:50 in blocking buffer). Incubate 1 hour at RT.

    • Control: Use healthy donor serum (Negative Control) and confirmed Anti-CarP positive serum (Positive Control).

  • Detection: Add HRP-conjugated anti-human IgG. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with H2SO4. Measure OD at 450 nm.

Mechanistic Visualization: The "Spacer Effect"

The biological distinction between Citrulline and Homocitrulline is driven by the side-chain length, which affects how the urea group sits in the antibody binding pocket.

SpacerEffect cluster_ligands Ligand Interaction Antibody Antibody Binding Pocket (Anti-CarP) Cit Citrulline (Cit) 3-Carbon Spacer Steric Mismatch Antibody->Cit Low/No Binding (Steric Hindrance) Hcit Homocitrulline (Hcit) 4-Carbon Spacer Optimal Fit Antibody->Hcit High Affinity Binding (Specific)

Figure 2: The "Spacer Effect." The additional methylene group in Homocitrulline (synthesized via Fmoc-Homocit-OPfp) allows the urea headgroup to penetrate deeper or orient correctly in Anti-CarP antibody pockets, distinguishing it from Citrulline.

References

  • Turunen, S., et al. (2015). "Separate and overlapping specificities in rheumatoid arthritis antibodies binding to citrulline- and homocitrulline-containing peptides." Arthritis Research & Therapy. Link

  • Lac, P., et al. (2018).[5] "Relatedness of Antibodies to Peptides Containing Homocitrulline or Citrulline in Patients with Rheumatoid Arthritis." The Journal of Rheumatology. Link

  • Mydel, P., et al. (2010). "Homocitrulline is a novel target for anticitrullinated protein/peptide antibodies in rheumatoid arthritis."[1] Arthritis & Rheumatism. Link

  • PeptART Bioscience. "Fmoc-Homocit-OPfp Product Specifications." Catalog Data. Link

  • Vales, G., et al. (2020). "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." Journal of the American Society for Mass Spectrometry. Link

Sources

Safety Operating Guide

Fmoc-Homocit-OPfp proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Fmoc-Homocit-OPfp (Fmoc-L-Homocitrulline pentafluorophenyl ester) is a specialized activated amino acid derivative used in peptide synthesis.[1][2][3] While the Fmoc and Homocitrulline moieties are relatively benign, the pentafluorophenyl (OPfp) ester functionality dictates the disposal strategy.[2]

Core Disposal Classification:

  • Primary Hazard: Release of Pentafluorophenol (Pfp-OH) upon hydrolysis or aminolysis.[1][2][3]

  • Waste Stream: Halogenated Organic Waste (Strict segregation required due to Fluorine content).[1][2]

  • Reactivity: Moisture-sensitive; reactive toward amines.[1][2][3]

Immediate Action: Do not dispose of this compound in general trash or non-halogenated solvent streams.[1][2][4] The release of Pfp-OH (pKa ~5.[1][2][3]5) creates a corrosive and toxic environment in waste containers if not properly managed.[2]

Hazard Analysis & Chemical Logic

To ensure safety, you must understand the degradation pathway of the reagent in your waste container.

ComponentHazard ProfileMechanism of Risk
Fmoc-Homocit- Low ToxicityActs as a bulky organic framework.[1][2][3] Main contribution is to Chemical Oxygen Demand (COD).[2]
-OPfp (Ester) High Reactivity Electrophilic center.[1][2][3] Reacts exothermically with amines (cross-linking risk in waste drums).[2][3]
Pfp-OH (Byproduct) Corrosive / Toxic Released after reaction.[1][2][3] pKa ≈ 5.5 .[1][2][5] It is significantly more acidic than phenol, causing severe skin burns and eye damage.[2][3][5]

The "Waste Drum" Scenario: If active OPfp esters are discarded into a general organic waste drum containing waste amines (e.g., piperidine from Fmoc deprotection), an uncontrolled exothermic coupling reaction will occur.[2][3] Therefore, quenching is mandatory for bulk quantities (>1 g) before disposal. [2][3]

Detailed Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired or Excess)
  • Condition: Dry powder in original or secondary container.

  • Protocol:

    • Do not dissolve. Keep the substance solid to minimize surface area for hydrolysis.[1][2]

    • Labeling: Mark the container clearly: "Hazardous Waste - Solid - Halogenated - Fmoc-Homocit-OPfp - Reacts with Water/Amines."[1][2][3]

    • Secondary Containment: Place the primary vial into a clear, sealable bag (e.g., Ziploc) to contain any potential Pfp-OH vapors (which smell distinctively phenolic).[1][2][3]

    • Disposal: Submit to your facility's Solid Hazardous Waste stream.[1][2]

Scenario B: Reaction Mixtures (Liquid Waste)
  • Condition: Reaction solutions (DMF/DCM/NMP) containing unreacted Fmoc-Homocit-OPfp.

  • Protocol:

    • Quenching (Recommended): Add a reactive amine scavenger (e.g., Tris-amine or Ethanolamine ) to the solution.[1][2][3] Stir for 30 minutes.

      • Why? This converts the reactive OPfp ester into a stable amide and releases Pfp-OH in a controlled manner, preventing delayed exotherms in the waste drum.[1][2][3]

    • Segregation: Pour the mixture into the Halogenated Organic Solvent waste drum.

      • Note: Even if the solvent is DMF (non-halogenated), the presence of the pentafluorophenyl group mandates the "Halogenated" classification in most jurisdictions to prevent corrosion of incinerator scrubbers.[2]

Scenario C: Aqueous Washes (Extraction Waste)
  • Condition: Aqueous layers from workups (often basic/neutral).[1][2]

  • Risk: Pfp-OH is water-soluble in its ionized form (Pentafluorophenolate anion).[1][2][3] It is highly toxic to aquatic life.[1][2]

  • Protocol:

    • Do not pour down the drain.

    • Collection: Collect all aqueous washes in a container labeled "Aqueous Waste - Toxic - Contains Fluorinated Phenols." [1][2]

    • pH Adjustment: Ensure the waste is not extremely acidic (pH < 4) to prevent volatilization of protonated Pfp-OH. Keep pH neutral (pH 7-9).

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.

Disposal_Protocol Start Fmoc-Homocit-OPfp Waste State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Solid_Action Double Bag Label 'Reactive Solid' Solid->Solid_Action Quench_Check Is quantity > 1g? Liquid->Quench_Check Solid_Dest Solid Hazardous Waste (Incineration) Solid_Action->Solid_Dest Quench_Yes Add Amine Scavenger (Tris/Ethanolamine) Stir 30 mins Quench_Check->Quench_Yes Yes Quench_No Dilute with DCM/DMF Quench_Check->Quench_No No Liquid_Dest Halogenated Organic Waste (Do NOT mix with Acids) Quench_Yes->Liquid_Dest Quench_No->Liquid_Dest

Figure 1: Decision logic for segregating and treating Fmoc-Homocit-OPfp waste streams.

Emergency Response: Spill Management

If a spill occurs, the primary danger is the generation of Pfp-OH dust or vapor.[2][3]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2][3] If powder is aerosolized, use a P95/N95 respirator.[2][3]

  • Containment:

    • Solid Spill: Do not sweep dry (creates dust).[1][2] Cover with a paper towel dampened with acetone or DCM , then wipe up.[1][2]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2]

  • Surface Decontamination: After removing the bulk material, wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution.[1][2]

    • Mechanism:[1][2][4][6] The base hydrolyzes any remaining ester and converts the volatile Pfp-OH into the non-volatile, water-soluble pentafluorophenolate salt, which is easier to clean.[2][3]

References

  • Sigma-Aldrich. (2025).[1][2][3][7] Safety Data Sheet: Pentafluorophenol. Retrieved from

  • BenchChem. (2025).[1][2] Pentafluorophenyl Ester Reactivity and Stability Guide. Retrieved from [2][3]

  • PubChem. (2025).[1][2][8] Compound Summary: Pentafluorophenol (CID 13041).[1][2] National Center for Biotechnology Information.[1][2][5] Retrieved from [2][3]

  • University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from

Sources

Personal protective equipment for handling Fmoc-Homocit-OPfp

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Monograph: Handling Fmoc-Homocit-OPfp in Peptide Synthesis

As peptide architectures become more complex, the use of pre-activated amino acid derivatives like Fmoc-Homocit-OPfp (Fmoc-homocitrulline pentafluorophenyl ester) has become critical. Pentafluorophenyl (Pfp) esters are highly valued in both solid-phase peptide synthesis (SPPS) and continuous flow chemistry because they enable rapid, additive-free coupling and prevent the growing peptide chain from contacting harsh activating reagents[1][2].

However, the operational advantage of OPfp esters comes with a specific chemical caveat: the aminolysis of the ester during peptide bond formation releases pentafluorophenol (PFP-OH) [3]. This byproduct is toxic, hygroscopic, and highly acidic, requiring a stringent, causality-based approach to Personal Protective Equipment (PPE) and waste logistics[4].

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the quantitative and mechanistic hazards of the reagent and its reactive byproduct. Fmoc-Homocit-OPfp itself is a stable powder, but exposure to ambient moisture can cause premature hydrolysis, releasing PFP-OH dust into the environment.

Table 1: Quantitative Hazard & Chemical Profile

Chemical EntityCAS NumberPrimary RoleKey Hazards (GHS Classifications)Toxicity Data
Fmoc-Homocit-OPfp 2565792-83-6[5]Activated amino acid building blockSkin/Eye Irritant, Respiratory SensitizerN/A (Treat as hazardous active ester)
Pentafluorophenol (Byproduct) 771-61-9Leaving group released during couplingAcute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2[6]LD50: 322 mg/kg (Subcutaneous, Rat)[7]

Mandatory PPE System & Mechanistic Justification

A standard lab coat and basic gloves are insufficient for handling fluorinated active esters. Your PPE must act as a self-validating barrier against both the fine powder of the intact ester and the highly permeative nature of the PFP-OH byproduct.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile gloves (minimum thickness ≥0.11 mm). Causality: Fluorinated phenols can permeate thin latex or low-quality nitrile rapidly. Double-gloving ensures that if the outer glove is contaminated with DMF/NMP containing dissolved PFP-OH, it can be stripped immediately without exposing the skin[6].

  • Respiratory Protection: All weighing and transfer operations must occur inside a Class II Type A2 or B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with a face velocity of 80-100 fpm. Causality: PFP-OH dust causes severe respiratory tract irritation (H335)[6]. If a fume hood is unavailable (e.g., during bulk scale-up transport), a NIOSH-approved N95 or P100 particulate respirator is mandatory[8].

  • Eye & Face Protection: Snug-fitting chemical splash goggles are required. If handling >500 mL of coupling solution, add a full face shield. Causality: PFP-OH causes serious eye damage/irritation (Category 2)[6].

  • Body Protection: A flame-resistant (FR) or 100% cotton lab coat with knit cuffs. Avoid synthetic blends (like polyester) which can melt into the skin if exposed to reactive solvent fires.

Operational Workflow & Procedural Guidance

The following step-by-step methodology ensures high coupling efficiency while minimizing exposure to the toxic leaving group.

Step 1: Preparation & Equilibration Remove the Fmoc-Homocit-OPfp vial from -20°C storage and place it in a desiccator to equilibrate to room temperature for at least 60 minutes. Self-Validation: If condensation forms on the vial, moisture will hydrolyze the OPfp ester, destroying your reagent and generating toxic PFP-OH gas inside the vial.

Step 2: Weighing & Dissolution Inside the fume hood, weigh the required equivalents of Fmoc-Homocit-OPfp. Dissolve the powder completely in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Self-Validation: Ensure the solution is 100% clear. Undissolved active ester can cause localized exothermic degradation in the reactor.

Step 3: Additive-Free Coupling Introduce the solution to the SPPS resin or flow reactor. Because OPfp is a highly reactive leaving group, coupling additives (like HOBt or DIC) are generally unnecessary, which streamlines the reaction and prevents additive-induced side reactions[1].

Step 4: Quenching & Washing After the coupling cycle is complete, the reaction effluent will contain the liberated pentafluorophenol. Wash the resin thoroughly with DMF. Route all effluent directly into a sealed, halogenated waste carboy.

Process Visualization

G Start Fmoc-Homocit-OPfp Solid Storage (-20°C) Weighing Weighing & Prep (Class II Fume Hood) Start->Weighing Equilibrate to RT Reaction Peptide Coupling (SPPS or Flow Reactor) Weighing->Reaction Dissolve in DMF/NMP Byproduct Release of Pentafluorophenol (Toxic Byproduct) Reaction->Byproduct Aminolysis Quench Reaction Quenching (Base/Amine Addition) Byproduct->Quench Post-reaction Waste Halogenated Organic Waste (Incineration Route) Quench->Waste Segregate Waste

Workflow for handling Fmoc-Homocit-OPfp, highlighting the generation and disposal of toxic pentafluorophenol.

Disposal & Decontamination Plan

Improper disposal of fluorinated compounds poses severe environmental and regulatory risks. Pentafluorophenol is harmful to aquatic life with long-lasting effects (H412)[6].

  • Waste Segregation: All effluent from the Fmoc-Homocit-OPfp coupling steps must be strictly segregated into containers labeled "Halogenated Organic Waste - Contains Fluorinated Phenols." Never mix this with standard non-halogenated solvent waste, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxin-like materials[3].

  • Spill Decontamination: In the event of a dry powder spill, do not sweep. Gently cover the powder with damp sand or a specialized inert absorbent pad to prevent aerosolization[9].

  • Surface Neutralization: Because PFP-OH is highly acidic, wash the contaminated fume hood surface with a mild basic solution (e.g., 5% sodium carbonate in water) to neutralize the residual phenol, followed by a thorough wipe-down with 70% ethanol or isopropanol. Place all contaminated wipes into the halogenated solid waste bin[6].

References

  • PeptART Bioscience. "Amino Acid Derivative Price List - Homocitrulline (Fmoc-Homocit-OPfp)." PeptART Bioscience GmbH. Available at:[Link]

  • ACS Publications. "Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction." Organic Process Research & Development. Available at:[Link]

  • National Institutes of Health. "Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation." PMC. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.